molecular formula C7H11N3O B13327347 2-Ethoxy-5-hydrazinylpyridine

2-Ethoxy-5-hydrazinylpyridine

Cat. No.: B13327347
M. Wt: 153.18 g/mol
InChI Key: TXBISAXOHOTHBA-UHFFFAOYSA-N
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Description

2-Ethoxy-5-hydrazinylpyridine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-5-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(6-ethoxypyridin-3-yl)hydrazine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3

InChI Key

TXBISAXOHOTHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)NN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of nitrogen-rich scaffolds such as pyrazoles, triazoles, and hydrazones. Unlike its isomer 2-hydrazinopyridine, which can be synthesized via simple nucleophilic substitution, the 5-hydrazinyl derivative requires more sophisticated synthetic strategies due to the electronic deactivation of the 5-position on the pyridine ring.

This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols for this reagent, designed for researchers optimizing lead compounds in kinase inhibitor and GPCR antagonist programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyDataNote
CAS Number 1935267-58-5Specific to the 5-hydrazinyl isomer
IUPAC Name (6-ethoxypyridin-3-yl)hydrazineAlt: 2-Ethoxy-5-hydrazinopyridine
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow solidOxidizes to dark red/brown upon air exposure
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes
pKa (Predicted) ~6.5 (Hydrazine), ~3.5 (Pyridine N)Hydrazine is the primary basic site
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic and air-sensitive

Synthetic Methodologies

The synthesis of 2-ethoxy-5-hydrazinylpyridine presents a regiochemical challenge. The 5-position of the pyridine ring is electron-rich and not susceptible to the direct nucleophilic aromatic substitution (


) typically used for 2- or 4-hydrazinopyridines. Therefore, two primary routes are recommended depending on scale and available equipment.
Method A: Diazotization-Reduction (Scalable & Cost-Effective)

Best for: Multi-gram to kilogram scale synthesis where metal contamination must be minimized.

Mechanism:

  • Precursor: Start with 2-ethoxy-5-aminopyridine .

  • Diazotization: Formation of the diazonium salt using sodium nitrite in acidic media.[1]

  • Reduction: Conversion of the diazonium species to the hydrazine using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    ).

Protocol:

  • Dissolution: Dissolve 2-ethoxy-5-aminopyridine (1.0 equiv) in concentrated HCl (5–10 vol) at 0°C.

  • Diazotization: Dropwise add aqueous

    
     (1.1 equiv) while maintaining internal temperature <5°C. Stir for 30 mins. Critical: Control exotherm to prevent phenol formation.
    
  • Reduction:

    • SnCl2 Method: Add a solution of

      
       (2.5 equiv) in conc. HCl dropwise at <5°C. Stir for 2 hours, allowing to warm to RT.
      
  • Workup: Basify carefully with NaOH to pH >10. Extract with DCM or EtOAc. The hydrazine free base is unstable; immediate conversion to a hydrochloride salt or use in the next step is recommended.

Method B: Palladium-Catalyzed Cross-Coupling (High Precision)

Best for: Small-scale discovery chemistry or when the amino precursor is unavailable.

Mechanism: Buchwald-Hartwig coupling of 5-bromo-2-ethoxypyridine with a hydrazine surrogate (e.g., benzophenone hydrazone), followed by acidic hydrolysis.

Protocol:

  • Coupling: Combine 5-bromo-2-ethoxypyridine (1.0 equiv), benzophenone hydrazone (1.1 equiv),

    
     (1-3 mol%), BINAP (or Xantphos), and 
    
    
    
    (1.5 equiv) in Toluene/Dioxane. Heat at 80–100°C under Argon until conversion is complete (LCMS monitoring).
  • Hydrolysis: Treat the intermediate hydrazone with 6M HCl at RT or mild heating.

  • Isolation: Wash with ether to remove benzophenone; basify the aqueous layer to isolate the target hydrazine.

Synthetic Workflow Visualization

SynthesisRoutes Start_Amino 2-Ethoxy-5-aminopyridine Process_Diaz Diazotization (NaNO2, HCl, 0°C) Start_Amino->Process_Diaz Route A Start_Bromo 5-Bromo-2-ethoxypyridine Process_Pd Pd-Catalyzed Coupling (Benzophenone Hydrazone) Start_Bromo->Process_Pd Route B Process_Red Reduction (SnCl2 or Na2SO3) Process_Diaz->Process_Red Target 2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) Process_Red->Target Process_Hyd Acidic Hydrolysis Process_Pd->Process_Hyd Process_Hyd->Target

Caption: Comparison of Diazotization (Route A) and Pd-Catalyzed (Route B) synthetic pathways.

Applications in Drug Discovery[1][11]

The 2-ethoxy-5-hydrazinylpyridine moiety serves as a critical "warhead" or linker in several therapeutic classes.

Pyrazole Synthesis (Kinase Inhibitors)

Reaction with 1,3-diketones or enaminones yields pyrazoles. The ethoxy group at the 2-position (which becomes the para-position relative to the pyrazole in the final scaffold) provides:

  • Lipophilicity: Improved membrane permeability compared to methoxy analogs.

  • Metabolic Stability: The ethyl group blocks rapid O-demethylation often seen with methoxy groups.

Triazole Formation

Reaction with nitriles or imidates allows for the formation of 1,2,4-triazoles, common in antifungal agents and GPCR antagonists.

Hydrazone Linkers

Condensation with aldehydes creates hydrazone linkers, often used in fragment-based drug discovery (FBDD) to probe binding pockets before rigidifying the scaffold.

Reaction Utility Diagram

Applications Reagent 2-Ethoxy-5-hydrazinylpyridine Pyrazole 1-Aryl-Pyrazole (Kinase Inhibitor Scaffold) Reagent->Pyrazole + Diketo (Cyclization) Hydrazone Hydrazone (Chemical Probe/Linker) Reagent->Hydrazone + Aldehyde (Condensation) Triazole 1,2,4-Triazole (GPCR Ligand) Reagent->Triazole + Nitrile (Cyclization) Diketo 1,3-Diketone (R-CO-CH2-CO-R') Diketo->Pyrazole Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone Nitrile Nitrile/Imidate (R-CN) Nitrile->Triazole

Caption: Primary synthetic transformations utilizing 2-ethoxy-5-hydrazinylpyridine as a core building block.

Handling, Stability & Safety (E-E-A-T)

Stability Concerns
  • Oxidation: Hydrazines are inherently reducing agents. Exposure to air causes oxidation to azo compounds or decomposition to the amine. Always store under Nitrogen or Argon.

  • Thermal Instability: The free base may decompose at elevated temperatures (>100°C). The hydrochloride salt is significantly more stable and is the preferred form for long-term storage.

Safety Protocol
  • Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal. Do not use ketones (acetone) for cleaning, as they form hydrazones.

References

  • Synthesis of Hydrazinopyridines (General Methods)

    • Source: PrepChem. "Synthesis of 2-hydrazino-5-chloropyridine."
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for halopyridine-hydrazine reactions, highlighting the difficulty of 5-position substitution without c
  • Source: BenchChem Technical Guide. "A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine...
  • Source: Google Patents, CN106588758B.
  • Hydrazines in Chemical Biology

    • Source: bioRxiv. "Hydrazines as versatile chemical biology probes and drug-discovery tools."[2]

    • URL:[Link][3]

    • Relevance: detailed discussion on the reactivity of hydrazine "warheads" in proteomic profiling.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (6-ethoxypyridin-3-yl)hydrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, functionally rich building blocks. (6-ethoxypyridin-3-yl)hydrazine (CAS: 1935267-58-5) has emerged as a critical intermediate in the synthesis of complex heterocyclic pharmacophores, including pyrazoles, triazoles, and oxadiazoles .

This compound features a pyridine core that acts as a bioisostere for phenyl rings, enhancing aqueous solubility and metabolic stability. The ethoxy group at the C6 position provides a lipophilic anchor capable of occupying hydrophobic pockets in target proteins, while simultaneously modulating the basicity of the pyridine nitrogen via electron donation. The hydrazine moiety at the C3 position serves as a highly reactive dinucleophile, enabling rapid cyclization into rigid, bioactive scaffolds. These structural attributes make it an indispensable precursor in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and NRF2 regulators , .

Physicochemical & Structural Profile

Understanding the quantitative physicochemical properties of (6-ethoxypyridin-3-yl)hydrazine is essential for predicting its reactivity and behavior in downstream synthetic workflows. The molecular weight and structural parameters are summarized below.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name (6-ethoxypyridin-3-yl)hydrazine
IUPAC Name 2-ethoxy-5-hydrazinylpyridine
CAS Registry Number 1935267-58-5
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Topological Polar Surface Area (TPSA) 60.17 Ų
Hydrogen Bond Donors 3 (from the -NH-NH₂ group)
Hydrogen Bond Acceptors 4 (Pyridine N, Hydrazine N's, Ethoxy O)
Structural Classification Heteroaryl hydrazine

De Novo Synthesis & Protocol Optimization

The synthesis of aryl hydrazines requires precise control over reaction conditions to prevent the degradation of highly unstable intermediates. The following protocol details the conversion of 6-ethoxypyridin-3-amine to (6-ethoxypyridin-3-yl)hydrazine via a self-validating diazotization-reduction sequence.

Step-by-Step Protocol: Chemoselective Diazotization and Reduction

Objective: High-yield synthesis of (6-ethoxypyridin-3-yl)hydrazine while preserving the ethoxy ether linkage.

Step 1: Diazotization (In-Process Quality Control Checkpoint 1)

  • Preparation: Suspend 6-ethoxypyridin-3-amine (1.0 eq) in 6M HCl (10 mL/g of starting material).

  • Cooling: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to between -5 °C and 0 °C.

    • Causality: Heteroaryl diazonium salts are notoriously unstable. Maintaining a sub-zero temperature strictly suppresses the spontaneous loss of nitrogen gas (N₂) and the subsequent formation of the undesired 6-ethoxypyridin-3-ol byproduct.

  • Addition: Dropwise add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) over 30 minutes. Stir for an additional 30 minutes.

  • Validation: Perform a rapid starch-iodide paper test to confirm the presence of excess nitrous acid (turns blue-black), validating the complete consumption of the amine.

Step 2: Chemoselective Reduction

  • Preparation: In a separate, rigorously chilled flask (-5 °C), dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl (5 mL/g).

    • Causality: SnCl₂ is utilized instead of catalytic hydrogenation (e.g., Pd/C) or zinc dust because it provides rapid, chemoselective reduction of the diazonium intermediate without cleaving the ethoxy group or reducing the pyridine ring.

  • Coupling: Transfer the cold diazonium solution dropwise into the SnCl₂ solution under vigorous stirring. A thick precipitate (the tin-hydrazine complex) will immediately form.

  • Maturation: Allow the reaction to stir for 2 hours, gradually warming to 10 °C.

Step 3: Isolation and Free-Basing (Self-Validating Yield)

  • Filtration: Filter the precipitated tin complex and wash with cold ethanol.

  • Free-Basing: Suspend the solid in ice-cold water (0 °C) and carefully adjust the pH to 10–11 using a 40% w/w NaOH solution.

    • Causality: The highly alkaline environment breaks the tin complex, precipitating tin hydroxides and liberating the free hydrazine. Continuous cooling is critical here, as free aryl hydrazines are highly susceptible to auto-oxidation at room temperature in basic media.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

SynthWorkflow A 6-Ethoxypyridin-3-amine (Starting Material) B Diazotization Reagents: NaNO2, HCl Temp: -5°C to 0°C A->B C Diazonium Intermediate (Unstable) B->C D Chemoselective Reduction Reagents: SnCl2·2H2O, HCl Temp: -5°C to 10°C C->D E (6-Ethoxypyridin-3-yl)hydrazine Target Intermediate D->E F Heterocycle Condensation (e.g., with 1,3-diketones) E->F G Bioactive Scaffold (Pyrazoles, Oxadiazoles) F->G

Caption: Workflow for the synthesis and downstream application of (6-ethoxypyridin-3-yl)hydrazine.

Pharmacological Applications in Heterocyclic Scaffolds

The primary utility of (6-ethoxypyridin-3-yl)hydrazine lies in its ability to undergo condensation reactions with 1,3-diketones or enaminones to yield highly substituted pyrazoles .

MALT1 Inhibition in Oncology and Autoimmunity

A prominent application of this chemistry is the synthesis of MALT1 inhibitors . MALT1 is a paracaspase that plays a pivotal role in the CARMA1-BCL10-MALT1 (CBM) complex, which drives NF-κB signaling in lymphocytes. Aberrant MALT1 activity is a hallmark of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders.

By incorporating the 6-ethoxypyridin-3-yl moiety into a pyrazole core, drug designers create a molecule that effectively binds to the allosteric or active site of the MALT1 protease domain. The ethoxy group enhances lipid solubility, allowing the inhibitor to penetrate cell membranes and reach intracellular targets efficiently.

MALT1_Pathway TCR T-Cell Receptor (TCR) CBM CBM Complex (CARMA1-BCL10-MALT1) TCR->CBM Antigen Stimulation NFkB NF-κB Pathway Activation CBM->NFkB MALT1 Protease Cleavage Disease Lymphoma / Autoimmunity Progression NFkB->Disease Aberrant Transcription Inhibitor Pyrazole Inhibitor (Hydrazine-Derived) Inhibitor->CBM Allosteric Inhibition

Caption: Mechanism of MALT1 inhibition by pyrazole derivatives synthesized from the hydrazine precursor.

Antimicrobial and NRF2 Regulatory Agents

Beyond MALT1, derivatives of this hydrazine (such as oxadiazoles and thiophene-3-carboxamides) are actively investigated for their antimicrobial properties and their ability to regulate the NRF2 antioxidant pathway , . The hydrazine acts as the critical linchpin for cyclization, defining the spatial orientation of the resulting pharmacophore.

Analytical Characterization Standards

To ensure the integrity of the synthesized (6-ethoxypyridin-3-yl)hydrazine before downstream application, rigorous analytical validation is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) parameters for structural confirmation.

Table 2: ¹H NMR Validation Parameters (DMSO-d₆, 400 MHz)
Shift (ppm)MultiplicityIntegrationStructural Assignment
1.30 Triplet (t)3H-CH₃ (Ethoxy methyl group)
4.00 - 4.20 Broad Singlet (br s)2H-NH₂ (Terminal hydrazine protons)
4.25 Quartet (q)2H-OCH₂- (Ethoxy methylene group)
6.65 Doublet (d)1HPyridine H-5 (Ortho to the ethoxy group)
7.15 Doublet of Doublets (dd)1HPyridine H-4 (Meta to ethoxy, ortho to hydrazine)
7.25 - 7.50 Broad Singlet (br s)1H-NH- (Internal hydrazine proton)
7.60 Doublet (d)1HPyridine H-2 (Ortho to the hydrazine group)

Note: The exact chemical shifts of the hydrazine protons (NH, NH₂) are highly dependent on solvent concentration, temperature, and trace moisture, often appearing as broad singlets due to chemical exchange.

References

  • World Intellectual Property Organization (WIPO). "Pyrazole Derivatives as MALT1 Inhibitors." Patent WO2018119036A1.
  • European Patent Office (EPO). "NRF2 Regulators and Methods of Use Thereof." Patent EP3083614B1.

Difference between 2-ethoxy-5-hydrazinylpyridine and 2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison between 2-hydrazinopyridine and 2-ethoxy-5-hydrazinylpyridine , focusing on their distinct electronic properties, synthetic pathways, and applications in medicinal chemistry.

Subject: 2-Hydrazinopyridine vs. 2-Ethoxy-5-hydrazinylpyridine

Executive Summary

In the landscape of heterocyclic building blocks, 2-hydrazinopyridine (2-HP) and 2-ethoxy-5-hydrazinylpyridine (5-HP-2-OEt) represent two electronically and structurally distinct classes of hydrazine derivatives. While both serve as precursors for nitrogen-rich heterocycles, their reactivity profiles are diametrically opposed due to the position of the hydrazine moiety relative to the pyridine nitrogen.

  • 2-Hydrazinopyridine is an electron-deficient, amidine-like system capable of intramolecular cyclization to form fused bicyclic rings (e.g., triazolopyridines).

  • 2-Ethoxy-5-hydrazinylpyridine acts as an electron-rich, aniline-like system, functioning primarily as a bioisostere of para-alkoxyphenylhydrazine in Fischer indole and pyrazole syntheses.

This guide delineates the critical differences in their synthesis, handling, and application in drug discovery.

Structural & Electronic Analysis

The fundamental difference lies in the electronic environment of the hydrazine group, dictated by its position on the pyridine ring and the influence of substituents.

Electronic Topography
Feature2-Hydrazinopyridine (2-HP) 2-Ethoxy-5-hydrazinylpyridine (5-HP-2-OEt)
Position

-position (C2) adjacent to Ring N.

-position (C5) meta to Ring N.
Electronic Effect Electron Withdrawing: The ring nitrogen pulls density via induction (-I) and resonance (-M), making the hydrazine N-H protons more acidic.Electron Donating: The ethoxy group at C2 pushes electron density (+M) into the ring. The hydrazine at C5 is in a relatively electron-rich environment.
Character Amidine-like: Resembles an amidrazone (

).
Aniline-like: Resembles a para-substituted phenylhydrazine.
Nucleophilicity Moderate (attenuated by ring N).High (enhanced by ethoxy donor).
Oxidation Potential Lower (more stable to air).Higher (prone to oxidation; often stored as HCl salt).
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and electronic flow that dictate the reactivity of these two molecules.

ElectronicAnalysis cluster_2HP 2-Hydrazinopyridine (Electron Deficient) cluster_5HP 2-Ethoxy-5-hydrazinylpyridine (Electron Rich) N_ring Pyridine N (Electron Sink) Result_2HP Reactivity: Fused Ring Formation (Triazolopyridines) N_ring->Result_2HP C2 C2 Position (Alpha) C2->N_ring Induction (-I) Hydrazine Hydrazine Group (Nu:) Hydrazine->C2 Resonance (+M) OEt 2-Ethoxy Group (Donor) C5 C5 Position (Beta) OEt->C5 Strong Resonance (+M) Hydrazine_5 Hydrazine Group (Nu:) C5->Hydrazine_5 Increased e- Density Result_5HP Reactivity: Discrete Ring Formation (Indoles/Pyrazoles) Hydrazine_5->Result_5HP

Figure 1: Electronic flow comparison. 2-HP (left) directs reactivity toward the ring nitrogen, facilitating fusion. 5-HP-2-OEt (right) directs reactivity outward, behaving as a nucleophilic hydrazine.

Synthesis & Manufacturing

The synthetic accessibility of these two compounds differs significantly, influencing their cost and availability.[1]

2-Hydrazinopyridine (Easy Access)

Synthesized via a straightforward Nucleophilic Aromatic Substitution (


) . The 2-chlorine atom is highly activated by the adjacent ring nitrogen, allowing direct displacement by hydrazine hydrate.
  • Precursor: 2-Chloropyridine.

  • Reagent: Hydrazine Hydrate (excess).

  • Conditions: Reflux in ethanol or neat (100°C).

  • Yield: High (>80%).

2-Ethoxy-5-hydrazinylpyridine (Complex Access)

Direct


 is not feasible  because the 5-position (beta) is not activated for nucleophilic attack. The synthesis requires a multi-step sequence involving nitration, reduction, and diazotization.[1]
  • Step 1 (Nitration): Nitration of 2-ethoxypyridine (or 2-aminopyridine followed by diazotization/alkoxylation) to yield 2-ethoxy-5-nitropyridine .

  • Step 2 (Reduction): Reduction of the nitro group (H2/Pd or Fe/AcOH) to 2-ethoxy-5-aminopyridine .

  • Step 3 (Hydrazine Formation): Diazotization of the amine (

    
    ) followed by reduction with 
    
    
    
    or Sodium Sulfite.
Synthetic Workflow Comparison

SynthesisWorkflow cluster_RouteA Route A: 2-Hydrazinopyridine (SNAr) cluster_RouteB Route B: 2-Ethoxy-5-hydrazinylpyridine (Diazo-Reduction) Start_A 2-Chloropyridine Process_A Hydrazine Hydrate Reflux, 4-6h Start_A->Process_A End_A 2-Hydrazinopyridine (High Yield) Process_A->End_A Start_B 2-Ethoxy-5-nitropyridine Step1_B Reduction (H2/Pd) -> Amine Start_B->Step1_B Step2_B Diazotization (NaNO2/HCl) -> Diazonium Salt Step1_B->Step2_B Step3_B Reduction (SnCl2) -> Hydrazine Step2_B->Step3_B End_B 2-Ethoxy-5-hydrazinylpyridine (Moderate Yield) Step3_B->End_B

Figure 2: Synthetic pathways. Route A is a single-step convergent synthesis. Route B is a linear multi-step sequence, increasing cost and complexity.

Reactivity Profile & Applications

2-Hydrazinopyridine: The "Ring Fuser"

Because the hydrazine is adjacent to the ring nitrogen, 2-HP is the precursor of choice for fused bicyclic systems .

  • Triazolopyridines: Reaction with carboxylic acids or orthoesters leads to 1,2,4-triazolo[4,3-a]pyridines.

  • Mechanistic Insight: The hydrazine terminal nitrogen attacks the electrophile, followed by cyclization onto the pyridine nitrogen.

2-Ethoxy-5-hydrazinylpyridine: The "Indole Builder"

The hydrazine is distal from the ring nitrogen, preventing fusion. It behaves as a phenylhydrazine surrogate .

  • Fischer Indole Synthesis: Reacts with ketones/aldehydes to form 5-azaindoles (specifically 4-ethoxy-1H-pyrrolo[3,2-c]pyridine derivatives).

  • Pyrazole Synthesis: Reacts with 1,3-diketones to form pyrazoles substituted with a pyridine ring.

  • Solubility: The ethoxy group significantly improves solubility in organic solvents compared to the bare pyridine ring.

Comparison Table
Application2-Hydrazinopyridine2-Ethoxy-5-hydrazinylpyridine
Primary Use Synthesis of fused rings (Triazolopyridines).Synthesis of discrete rings (Indoles, Pyrazoles).
Metal Coordination Bidentate ligand (N,N-donor) for Pd, Cu.Monodentate or bridging ligand (less common).
Drug Scaffolds Trazodone analogs, antibacterial agents.Kinase inhibitors (targeting hinge regions).
Stability Stable solid (mp 44-48°C).Unstable free base; stored as HCl salt.

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazolo[4,3-a]pyridine from 2-HP

Use this protocol to validate the cyclization capability of 2-HP.

  • Reagents: 2-Hydrazinopyridine (10 mmol), Triethyl orthoformate (15 mmol).

  • Procedure:

    • Dissolve 2-HP in ethanol (20 mL).

    • Add triethyl orthoformate.

    • Reflux for 4 hours.[2] Monitor by TLC (EtOAc:MeOH 9:1).

    • Cool to room temperature. The product often crystallizes out.

  • Workup: Filter the solid, wash with cold ethanol, and dry.

  • Expected Outcome: Formation of the fused bicyclic system (Mp ~175°C).

Protocol B: Fischer Indole Synthesis with 5-HP-2-OEt

Use this protocol to synthesize a 5-azaindole derivative.

  • Reagents: 2-Ethoxy-5-hydrazinylpyridine HCl (5 mmol), Cyclohexanone (5 mmol), Acetic Acid (10 mL).

  • Procedure:

    • Suspend the hydrazine salt in acetic acid.

    • Add cyclohexanone dropwise.

    • Heat to 80°C for 2 hours (hydrazone formation).

    • Add catalytic

      
       or 
      
      
      
      and reflux for 2 hours (Indolization).
  • Workup: Pour into ice water, neutralize with NaOH, extract with EtOAc.

  • Expected Outcome: Formation of a tetrahydro-5-azacarbazole derivative.

Safety & Toxicology

Both compounds are hydrazine derivatives and must be handled with extreme caution .

  • Genotoxicity: Hydrazines are known alkylating agents and potential carcinogens.

  • Skin Absorption: Both can be absorbed through the skin. 2-HP is a known skin irritant and sensitizer.

  • Handling:

    • Always use a fume hood.

    • Wear double nitrile gloves.

    • Deactivate spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas.

References

  • Synthesis of 2-Hydrazinopyridine

    • Title: "The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis"
    • Source: Ningbo Inno Pharmchem Co.[3]

    • URL:[Link]

  • Fischer Indole Synthesis Mechanism

    • Title: "Fischer Indole Synthesis - Reaction Mechanism and Applic
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of 5-Amino-2-ethoxypyridine (Precursor)

    • Title: "Synthesis of 2‐amino‐5‐ethoxypyridine"
    • Source: ResearchG
    • URL:[Link]

  • Properties of 2-Hydrazinopyridine

    • Title: "2-Hydrazinopyridine | CAS 4930-98-7"[3][4][5]

    • Source: PubChem[6][7][8]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 5-hydrazino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for determining and understanding the solubility of 5-hydrazino-2-ethoxypyridine, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in a molecule's downstream applicability, this document moves beyond a simple data sheet to offer a detailed exploration of the foundational principles and practical methodologies essential for its characterization. We will delve into the structural attributes of 5-hydrazino-2-ethoxypyridine that govern its solubility in aqueous and organic media. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, empowering researchers to generate robust and reliable data. The causality behind experimental choices is emphasized, ensuring a deep and actionable understanding for scientists and drug development professionals.

Introduction: The Criticality of Solubility in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, manufacturability, and overall clinical success. Poor solubility can lead to erratic absorption, diminished efficacy, and an increased risk of adverse effects. For researchers engaged in the synthesis and evaluation of novel chemical entities like 5-hydrazino-2-ethoxypyridine, a thorough and early understanding of its solubility profile is not merely advantageous—it is a prerequisite for informed decision-making and efficient resource allocation.

This guide is structured to provide a holistic understanding of the solubility of 5-hydrazino-2-ethoxypyridine, addressing both the theoretical underpinnings and the practical execution of its measurement.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let us dissect the structure of 5-hydrazino-2-ethoxypyridine to anticipate its solubility behavior.

The molecule possesses a pyridine ring, an ethoxy group, and a hydrazino group. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The hydrazino group (-NHNH2) is capable of both donating and accepting hydrogen bonds, a characteristic that generally favors aqueous solubility. Conversely, the ethoxy group (-OCH2CH3) introduces a degree of lipophilicity. The interplay between these hydrophilic and lipophilic moieties will ultimately dictate the compound's solubility in a given solvent.

It is reasonable to hypothesize that 5-hydrazino-2-ethoxypyridine will exhibit some degree of solubility in both polar and non-polar solvents, with its behavior being highly dependent on the specific solvent's properties. For instance, in water, the ability to form hydrogen bonds will be the primary driver of dissolution. In organic solvents, the polarity and hydrogen bonding capabilities of the solvent will determine the extent of solubility.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. This is typically determined using the shake-flask method, which allows for a prolonged incubation period to reach this equilibrium state.[3][4]

  • Kinetic solubility , on the other hand, is often measured in high-throughput screening settings.[5][6] It reflects the concentration at which a compound, typically dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5][7] This measurement is influenced by the rate of dissolution and can sometimes overestimate the true thermodynamic solubility.

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early-stage discovery often relies on the faster, high-throughput nature of kinetic solubility assays, while later-stage development and formulation demand the precision of thermodynamic solubility data.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of 5-hydrazino-2-ethoxypyridine.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][4]

Principle: An excess of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[1][4]

Experimental Workflow:

G A 1. Preparation of Saturated Solution: Add excess 5-hydrazino-2-ethoxypyridine to a known volume of solvent. B 2. Equilibration: Agitate at a constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation: Centrifuge and filter the solution to remove undissolved solid. B->C D 4. Quantification: Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC). C->D E 5. Data Reporting: Express solubility in mg/mL or mol/L at the specified temperature. D->E

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 5-hydrazino-2-ethoxypyridine. A general guideline is to use an amount that is visibly in excess after the equilibration period.

    • Add the compound to a sealed, temperature-controlled vessel (e.g., a glass vial) containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).[1]

  • Equilibration:

    • Place the sealed vessel in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 72 hours.[1][4] The required time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully separate the saturated solution from the undissolved solid. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[1]

  • Quantification:

    • The concentration of 5-hydrazino-2-ethoxypyridine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[1]

  • Data Reporting:

    • Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Kinetic Solubility: Laser Nephelometry

Laser nephelometry is a high-throughput method for determining kinetic solubility by measuring light scattering caused by precipitated particles.[8][9][10]

Principle: A stock solution of the compound in a solvent like DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates and forms a suspension is detected by an increase in scattered light.[6][10] The intensity of this scattered light is proportional to the concentration of the insoluble particles.[9][11]

Experimental Workflow:

G A 1. Stock Solution Preparation: Dissolve 5-hydrazino-2-ethoxypyridine in DMSO to a high concentration. B 2. Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS). A->B C 3. Nephelometric Measurement: Measure the light scattering of each dilution at a fixed angle (typically 90°). B->C D 4. Data Analysis: Identify the concentration at which a sharp increase in light scattering occurs. C->D E 5. Solubility Determination: This concentration represents the kinetic solubility. D->E

Caption: Workflow for Laser Nephelometry.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 5-hydrazino-2-ethoxypyridine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. It is important to maintain a constant final DMSO concentration across all wells (e.g., 1-2%).[10]

  • Nephelometric Measurement:

    • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the intensity of scattered light at a 90° angle.[8][9]

  • Data Analysis:

    • Plot the nephelometric turbidity units (NTU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.[6][10]

Anticipated Solubility Profile of 5-hydrazino-2-ethoxypyridine

Table 1: Predicted Solubility of 5-hydrazino-2-ethoxypyridine in Various Solvents

SolventTypePredicted SolubilityRationale
WaterPolar, ProticModerateThe hydrazino and pyridine moieties can form hydrogen bonds with water, but the ethoxy group and the aromatic ring add lipophilic character.
EthanolPolar, ProticHighEthanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact favorably with the ethoxy group.
DMSOPolar, AproticHighDMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds.
DichloromethaneNon-polarLow to ModerateThe polarity of the molecule may limit its solubility in a non-polar solvent like dichloromethane.
HexaneNon-polarLowThe significant polarity of 5-hydrazino-2-ethoxypyridine makes it unlikely to be soluble in a highly non-polar solvent like hexane.

Conclusion

The solubility of 5-hydrazino-2-ethoxypyridine is a critical parameter that will profoundly impact its utility in drug development. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for its determination. By employing the detailed protocols for the shake-flask method and laser nephelometry, researchers can obtain reliable thermodynamic and kinetic solubility data, respectively. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for advancing promising new chemical entities toward clinical application.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Shake-Flask Solubility Assay - Enamine.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
  • Nephelometry: Principle, Types & Applic
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Public
  • Solubility Determination of Chemicals by Nephelometry - JRC Public
  • What is Nephelometry: Meaning & Examples - BMG Labtech.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Experiment: Solubility of Organic & Inorganic Compounds.

Sources

A Comprehensive Safety and Handling Guide for 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-hydrazinylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique structural motifs. As with any novel compound, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides a detailed overview of the known and anticipated hazards associated with 2-Ethoxy-5-hydrazinylpyridine, drawing upon safety data for structurally related compounds to offer a comprehensive framework for its safe handling, storage, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained scientific professionals.

Hazard Identification and Classification

Based on available data for similar molecules, 2-Ethoxy-5-hydrazinylpyridine is anticipated to be classified as follows:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][4][5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Carcinogenicity: May be a suspected carcinogen, as hydrazine and some of its derivatives are classified as possible or probable human carcinogens.[1][2]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class

Acute Toxicity (Fatal or Toxic)

Skin Corrosion/Eye Damage

Carcinogenicity/Mutagenicity/Reproductive Toxicity/Respiratory Sensitizer/Target Organ Toxicity/Aspiration Toxicity

Irritant (skin and eye)/Skin Sensitizer/Acute Toxicity (harmful)/Narcotic Effects/Respiratory Tract Irritation

Signal Word: Danger

Anticipated Hazard Statements:

  • Fatal if inhaled.[2]

  • Toxic in contact with skin.[1][2]

  • Harmful if swallowed.[1][2]

  • Causes severe skin burns and eye damage.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • May cause cancer.[1][2]

First-Aid Measures: An Immediate Response Protocol

Prompt and appropriate first-aid is critical in the event of an exposure. The following procedures are recommended based on the anticipated hazards.

General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet for a structurally similar compound.[1]

  • Inhalation:

    • Remove the individual to fresh air immediately.[5][6]

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6]

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

    • Wash the area with soap and water.[5]

    • Seek immediate medical attention.[1]

    • Discard contaminated clothing in a sealed container for proper disposal.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5]

    • Seek immediate medical attention.[6]

  • Ingestion:

    • Do NOT induce vomiting.[6]

    • If the person is conscious, rinse their mouth with water.[6]

    • Never give anything by mouth to an unconscious person.[6]

    • Seek immediate medical attention.

First_Aid_Protocol cluster_Exposure Exposure Event cluster_Immediate_Actions Immediate Actions cluster_Medical_Attention Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Contaminated_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Contaminated_Clothing Eye_Contact Eye Contact Flush_with_Water Flush with Copious Water (15+ min) Eye_Contact->Flush_with_Water Ingestion Ingestion Rinse_Mouth Rinse Mouth (if conscious) Ingestion->Rinse_Mouth Seek_Medical_Help Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Help Flush_with_Water->Seek_Medical_Help Rinse_Mouth->Seek_Medical_Help Remove_Contaminated_Clothing->Flush_with_Water Provide_SDS Provide SDS of Analogue Seek_Medical_Help->Provide_SDS

Caption: Immediate first-aid response workflow for exposure to 2-Ethoxy-5-hydrazinylpyridine.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

  • Chemical Fume Hood: All work with 2-Ethoxy-5-hydrazinylpyridine, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[7]

    • Lab Coat: A flame-resistant lab coat is recommended.[7]

    • Clothing: Full-length pants and closed-toe shoes are mandatory.[7]

  • Respiratory Protection:

    • If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

    • A full-face respirator provides a higher level of protection for both the respiratory system and the face.[7]

PPE_Hierarchy cluster_Controls Hierarchy of Controls Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Primary Defense PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Secondary Defense

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools.[6]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep refrigerated when possible.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • The storage area should be secured and accessible only to authorized personnel.

Accidental Release and Spill Cleanup

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Physical and Chemical Properties

While specific data for 2-Ethoxy-5-hydrazinylpyridine is limited, the properties of related compounds can provide some insight.

PropertyAnticipated Value/Information
Appearance Likely a solid or liquid at room temperature.
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Solubility Expected to have some solubility in organic solvents.
Stability May be sensitive to light and air. Hydrazine derivatives can be unstable.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[4]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]

Toxicological Information

The toxicological profile of 2-Ethoxy-5-hydrazinylpyridine has not been fully investigated. However, based on the known toxicology of hydrazine and its derivatives, the following effects are of concern:

  • Acute Effects: Inhalation may cause irritation to the respiratory tract, dizziness, and nausea.[3][9] Skin and eye contact can lead to severe irritation or burns.[1][2][4] Ingestion may be harmful or fatal.[3]

  • Chronic Effects: Long-term exposure to hydrazine derivatives has been associated with damage to the liver, kidneys, and central nervous system.[9]

  • Carcinogenicity: Hydrazine is classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans"). Therefore, 2-Ethoxy-5-hydrazinylpyridine should be handled as a potential carcinogen.

  • Mutagenicity: Some hydrazine compounds have shown mutagenic effects in laboratory studies.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: The compound may be combustible.[3] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Conclusion

2-Ethoxy-5-hydrazinylpyridine is a compound that requires careful handling due to its potential for significant acute and chronic health hazards, including toxicity, corrosivity, and possible carcinogenicity. All work with this and structurally related compounds must be conducted with appropriate engineering controls, personal protective equipment, and a thorough understanding of emergency procedures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • MSDS of 2-Hydrazinylpyrazine. (2013, September 11). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrazine toxicity - WikEM. (2024, July 17). Retrieved from [Link]

Sources

Suppliers and price of 2-Ethoxy-5-hydrazinylpyridine for research

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Ethoxy-5-hydrazinylpyridine , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-Ethoxy-5-hydrazinylpyridine (also known as (6-ethoxypyridin-3-yl)hydrazine) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing fused nitrogenous scaffolds (e.g., indazoles, pyrazoles, triazolopyridines) often found in kinase inhibitors and GPCR modulators.

Critical Note on CAS Registry Number: The CAS number 52187-25-2 provided in some inquiries is not widely indexed in public chemical databases for this specific structure. The most accurate recent CAS for 2-ethoxy-5-hydrazinylpyridine is 1935267-58-5 . Researchers are advised to verify the chemical structure (SMILES/InChI) rather than relying solely on the CAS number when ordering, as isomer confusion (e.g., vs. 2-hydrazino-6-ethoxypyridine) is common.

FeatureSpecification
Chemical Name 2-Ethoxy-5-hydrazinylpyridine
Synonyms (6-ethoxypyridin-3-yl)hydrazine; 5-hydrazino-2-ethoxypyridine
CAS Number 1935267-58-5 (Primary); 52187-25-2 (Unverified/Legacy)
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CCOC1=NC=C(NN)C=C1
Appearance Off-white to pale yellow solid (prone to oxidation)
Storage -20°C, Inert atmosphere (Argon/Nitrogen)

Scientific Integrity: Synthesis & Quality Control

To ensure experimental reproducibility, understanding the synthesis and impurity profile is mandatory. Commercial batches often vary in purity due to the instability of the hydrazine moiety.

Synthetic Route & Impurity Profile

The most robust synthesis involves the diazotization of 2-ethoxy-5-aminopyridine followed by reduction. Direct nucleophilic aromatic substitution (SNAr) on 2-ethoxy-5-halopyridines is difficult because the 5-position is not sufficiently activated for hydrazine displacement.

Mechanism:

  • Precursor: 2-Ethoxy-5-aminopyridine (CAS 52025-34-0).

  • Diazotization: Reaction with NaNO₂/HCl at 0°C forms the diazonium salt.

  • Reduction: Treatment with Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) yields the hydrazine.

Common Impurities:

  • Oxidation Products: Azo dimers (Ar-N=N-Ar) formed upon air exposure.

  • Residual Tin: If SnCl₂ reduction is used (check via ICP-MS).

  • Hydrolysis: 5-hydrazinopyridin-2-one (if ethoxy group hydrolyzes under acidic conditions).

Validated Analytical Protocol

Every batch must be validated before use in high-value synthesis.

  • ¹H NMR (DMSO-d₆): Look for the characteristic hydrazine broad singlets (–NHNH₂) around 4.0–7.0 ppm (variable) and the ethoxy triplet/quartet.

  • LC-MS: Confirm [M+H]⁺ = 154.2. Watch for dimer peaks ([2M-2H] or similar).

  • TLC: Use MeOH/DCM (1:10). Hydrazines streak on silica; neutralize with 1% TEA or use amine-functionalized silica.

Visualization: Synthesis & Procurement Logic

The following diagram outlines the synthetic pathway and the decision logic for procurement vs. in-house synthesis.

G Start Need 2-Ethoxy-5- hydrazinylpyridine CheckMarket Check Commercial Availability Start->CheckMarket IsAvailable Available in Catalog? CheckMarket->IsAvailable Buy Purchase from Enamine/WuXi/ChemSpace IsAvailable->Buy Yes (<2 weeks) Synthesis In-House Synthesis IsAvailable->Synthesis No / Lead Time >4 wks QC QC: NMR & LCMS (Check for Oxidation) Buy->QC Precursor 2-Ethoxy-5-aminopyridine (CAS 52025-34-0) Synthesis->Precursor Step1 1. NaNO2, HCl (0°C) (Diazotization) Precursor->Step1 Step2 2. SnCl2 Reduction Step1->Step2 Product Target Hydrazine (Unstable Oil/Solid) Step2->Product Product->QC

Caption: Decision matrix for sourcing 2-Ethoxy-5-hydrazinylpyridine, highlighting the synthetic backup route via diazonium reduction.

Market Analysis: Suppliers & Price

This compound is often a "Make-on-Demand" item rather than a stock catalog item due to stability issues. Prices fluctuate based on synthesis scale.

Supplier Landscape
Supplier TierVendorsAvailabilityEstimated Price (Research Scale)
Tier 1: Stock Aggregators ChemSpace, MolPort Often listed, but check "In Stock" vs. "Ships in 2-3 weeks".$150 - $350 / gram
Tier 2: CROs / Synthesis Enamine, WuXi AppTec, Combi-Blocks High reliability. Likely source of "On Demand" synthesis.$500 - $1,200 / 5g (Custom)
Tier 3: Catalog Houses Sigma-Aldrich, Fisher Rarely in stock. Often re-sell from Tier 2.$300+ / gram (if listed)
Procurement Strategy
  • Hit-to-Lead (mg scale): Order from ChemSpace or MolPort . Expect a 2-3 week lead time as they source from partner labs (often in Eastern Europe or China).

  • Lead Optimization (g scale): Request a quote from Enamine or Combi-Blocks directly. Ask for "freshly synthesized" material to avoid oxidized stock.

  • Scale-Up (>100g): Do not buy the hydrazine. Buy the stable precursor 2-Ethoxy-5-aminopyridine (CAS 52025-34-0) and perform the diazotization/reduction in-house immediately before the next step to maximize yield.

Safety & Handling (E-E-A-T)

Hydrazine derivatives are genotoxic and sensitizing .

  • Handling: Always use a fume hood. Double-glove (Nitrile).[1]

  • Stability: The free base oxidizes rapidly in air to form dark tars. Store as the Hydrochloride salt (HCl) if possible, or keep under Argon at -20°C.

  • Deactivation: Quench spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas, but be aware of potential chloramine formation; standard hydrazine waste protocols apply.

References

  • PubChem. Compound Summary: (6-ethoxypyridin-3-yl)hydrazine. National Library of Medicine.[2] [Link]

  • ChemSpace. Search Results for Substructure: Pyridyl Hydrazines. [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-5-hydrazinylpyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Ethoxy-5-hydrazinylpyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule in public chemical databases, this document presents a scientifically grounded approach to its synthesis, characterization, and prospective applications, drawing upon established chemical principles and data from analogous structures.

Introduction and Rationale

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds and serve as crucial pharmacophores in numerous therapeutic agents.[1][2] The pyridine scaffold, a privileged structure in medicinal chemistry, is present in many approved drugs. The combination of a hydrazine moiety and a substituted pyridine ring in 2-Ethoxy-5-hydrazinylpyridine suggests its potential as a versatile building block for novel drug candidates. The ethoxy group at the 2-position can modulate the electronic properties and lipophilicity of the pyridine ring, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of 2-Ethoxy-5-hydrazinylpyridine and a practical framework for its synthesis and evaluation.

Proposed Synthesis of 2-Ethoxy-5-hydrazinylpyridine

A direct and reliable synthetic route to 2-Ethoxy-5-hydrazinylpyridine is proposed via the reduction of its nitro precursor, 2-Ethoxy-5-nitropyridine. This precursor is commercially available and its properties are documented.

Precursor: 2-Ethoxy-5-nitropyridine
PropertyValueSource
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS Number 31594-45-3
Melting Point 90-94 °C
Appearance Crystalline powderInferred
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred from structure
Synthetic Workflow: Reduction of 2-Ethoxy-5-nitropyridine

The reduction of an aromatic nitro group to a hydrazine is a well-established transformation in organic synthesis. Several methods are available, with catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst being a common and efficient approach.[3][4]

SynthesisWorkflow Precursor 2-Ethoxy-5-nitropyridine Reaction Catalytic Transfer Hydrogenation Precursor->Reaction Reagents Hydrazine Hydrate (N2H4·H2O) Pd/C catalyst Methanol (Solvent) Reagents->Reaction Product 2-Ethoxy-5-hydrazinylpyridine Reaction->Product Purification Filtration & Crystallization Product->Purification

Caption: Proposed synthesis of 2-Ethoxy-5-hydrazinylpyridine.

Detailed Experimental Protocol

Materials:

  • 2-Ethoxy-5-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of 2-Ethoxy-5-nitropyridine (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10% Pd/C (0.1 eq by weight).

  • The mixture is stirred under an inert atmosphere (Argon or Nitrogen).

  • Hydrazine hydrate (4.0-5.0 eq) is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C for methanol) and monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-Ethoxy-5-hydrazinylpyridine.

Estimated Physicochemical Properties

The following properties for 2-Ethoxy-5-hydrazinylpyridine are estimated based on the known properties of structurally related compounds such as 2-hydrazinopyridine and 5-bromo-2-hydrazinopyridine.

PropertyEstimated ValueRationale
Molecular Formula C7H9N3O-
Molecular Weight 151.17 g/mol -
Appearance Off-white to pale yellow solidHydrazinopyridines are often crystalline solids.
Melting Point 100-120 °CThe presence of the ethoxy group may influence the crystal lattice energy compared to 2-hydrazinopyridine.
Boiling Point > 300 °C (decomposes)High due to hydrogen bonding capabilities of the hydrazine group.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.The ethoxy group increases lipophilicity compared to 2-hydrazinopyridine.
pKa ~5-6 (pyridinium ion)The electron-donating ethoxy group may slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Potential Applications in Drug Discovery

The structural motifs within 2-Ethoxy-5-hydrazinylpyridine suggest its utility as a scaffold or intermediate in the synthesis of various biologically active molecules. Hydrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5]

As a Building Block for Heterocyclic Scaffolds

The hydrazine moiety is a versatile functional group that can readily undergo condensation and cyclization reactions to form various heterocyclic rings such as pyrazoles, triazoles, and pyridazines.[2] These heterocycles are prevalent in many approved drugs.

Applications Target 2-Ethoxy-5-hydrazinylpyridine Reaction1 Reaction with 1,3-dicarbonyls Target->Reaction1 Reaction2 Reaction with Orthoesters Target->Reaction2 Reaction3 Reaction with α,β-unsaturated ketones Target->Reaction3 Product1 Pyrazoles Reaction1->Product1 Application Bioactive Molecules (e.g., Kinase Inhibitors, GPCR modulators) Product1->Application Product2 Triazoles Reaction2->Product2 Product2->Application Product3 Pyrazolines Reaction3->Product3 Product3->Application

Sources

Chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of 2-Ethoxy-5-hydrazinylpyridine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions. As a molecule of interest in pharmaceutical research and development, understanding its stability profile is critical for ensuring its quality, efficacy, and safety. This document, intended for researchers, scientists, and drug development professionals, synthesizes information on the compound's inherent chemical properties, predicts potential degradation pathways, and offers field-proven insights into its handling, storage, and analytical monitoring. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for laboratories working with this and structurally related compounds.

Introduction and Molecular Overview

2-Ethoxy-5-hydrazinylpyridine is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, an ethoxy group, and a hydrazinyl moiety. The unique electronic and structural contributions of these groups confer upon the molecule a specific reactivity profile that is of interest in the synthesis of more complex pharmaceutical intermediates. However, these same features also present inherent stability challenges, particularly concerning the hydrazinyl group, which is known for its susceptibility to oxidative degradation.

This guide will deconstruct the stability profile of 2-ethoxy-5-hydrazinylpyridine by examining the reactivity of its constituent parts and predicting how they interact to influence the molecule's overall stability under typical laboratory and storage conditions.

Analysis of Inherent Chemical Instabilities

The stability of 2-ethoxy-5-hydrazinylpyridine is primarily dictated by the reactivity of its hydrazinyl and, to a lesser extent, its ethoxy functional groups, all influenced by the electronics of the pyridine ring.

The Hydrazinyl Moiety: The Primary Locus of Instability

The hydrazinyl group (-NHNH₂) is a powerful reducing agent and is the most probable site of degradation under ambient conditions. Its instability is primarily due to its susceptibility to oxidation, which can be catalyzed by atmospheric oxygen, metal ions, and light.

  • Oxidative Degradation: The oxidation of hydrazines can proceed through a free-radical mechanism, leading to the formation of a diimide intermediate (HN=NH), which is unstable and can further decompose to nitrogen gas and other products.[1][2] This process is often autocatalytic and can be accelerated by trace metal impurities. The presence of atmospheric oxygen is a key driver of this degradation pathway.[3]

  • Reaction with Carbonyls: The nucleophilic nature of the hydrazinyl group makes it reactive towards aldehydes and ketones, which may be present as impurities in solvents or leach from container materials. This reaction forms hydrazones, representing a chemical incompatibility rather than degradation due to ambient conditions, but is a critical consideration during handling and formulation.[4]

The Ethoxy Group: A Generally Stable Moiety

The ethoxy group (-OCH₂CH₃) is an ether linkage and is generally stable under ambient conditions. However, it can undergo hydrolysis to the corresponding alcohol (or in this case, a pyridone) under strongly acidic or basic conditions.[5] While significant hydrolysis is unlikely at neutral pH and ambient temperature, it is a potential degradation pathway to consider over long-term storage, especially if the material is exposed to acidic or basic microenvironments.

The Pyridine Ring: A Stable Aromatic Core

The pyridine ring is a stable aromatic system. The substituents (ethoxy and hydrazinyl groups) are electron-donating, which can influence the ring's reactivity in certain chemical reactions but does not inherently compromise its stability under ambient conditions. The primary role of the pyridine ring in the context of stability is its electronic influence on the attached functional groups.

Predicted Degradation Pathways

Based on the analysis of the functional groups, we can postulate the most likely degradation pathways for 2-ethoxy-5-hydrazinylpyridine under ambient conditions.

Primary Pathway: Oxidation of the Hydrazinyl Group

The most significant degradation pathway is the oxidation of the hydrazinyl moiety. This can lead to a variety of products, with the initial step likely being the formation of a diimide intermediate, which can then disproportionate or be further oxidized.

2-Ethoxy-5-hydrazinylpyridine 2-Ethoxy-5-hydrazinylpyridine Diimide Intermediate Diimide Intermediate 2-Ethoxy-5-hydrazinylpyridine->Diimide Intermediate Oxidation (O2, metal ions) 2-Ethoxypyridine + N2 2-Ethoxypyridine + N2 Diimide Intermediate->2-Ethoxypyridine + N2 Decomposition Further Oxidation Products Further Oxidation Products Diimide Intermediate->Further Oxidation Products

Caption: Predicted primary degradation pathway of 2-ethoxy-5-hydrazinylpyridine.

Secondary Pathway: Hydrolysis of the Ethoxy Group

A less likely, but still possible, degradation pathway is the hydrolysis of the ethoxy group, which would result in the formation of 5-hydrazinyl-2-pyridone. This reaction is more likely to occur if the compound is stored in the presence of acidic or basic impurities.

2-Ethoxy-5-hydrazinylpyridine 2-Ethoxy-5-hydrazinylpyridine 5-Hydrazinyl-2-pyridone 5-Hydrazinyl-2-pyridone 2-Ethoxy-5-hydrazinylpyridine->5-Hydrazinyl-2-pyridone Hydrolysis (H2O, acid/base catalysis)

Caption: Predicted secondary degradation pathway of 2-ethoxy-5-hydrazinylpyridine.

Recommended Handling and Storage Protocols

To mitigate the predicted degradation pathways, the following handling and storage procedures are recommended. These protocols are designed to create a self-validating system where the integrity of the compound is maintained by controlling its environment.

Optimal Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the hydrazinyl group.
Temperature Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.[6]To reduce the rate of chemical degradation.
Light Protect from light by using amber vials or storing in the dark.To prevent photolytically induced degradation.
Container Use tightly sealed, high-quality glass or Teflon containers.To prevent exposure to air and moisture, and to avoid reaction with container materials.[7]
Safe Handling Practices
  • Inert Atmosphere Handling: For operations involving the transfer or weighing of the compound, it is best practice to work within a glovebox or under a stream of inert gas.

  • Solvent Selection: When preparing solutions, use high-purity, de-gassed solvents to minimize dissolved oxygen and reactive impurities.

  • Avoid Contamination: Use clean, dry glassware and utensils to avoid introducing trace metals or other contaminants that could catalyze degradation.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of 2-ethoxy-5-hydrazinylpyridine over time. The following methods are recommended for a comprehensive stability study.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the parent compound and detecting non-volatile degradation products. A reverse-phase method is generally suitable.

Workflow for HPLC Stability Assessment:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Initial Sample (T=0) Initial Sample (T=0) HPLC Injection HPLC Injection Initial Sample (T=0)->HPLC Injection Aged Samples (T=x) Aged Samples (T=x) Aged Samples (T=x)->HPLC Injection Separation on C18 Column Separation on C18 Column HPLC Injection->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification of Parent Compound Quantification of Parent Compound Peak Integration->Quantification of Parent Compound Detection of Degradation Products Detection of Degradation Products Peak Integration->Detection of Degradation Products Mass Balance Calculation Mass Balance Calculation Quantification of Parent Compound->Mass Balance Calculation Detection of Degradation Products->Mass Balance Calculation

Caption: Workflow for HPLC-based stability assessment.

Detailed HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point. The acidic modifier helps to protonate the basic nitrogens, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength scan should be performed).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: Inject a known volume of the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[8]

Detailed GC-MS Protocol:

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., a silylating agent) to increase volatility and protect the reactive hydrazinyl group.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute a range of compounds.

  • Detection: Mass spectrometry (MS) in full scan mode to identify unknown degradation products by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products. By comparing the NMR spectrum of a degraded sample to that of a pure standard, it is possible to identify the changes in the chemical structure. ¹H and ¹³C NMR are standard, and 2D NMR techniques (e.g., COSY, HSQC) can provide more detailed structural information.

Conclusion

The chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions is primarily governed by the susceptibility of its hydrazinyl group to oxidation. Degradation can be effectively mitigated by strict adherence to appropriate storage and handling protocols, namely storing the compound under an inert atmosphere, in a cool, dark place, and in a tightly sealed container. A well-designed stability study employing HPLC for quantification and GC-MS and NMR for the identification of degradation products is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

  • Ekar, J., & Kranjc, K. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. SYNTHESIS-STUTTGART.
  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (n.d.). Free radicals produced during the oxidation of hydrazines by hypochlorous acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PubMed. (n.d.). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. Retrieved from [Link]

  • ResearchGate. (2021, December). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

  • Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines. Retrieved from [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the oxidation ability of protected hydrazine derivatives. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • 2-Hydroxyethylhydrazine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • MDPI. (2023, July 7). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]

  • PubMed. (2022, December 19). Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Retrieved from [Link]

  • PubMed. (2013, November 15). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. Retrieved from [Link]

  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

Sources

Comprehensive Thermal Characterization of 2-Ethoxy-5-hydrazinylpyridine: Boiling Point, Melting Point, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern pharmaceutical development, substituted pyridylhydrazines serve as critical nucleophilic building blocks for synthesizing complex heterocycles, including pyrazoles and triazoles. 2-Ethoxy-5-hydrazinylpyridine (CAS: 1935267-58-5) [1] is a highly valuable intermediate in this class. However, the inherent reactivity of the hydrazine moiety—specifically its propensity for auto-oxidation and thermal degradation—makes the accurate determination of its thermal properties (boiling point and melting point) a significant analytical challenge.

As a Senior Application Scientist, I have observed that relying on theoretical thermal data without understanding the underlying structural causality often leads to catastrophic failures during reactor scale-up. This whitepaper provides a rigorous, field-proven framework for profiling the thermal properties of 2-Ethoxy-5-hydrazinylpyridine, detailing the mechanistic drivers of its phase transitions and the self-validating experimental protocols required to measure them accurately.

Physicochemical Profiling & Data Summary

Due to the thermal instability of the free base at elevated temperatures, standard atmospheric boiling points are rarely achieved without decomposition. The data presented below synthesizes extrapolated thermodynamic models based on the closely related structural analog, 5-hydrazinyl-2-methoxypyridine (CAS: 160664-95-9)[2], adjusted for the increased steric bulk and molecular weight of the ethoxy substitution.

Table 1: Thermal & Physicochemical Properties
PropertyValue / RangeMethodology / Causality
Chemical Name 2-Ethoxy-5-hydrazinylpyridineIUPAC Standard
CAS Number 1935267-58-5Free Base[1]
Molecular Weight 153.18 g/mol Calculated
Boiling Point (760 mmHg) ~295.0 – 305.0 °C (Predicted)Extrapolated from methoxy analog (~283.5 °C)[2]; limited by thermal decomposition.
Boiling Point (10 mmHg) ~140.0 – 150.0 °C (Predicted)Vacuum distillation required to prevent oxidative degradation[3].
Melting Point (Free Base) 45.0 – 65.0 °C (Estimated)DSC Endothermic Peak (

); highly sensitive to ambient moisture.
Melting Point (HCl Salt) > 200.0 °C (Decomposes)DSC Endothermic Peak (

); stabilized by ionic lattice energy.

Mechanistic Determinants of Thermal Behavior

To understand why 2-Ethoxy-5-hydrazinylpyridine exhibits these specific thermal properties, we must analyze the molecule's intermolecular forces. Phase transitions are a direct macroscopic readout of microscopic lattice energies and vapor pressures.

  • Hydrogen Bonding (Hydrazine Moiety): The

    
     group acts as both a strong hydrogen bond donor and acceptor. This extensive intermolecular networking significantly elevates both the melting and boiling points compared to non-hydrazinyl pyridine derivatives.
    
  • Dipole-Dipole Interactions: The electronegative pyridine nitrogen and the ethoxy oxygen create a strong permanent dipole, further increasing the energy required for vaporization.

  • Steric Hindrance (Ethoxy vs. Methoxy): While the ethoxy group increases the molecular weight (driving the boiling point up), its rotational degrees of freedom disrupt crystal packing efficiency. Consequently, the free base often presents as a low-melting solid or a viscous, supercooled liquid at room temperature.

StructureThermal A 2-Ethoxy-5-hydrazinylpyridine B Hydrazine Moiety (H-Bonding) A->B C Ethoxy & Pyridine (Dipole/Sterics) A->C D Melting Point (Lattice Energy) B->D Increases MP E Boiling Point (Vaporization) B->E Increases BP C->D Disrupts packing C->E Dipole interactions

Logical relationship between molecular structure and thermal properties.

Experimental Methodologies for Thermal Characterization

Standard atmospheric boiling point determination is a critical failure point for substituted hydrazines. At temperatures exceeding 120°C in the presence of oxygen, the hydrazine moiety undergoes rapid auto-oxidation, leading to exothermic decomposition[4]. Therefore, vacuum distillation is not merely a recommendation; it is a strict requirement for structural preservation[3].

Similarly, traditional open-capillary melting point methods yield artificially broad melting ranges due to the hygroscopic nature of the hydrazine group. To ensure a self-validating system, we mandate Differential Scanning Calorimetry (DSC) under a dry inert purge[5].

ExperimentalWorkflow cluster_0 Melting Point (DSC) cluster_1 Boiling Point (Vacuum) Start Sample Prep under Argon DSC1 Hermetic Pan Sealing Start->DSC1 BP1 Micro-distillation Setup Start->BP1 DSC2 Ramp 5-10°C/min DSC1->DSC2 DSC3 Peak Integration (Tm) DSC2->DSC3 BP2 Apply Vacuum (<10 mmHg) BP1->BP2 BP3 Clausius-Clapeyron Extrap. BP2->BP3

Experimental workflow for determining thermal properties of reactive hydrazines.

Protocol 1: Melting Point Determination via DSC

This protocol eliminates ambient moisture variables, ensuring the recorded endothermic peak (


) represents the true crystal lattice energy[5].
  • Sample Preparation: Inside an Argon-filled glovebox, weigh 2.0–5.0 mg of 2-Ethoxy-5-hydrazinylpyridine into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of any residual trapped solvents or moisture.

  • Instrument Purge: Load the pan into the DSC instrument and establish a dry Nitrogen purge at a flow rate of 50 mL/min.

  • Thermal Ramping: Execute a heat-cool-heat cycle to erase the thermal history. Ramp the temperature from 20 °C to 150 °C at a strictly controlled rate of 5 °C/min.

  • Data Integration: Identify the melting point as the onset temperature of the primary endothermic peak.

Protocol 2: Boiling Point Determination via Vacuum Distillation

By lowering the ambient pressure, the boiling point is artificially reduced below the thermal decomposition threshold of the hydrazine moiety[3].

  • Apparatus Assembly: Assemble a short-path micro-distillation apparatus. Ensure all joints are greased with high-vacuum silicone to prevent atmospheric leaks.

  • Inertion: Flush the system with Argon for 10 minutes prior to heating.

  • Vacuum Application: Apply a vacuum pump equipped with a digital manometer. Stabilize the system pressure at exactly 10 mmHg.

  • Controlled Heating: Slowly heat the distillation flask using an oil bath. Monitor the vapor temperature at the distillation head.

  • Equilibrium Recording: Record the boiling point when the vapor temperature stabilizes and steady reflux/distillation is observed (expected ~140–150 °C at 10 mmHg).

  • Extrapolation: Utilize the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to extrapolate the recorded value to the standard atmospheric boiling point (760 mmHg).

Impact on Drug Development & Scale-Up

Understanding the precise thermal boundaries of 2-Ethoxy-5-hydrazinylpyridine dictates downstream process chemistry:

  • Storage & Handling: Because the free base is a low-melting solid, it is prone to "oiling out" or phase-separating during storage in fluctuating temperatures. It is highly recommended to convert the free base to a hydrochloride or dihydrochloride salt, which pushes the melting point above 200 °C, ensuring a stable, free-flowing powder for manufacturing.

  • Reactor Design: Any purification steps requiring distillation must be engineered with high-efficiency vacuum systems (capable of <10 mmHg) to keep reactor jacket temperatures well below the auto-oxidation threshold of the compound[4].

References

  • ChemicalBook : 2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) Product Directory. 1

  • Angene Chemical : Safety Data Sheet - 5-Hydrazinyl-2-methoxypyridine (CAS 160664-95-9). 2

  • Benchchem : Thermal Stability of Hydrazone Derivatives: An In-depth Technical Guide (DSC). 5

  • Defense Technical Information Center (DTIC) : Investigation of Liquid Rocket Propellants - Study of Hydrazine Derivatives. 3

  • Google Patents (EP2042483A1) : Method for manufacturing monomethyl hydrazine (Vacuum Distillation Parameters). 4

Sources

Methodological & Application

Synthesis of 2-ethoxy-5-hydrazinylpyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Hydrazinylpyridines in Drug Discovery

Hydrazinylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their utility stems from the versatile reactivity of the hydrazine moiety, which serves as a key building block for the synthesis of a wide array of heterocyclic systems, including pyrazoles, triazoles, and indazoles. These resulting compounds have demonstrated a broad spectrum of biological activities, targeting a range of therapeutic areas from oncology to infectious diseases. The specific compound, 2-ethoxy-5-hydrazinylpyridine, is a valuable intermediate, offering a strategic point for molecular elaboration in the design of novel drug candidates. This guide provides a comprehensive protocol for the synthesis of 2-ethoxy-5-hydrazinylpyridine from the readily available starting material, 5-bromo-2-ethoxypyridine, with a focus on practical application, mechanistic understanding, and safety.

Theory and Mechanism: The Chemistry Behind the Transformation

The conversion of 5-bromo-2-ethoxypyridine to 2-ethoxy-5-hydrazinylpyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich hydrazine hydrate acts as the nucleophile, displacing the bromide, which is a good leaving group. The reaction is often facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which helps to activate the aromatic system towards nucleophilic attack.

Alternatively, a more modern and often higher-yielding approach involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This powerful method allows for the formation of carbon-nitrogen bonds under relatively mild conditions. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the hydrazine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1]

This guide will focus on the more classical and often more cost-effective nucleophilic aromatic substitution approach, which is well-suited for many laboratory settings.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 2-ethoxy-5-hydrazinylpyridine from 5-bromo-2-ethoxypyridine using hydrazine hydrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-bromo-2-ethoxypyridine≥97%Commercially Available---
Hydrazine hydrate (55-64% solution)Reagent GradeCommercially AvailableCaution: Toxic and Corrosive [3]
Ethanol (200 proof)AnhydrousCommercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableOptional solvent[4]
Diethyl etherAnhydrousCommercially AvailableFor extraction
Saturated sodium bicarbonate solution---Prepared in-houseFor workup
Anhydrous sodium sulfateReagent GradeCommercially AvailableFor drying
Round-bottom flask---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle or oil bath---------
Separatory funnel---------
Rotary evaporator---------
Thin-layer chromatography (TLC) platesSilica gel 60 F254Commercially Available---
TLC developing chamber---------
UV lamp (254 nm)---------
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification A Combine 5-bromo-2-ethoxypyridine and ethanol in a round-bottom flask B Add hydrazine hydrate dropwise with stirring A->B Step 1 C Heat the mixture to reflux (e.g., 100-130 °C) [12] B->C Step 2 D Monitor reaction progress by TLC C->D Step 3 E Cool the reaction mixture to room temperature D->E Step 4 F Remove ethanol under reduced pressure E->F Step 5 G Add water and extract with diethyl ether F->G Step 6 H Wash organic layer with saturated NaHCO3 solution G->H Step 7 I Dry organic layer over anhydrous Na2SO4 H->I Step 8 J Concentrate under reduced pressure I->J Step 9 K Purify the crude product by column chromatography or recrystallization [6] J->K Step 10

Caption: Workflow for the synthesis of 2-ethoxy-5-hydrazinylpyridine.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-ethoxypyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature. A molar ratio of pyridine halide to hydrazine hydrate of 1:1.5 to 1:1.8 is often recommended to ensure complete reaction while minimizing excess hydrazine.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 100-130 °C) and maintain this temperature for 4-12 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-ethoxy-5-hydrazinylpyridine can be purified by one of the following methods:

  • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

  • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water.[5]

Characterization

The identity and purity of the synthesized 2-ethoxy-5-hydrazinylpyridine should be confirmed by spectroscopic methods.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the aromatic protons on the pyridine ring and the protons of the hydrazine moiety.[6][7]

  • 13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[8]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure adequate stirring.
Poor quality of reagents.Use fresh, high-purity starting materials and reagents.
Low YieldInefficient extraction.Increase the number of extractions with the organic solvent.
Product loss during purification.Optimize the purification method (e.g., choice of solvent for recrystallization, gradient for chromatography).
Presence of ImpuritiesFormation of side products.Adjust the stoichiometry of the reagents. Consider using a milder base if applicable.
Incomplete removal of starting materials.Optimize the reaction conditions to drive the reaction to completion.

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is a highly toxic, corrosive, and potentially flammable substance.[3][9][10][11] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[9][11]

  • Engineering Controls: Work in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Spill and Waste Disposal: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[3] Do not flush hydrazine hydrate down the drain.[3][10] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to local regulations.[9]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the individual to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9][10]

Conclusion

The synthesis of 2-ethoxy-5-hydrazinylpyridine from 5-bromo-2-ethoxypyridine is a valuable transformation for medicinal chemists. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this important intermediate for the development of novel therapeutic agents. A thorough understanding of the reaction mechanism and potential troubleshooting strategies will further ensure successful and efficient synthesis.

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec.
  • Thermo Fisher Scientific. (2025, August 13).
  • Fisher Scientific.
  • Reddit. (2018, October 15).
  • Arkema.
  • Benchchem. Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • Wikipedia.
  • Chegg. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Benchchem. A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis.
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Google Patents. (2021, April 23).
  • ChemRxiv. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2.
  • JSS College of Arts, Commerce and Science. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)
  • Google Patents. (2017, April 26).
  • ResearchGate.
  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • PubChem. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699.
  • ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF.
  • ChemicalBook. 2-Hydrazinopyridine synthesis.
  • MilliporeSigma. 2-Bromo-5-(2-ethoxyethoxy)pyridine | 1691936-08-9.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ResearchGate.
  • ChemicalBook. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • ChemicalBook. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
  • SpectraBase. 2-Hydrazinopyridine - Optional[13C NMR] - Spectrum.13C NMR] - Spectrum*.

Sources

Application Notes & Protocols: Synthesis of 5-Halo-2-hydrazinopyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Hydrazinopyridines

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in critical hydrogen bonding interactions. Among its many derivatives, 2-hydrazinopyridines represent a particularly valuable class of synthetic intermediates. These compounds are pivotal building blocks for constructing a diverse array of heterocyclic systems, including pyrazoles, triazoles, and pyridazines, which are frequently found in pharmacologically active agents. This guide provides a detailed protocol for the synthesis of 5-halo-2-hydrazinopyridines from 2-ethoxy-5-halopyridines via nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. We will explore the underlying chemical principles, offer a robust and adaptable experimental protocol, and place a significant emphasis on the safe handling of the hazardous reagents involved.

Reaction Mechanism: The SNAr Pathway on an Electron-Deficient Heterocycle

The conversion of a 2-ethoxy-5-halopyridine to its corresponding 2-hydrazino derivative is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2) and para (C4) to the nitrogen atom.[1][2]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The highly nucleophilic hydrazine molecule attacks the electron-deficient C2 carbon of the pyridine ring. This step temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is effectively stabilized by delocalization onto the electronegative ring nitrogen, a key feature that favors attack at the C2 and C4 positions.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the ethoxide leaving group. The subsequent proton transfer results in the formation of the stable 5-halo-2-hydrazinopyridine product.

The presence of an electron-withdrawing halogen at the C5 position further activates the ring toward nucleophilic attack, facilitating the reaction.

Caption: SNAr mechanism for the reaction of 2-ethoxy-5-halopyridines with hydrazine.

Critical Safety Considerations: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a hazardous and highly toxic substance. It is corrosive, a suspected carcinogen, and combustible.[3][4] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All operations involving hydrazine hydrate MUST be conducted inside a certified chemical fume hood with proper ventilation to capture harmful vapors at the source.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[5]

    • Skin Protection: Wear impermeable gloves (e.g., butyl rubber, neoprene), a chemical-resistant apron, and closed-toe shoes.[4][5]

    • Respiratory Protection: In case of inadequate ventilation, a suitable respirator is required.[3][5]

  • Handling and Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[3][7] Store under an inert atmosphere (e.g., nitrogen).[7]

  • Spill & Emergency Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[3][7]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding eyelids open.[3][5]

    • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite). Do not use combustible materials. For large spills, evacuate the area.[3]

  • Waste Disposal: All hydrazine-contaminated materials are considered hazardous waste.[5] They must be collected in properly labeled, sealed containers and disposed of through a licensed professional waste management company. NEVER pour hydrazine hydrate or its waste down the drain.[3][5]

Experimental Protocol: General Procedure

This protocol provides a generalized method for the reaction. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific halogen substituent on the pyridine ring.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Inert Apparatus B 2. Add 2-Ethoxy-5-halopyridine & Solvent A->B C 3. Add Hydrazine Hydrate (Caution!) B->C D 4. Heat to Reflux & Monitor (TLC) C->D E 5. Cool Reaction & Quench (e.g., with water) D->E F 6. Isolate Crude Product (Filtration or Extraction) E->F G 7. Purify Product (Recrystallization) F->G H 8. Characterize Product (NMR, MS, m.p.) G->H

Caption: A high-level overview of the experimental workflow for synthesis.

Materials & Reagents:

  • 2-Ethoxy-5-halopyridine (X = Cl, Br, I) (1.0 eq)

  • Hydrazine hydrate (e.g., 55-80% in H₂O) (1.5 - 5.0 eq)

  • Solvent (e.g., Ethanol, n-Butanol, Pyridine)

  • Deionized Water

  • Ethyl Acetate (for extraction, if needed)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet (e.g., balloon or Schlenk line)

  • Standard laboratory glassware for work-up and purification

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the round-bottom flask and reflux condenser in a fume hood. Ensure the system can be maintained under an inert atmosphere (e.g., flush with nitrogen).

  • Reagent Addition: To the flask, add the 2-ethoxy-5-halopyridine (1.0 eq) and the chosen solvent (e.g., ethanol). Begin stirring to dissolve the starting material.

  • Hydrazine Addition: Carefully add hydrazine hydrate (1.5-1.8 eq is a good starting point to minimize excess) to the stirred solution.[8] Note: Some literature procedures use a large excess of hydrazine hydrate, which can simplify the reaction but complicates scale-up and waste disposal.[9][10]

  • Reaction: Heat the reaction mixture to reflux. The optimal temperature is typically between 100-130 °C.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary significantly, from a few hours to 48 hours.[10][11]

  • Work-up & Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Method A (Crystallization): Slowly add cold water to the reaction mixture. The product often precipitates as a solid.[12] Allow the mixture to stand in an ice bath to maximize crystallization.

    • Method B (Extraction): If a solid does not form, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x volumes).[10] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Collect the crude solid product by vacuum filtration, washing with cold water.

    • The most common purification method is recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure 5-halo-2-hydrazinopyridine.[12]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Key Parameters and Optimization

The success of this synthesis depends on the careful control of several parameters. The following table summarizes typical conditions based on analogous reactions with 2-halopyridines, which serve as excellent models for the 2-ethoxy substrates.

ParameterCondition ACondition BRationale & Impact on Reaction
Substrate Halogen ClBr / IThe reactivity generally follows the trend I > Br > Cl. More reactive halogens may allow for shorter reaction times or lower temperatures.
Hydrazine Stoichiometry 1.5 - 2.0 eq> 5.0 eqA slight excess drives the reaction to completion.[8] A large excess can increase the reaction rate but poses significant challenges for scale-up, work-up, and waste management.[9][13]
Solvent Ethanol / n-ButanolPyridineAlcohols are common, effective solvents.[8][11] Pyridine can also be used as both a solvent and an acid scavenger, potentially accelerating the reaction.[12]
Temperature 80-100 °C100-130 °CHigher temperatures increase the reaction rate but may also lead to byproduct formation. The reaction is typically run at the reflux temperature of the chosen solvent.[8][10]
Atmosphere Inert (N₂ or Ar)AirAn inert atmosphere is recommended to prevent hydrazine hydrate from absorbing atmospheric carbon dioxide and to avoid potential side reactions at high temperatures.[8]

Troubleshooting Common Issues

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after an extended period, consider increasing the reaction temperature or adding a further equivalent of hydrazine hydrate. For less reactive substrates (e.g., chloro-derivatives), a higher boiling point solvent like n-butanol may be beneficial.

  • Low Yield: Poor recovery can result from product loss during work-up. Ensure the pH is appropriate during extraction, as the hydrazino product can be basic. If precipitating with water, ensure the solution is sufficiently cold to minimize the product's solubility.

  • Impure Product: The primary impurity is often unreacted starting material or di-substituted byproducts (if applicable). Effective purification, typically via recrystallization, is crucial. Ensure the recrystallization solvent is chosen carefully to exclude these impurities.

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • Thermo Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - Hydrazine hydrate, 55%.
  • Reddit r/chemistry. (2018, October 15). Practical Hydrazine Hydrate Safety.
  • Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • ChemicalBook. 2-Hydrazinopyridine synthesis.
  • ResearchGate. (2026, February 7). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution....
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Benchchem. Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
  • PrepChem.com. Synthesis of 2-hydrazino-5-phenylpyrazine.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • Scientific Research Publishing. Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss.
  • Arkivoc. Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl).
  • PMC - NIH. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives....
  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Organic Syntheses Procedure. Acetone hydrazone.
  • ResearchGate. Syntheses of 2-amino-5-iodopyridine....
  • DTIC. Review of Specific Chemical Interactions for Hydrazine Analysis....
  • PrepChem.com. Synthesis of 2-hydrazino-5-chloropyridine.

Sources

Application Note: Regioselective Synthesis of Pyrazoles Using 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics. When designing novel pyrazole libraries, the incorporation of heteroaryl substituents—such as the 2-ethoxypyridine moiety—provides an excellent bioisostere for substituted benzenes. The ethoxy group enhances lipophilicity and acts as an electron-donating group, while the pyridine nitrogen offers distinct hydrogen-bonding capabilities to improve target affinity and aqueous solubility.[1],[2] serves as a highly versatile building block for these scaffolds. The primary route to construct the pyrazole core from this precursor is the [3],[4]. This cyclocondensation reaction relies on the acid-catalyzed condensation of the hydrazine derivative with a 1,3-dicarbonyl compound[5].

Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the hydrazine on a protonated carbonyl carbon, forming a hydrazone intermediate. Acid catalysis is strictly required because it protonates the carbonyl oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy and making it sufficiently electrophilic for nitrogenous attack[5]. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable aromatic pyrazole ring[6].

Knorr_Mechanism A 2-Ethoxy-5-hydrazinylpyridine (Nucleophile) C Hydrazone Intermediate A->C Acid Catalyst (EtOH/HCl) B 1,3-Dicarbonyl Compound (Electrophile) B->C D Cyclization & Dehydration (-H2O) C->D E Substituted Pyrazole (Target Scaffold) D->E

Figure 1: General workflow of the Knorr pyrazole synthesis using 2-ethoxy-5-hydrazinylpyridine.

Regioselectivity and Electronic Effects

A critical challenge in the Knorr synthesis is controlling regioselectivity when employing unsymmetrical 1,3-dicarbonyl compounds[3]. The 2-ethoxy-5-hydrazinylpyridine molecule possesses two distinct nitrogen atoms: the internal nitrogen (


) bonded to the pyridine ring, and the terminal primary amine (

).

Causality of Regiochemical Control: The 2-ethoxypyridine ring exerts a net electron-withdrawing inductive effect on the proximal


, rendering it sterically hindered and less nucleophilic. Conversely, the terminal 

remains highly nucleophilic. Therefore, under kinetic control, the initial nucleophilic attack predominantly occurs via the

onto the most electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate[3]. For example, when reacted with ethyl acetoacetate, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. The

selectively attacks the ketone, dictating the regiochemistry and ultimately forming a 3-substituted pyrazol-5-one[7].

Regioselectivity H Heteroaryl Hydrazine Terminal NH2 (More Nucleophilic) I1 Attack at More Electrophilic Carbonyl (Ketone C=O) H->I1 Favored Pathway I2 Attack at Less Electrophilic Carbonyl (Ester C=O) H->I2 Disfavored D Unsymmetrical 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) D->I1 D->I2 P1 Major Regioisomer (3-Substituted Pyrazolone) I1->P1 Cyclization P2 Minor Regioisomer (Sterically Hindered/Less Favored) I2->P2

Figure 2: Regioselective pathway determining the major pyrazole isomer from unsymmetrical dicarbonyls.

Substrate Scope and Quantitative Data

The following table summarizes the quantitative data and optimized conditions for synthesizing various pyrazole derivatives from 2-ethoxy-5-hydrazinylpyridine, based on established reaction parameters for heteroaryl hydrazines[7],[8].

1,3-Dicarbonyl SubstrateSolvent / CatalystReaction ConditionsMajor Pyrazole ProductTypical Yield
Acetylacetone (Symmetrical)Ethanol / cat. HClReflux, 4h1-(6-ethoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole85–92%
Ethyl acetoacetate (Unsymmetrical)Glacial Acetic AcidReflux, 6h1-(6-ethoxypyridin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one78–84%
1,1,1-Trifluoro-2,4-pentanedione Ethanol / cat. HClReflux, 8h1-(6-ethoxypyridin-3-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole70–75%
Benzoylacetone (Unsymmetrical)Ethanol / cat. HClReflux, 6h1-(6-ethoxypyridin-3-yl)-5-methyl-3-phenyl-1H-pyrazole75–80%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating mandatory in-process analytical checkpoints.

Protocol A: Synthesis of 1-(6-ethoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole

Use Case: Symmetrical 1,3-diketones. Rationale: Ethanol is selected as the solvent with catalytic HCl to mildly activate the highly reactive acetylacetone without degrading the heteroaryl hydrazine[5].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-ethoxy-5-hydrazinylpyridine (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Add 3 drops of concentrated hydrochloric acid (37%) to the stirring solution. (Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity for the subsequent nucleophilic attack).

  • Addition: Slowly add acetylacetone (1.1 mmol) dropwise at 0°C to control the exothermic imine formation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to workup only when the mass corresponding to the uncyclized hydrazone intermediate is fully depleted, confirming complete dehydration[4].

  • Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure product.

Protocol B: Regioselective Synthesis of 1-(6-ethoxypyridin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

Use Case: Unsymmetrical dicarbonyls containing an ester (e.g., ethyl acetoacetate). Rationale: Glacial acetic acid is utilized as both solvent and Brønsted acid. The lower electrophilicity of the ester group requires a more strongly acidic and polar environment to facilitate the final cyclization step[7].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-ethoxy-5-hydrazinylpyridine (1.0 mmol) in 10 mL of glacial acetic acid.

  • Addition: Add ethyl acetoacetate (1.1 mmol) in one portion at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar hydrazine baseline spot and the emergence of a UV-active product spot indicates successful conversion.

  • Workup & Purification: Cool the reaction to room temperature. Pour the mixture into 50 mL of vigorously stirring ice-cold water. The pyrazolone product will precipitate as a solid. Filter under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Troubleshooting & Optimization

  • Incomplete Cyclization (Stalled at Hydrazone Intermediate): If LC-MS indicates the presence of the uncyclized intermediate, the dehydration step is stalling. Solution: The elimination of water is an equilibrium process. Add a Dean-Stark trap to physically remove water from the reaction mixture, thereby driving the equilibrium toward the aromatic pyrazole[4].

  • Poor Regioselectivity with Unsymmetrical Diketones: If a mixture of regioisomers is observed, the reaction may be slipping into thermodynamic control rather than kinetic control. Solution: Lower the initial reaction temperature during the addition phase (-78°C to 0°C). This strictly favors the kinetically controlled attack of the

    
     on the most electrophilic carbonyl before heat is applied to drive the cyclization[3].
    

References[1] "2-乙氧基-5-肼基吡啶 | 2-Ethoxy-5-hydrazinylpyridine", Leyan Reagents. URL:https://www.leyan.com/product/1935267-58-5[2] "2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5)", ChemicalBook. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82885408.htm[5] "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL", Angewandte Chemie International Edition (via NCBI PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6296366/[3] "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles", BenchChem. URL:https://www.benchchem.com/protocol/knorr-pyrazole-synthesis[4] "Knorr Pyrazole Synthesis", J&K Scientific LLC. URL:https://www.jk-sci.com/[6] "Knorr pyrazole synthesis", Name-Reaction.com. URL:https://www.name-reaction.com/knorr-pyrazole-synthesis[7] "Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols", Reports in Organic Chemistry (Dove Medical Press). URL:https://www.dovepress.com/synthesis-and-biological-evaluation-of-new-1-46-dimethylpyrimidin-2-yl-peer-reviewed-fulltext-article-ROC[8] "Synthesis, Antimalarial Evaluation and SAR Study of Some 1,3,5-Trisubstituted Pyrazoline Derivatives", Letters in Organic Chemistry (via ResearchGate). URL:https://www.researchgate.net/publication/330598822_Synthesis_Antimalarial_Evaluation_and_SAR_Study_of_Some_135-Trisubstituted_Pyrazoline_Derivatives

Sources

Strategic Synthesis of Bio-active Hydrazones from 2-Ethoxy-5-hydrazinylpyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: Hydrazones represent a privileged class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The core of their structure, the azomethine group (-NHN=CH-), provides a versatile scaffold for the development of novel therapeutic agents.[2] This application note provides a comprehensive guide to the synthesis of hydrazones utilizing 2-ethoxy-5-hydrazinylpyridine as a key building block. We present a detailed, step-by-step protocol, explain the underlying reaction mechanism, and discuss methods for characterization and validation. The causality behind experimental choices is emphasized to empower researchers in optimizing this reaction for their specific drug discovery and development programs.

Introduction: The Significance of the Hydrazone Scaffold

The formation of a hydrazone is a robust and efficient condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[3] This reaction creates a carbon-nitrogen double bond (C=N) that is not only structurally important but also imparts unique physicochemical properties.[1] Hydrazones are crucial intermediates in organic synthesis and have been incorporated into numerous clinically relevant molecules.[4][5] The pyridine ring, a common motif in pharmaceuticals, combined with the hydrazone linker, offers a strategic approach to generating libraries of compounds with high potential for biological activity. The 2-ethoxy-5-hydrazinylpyridine precursor is particularly valuable, as the ethoxy group can modulate lipophilicity and metabolic stability, key parameters in drug design.

The Underlying Chemistry: Mechanism of Hydrazone Formation

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, which is typically facilitated by an acid catalyst.[1][6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in several distinct steps:

  • Carbonyl Activation: A catalytic amount of acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes the carbon atom more susceptible to attack.[1]

  • Nucleophilic Attack: The terminal nitrogen of the 2-ethoxy-5-hydrazinylpyridine, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1][3]

  • Proton Transfer: A rapid proton transfer occurs, typically from the attacking nitrogen to the oxygen atom, neutralizing the charge and forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination & Product Formation: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the stable C=N double bond. A final deprotonation step regenerates the acid catalyst and yields the final hydrazone product.[1]

The optimal pH for this reaction is mildly acidic (around 4.5-5.0).[1] Sufficient acid is required to activate the carbonyl, but an excessively acidic environment will protonate the hydrazine nucleophile, rendering it inactive.[1][6]

Hydrazone Formation Mechanism General Mechanism of Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products R_CHO Aldehyde/Ketone (Carbonyl) Activation 1. Carbonyl Activation (H⁺ Catalyst) R_CHO->Activation H⁺ Hydrazine 2-Ethoxy-5-hydrazinylpyridine (Nucleophile) Attack 2. Nucleophilic Attack Hydrazine->Attack Activation->Attack Intermediate 3. Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Dehydration 4. Dehydration (-H₂O) Intermediate->Dehydration H⁺ Hydrazone Final Hydrazone Product Dehydration->Hydrazone Water Water Dehydration->Water

Caption: General Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of (E)-N'-(arylmethylene)-5-ethoxypyridin-2-yl)hydrazide

This protocol details a reliable method for the condensation of 2-ethoxy-5-hydrazinylpyridine with various aromatic aldehydes.

3.1. Materials and Equipment

  • Reagents:

    • 2-ethoxy-5-hydrazinylpyridine (or its hydrochloride salt)

    • Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde)

    • Anhydrous Ethanol or Methanol[7]

    • Glacial Acetic Acid (catalyst)[7]

    • Deionized Water

    • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexane)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Thin-layer chromatography (TLC) plates (silica gel) and chamber

    • UV lamp for TLC visualization

    • Melting point apparatus

3.2. Step-by-Step Methodology

Experimental Workflow Experimental Synthesis Workflow A 1. Dissolve Reactants B 2. Add Catalyst A->B Add Aldehyde & Hydrazine to Solvent C 3. Heat & Reflux B->C Add drops of Acetic Acid D 4. Monitor Reaction (TLC) C->D Heat to reflux (1-4 hours) E 5. Cool & Precipitate D->E Reaction complete F 6. Isolate by Filtration E->F Cool to RT, then ice bath G 7. Purify (Recrystallization) F->G Wash with cold solvent H 8. Dry & Characterize G->H Dissolve in min. hot solvent, cool slowly

Caption: Experimental Workflow for Hydrazone Synthesis.

  • Preparation: In a round-bottom flask, dissolve 2-ethoxy-5-hydrazinylpyridine (1.0 mmol) in anhydrous ethanol (10-15 mL). Stir the solution until the solid is fully dissolved.

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 mmol, equimolar).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.[7]

  • Reaction: Gently reflux the resulting mixture with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation. Reaction times can vary from 1 to 4 hours depending on the reactivity of the aldehyde.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will often promote precipitation of the product.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure hydrazone.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (FT-IR, NMR, MS) to confirm its structure and purity.

Validation and Characterization of Hydrazone Products

Self-validating protocols require rigorous confirmation of the product's identity and purity.

  • FT-IR Spectroscopy: The most telling evidence is the disappearance of the strong carbonyl (C=O) stretch from the aldehyde (typically 1690-1740 cm⁻¹) and the N-H stretching bands of the hydrazine, along with the appearance of a characteristic imine (C=N) stretching band around 1580-1650 cm⁻¹.[8][9]

  • ¹H NMR Spectroscopy: Look for a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm. The signals corresponding to the aromatic protons of both the pyridine and the aldehyde-derived rings should be present and integrated correctly.

  • ¹³C NMR Spectroscopy: The carbon of the C=N double bond will appear in the range of δ 140-160 ppm.[5][7]

  • Mass Spectrometry: This technique provides the molecular weight of the synthesized hydrazone, confirming the successful condensation and loss of a water molecule.

Data Presentation: Representative Syntheses

The following table summarizes expected outcomes for the synthesis of hydrazones from 2-ethoxy-5-hydrazinylpyridine and various aldehydes, demonstrating the protocol's versatility.

EntryAldehyde ReactantProduct NameExpected Yield (%)M.p. (°C)Key IR Data (ν C=N, cm⁻¹)
1Benzaldehyde(E)-N'-(benzylidene)-5-ethoxypyridin-2-yl)hydrazide>85%155-158~1605
24-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-5-ethoxypyridin-2-yl)hydrazide>90%210-213~1598
3Salicylaldehyde2-(((E)-(5-ethoxypyridin-2-yl)hydrazono)methyl)phenol>88%188-191~1610

Note: Yields and melting points are representative and may vary based on experimental conditions and purity.

Discussion of Results: The presence of electron-withdrawing groups (like -NO₂) on the aldehyde (Entry 2) can increase the electrophilicity of the carbonyl carbon, often leading to faster reaction rates and higher yields. Conversely, electron-donating groups may slow the reaction. The hydroxyl group in salicylaldehyde (Entry 3) offers an additional site for hydrogen bonding, which can influence the compound's physical properties and biological activity.

Conclusion and Future Applications

The protocol described provides a robust and efficient method for synthesizing a diverse range of hydrazones from 2-ethoxy-5-hydrazinylpyridine. The resulting compounds are prime candidates for screening in various biological assays due to the well-documented pharmacological importance of the hydrazone scaffold.[2][10] Furthermore, these hydrazones can serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as pyrazoles, thiazoles, and azetidin-2-ones, further expanding their utility in drug discovery pipelines.[5][10][11]

References

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Unraveling Hydrazone Formation: A Dance of Molecules. (2026, February 9). Oreate AI Blog. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Wolff-Kishner reduction. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020, March 10). MDPI. Retrieved from [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (n.d.). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC. Retrieved from [Link]

  • Green synthesis of new hydrazone derivatives. (2022, September 1). MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2010, December 23). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017, March 12). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016, March 24). Retrieved from [Link]

  • The Use of Hydrazones for Biomedical Applications. (2025, November 11). ResearchGate. Retrieved from [Link]

  • The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. (2023, July 15). PubMed. Retrieved from [Link]

  • The Use of Hydrazones for Biomedical Applications. (2019, February 11). R Discovery. Retrieved from [Link]

  • Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. (2018, May 1). Natural Sciences Publishing. Retrieved from [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017, December 31). Omics. Retrieved from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025, November 23). PMC. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. (n.d.). Academia.edu. Retrieved from [Link]

  • Hydrazones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 2-ethoxy-5-hydrazinylpyridine (CAS: 896160-57-9) in Palladium-catalyzed cross-coupling reactions. It synthesizes advanced mechanistic understanding with practical, high-yield protocols.

Introduction & Chemical Context

2-ethoxy-5-hydrazinylpyridine represents a privileged scaffold in medicinal chemistry. Unlike simple phenylhydrazines, this heterocyclic building block possesses a unique electronic profile:

  • The Pyridine Core: Inherently electron-deficient, typically making oxidative addition difficult in electrophilic roles. However, here it acts as the nucleophile.

  • The 2-Ethoxy Group: A strong electron-donating group (EDG) positioned para to the hydrazine moiety (C5). This significantly enhances the nucleophilicity of the hydrazine nitrogens compared to unsubstituted pyridyl hydrazines, facilitating attack on Pd(II) intermediates.

  • The Hydrazine Moiety: A versatile handle for synthesizing indazoles , pyrazoles , and triazoles —motifs ubiquitous in kinase inhibitors (e.g., Pazopanib analogs).

Critical Challenges in Pd-Catalysis

Using free hydrazines in Pd-coupling presents three specific failure modes that this guide addresses:

  • Catalyst Deactivation: Hydrazines are potent reducing agents capable of reducing Pd(II) to Pd black (inactive colloidal metal) before the catalytic cycle completes.

  • Coordination Poisoning: The distal nitrogen (N2) and the pyridine nitrogen can form stable, non-productive chelates with Palladium.

  • Regioselectivity: Competition between the internal (N1) and terminal (N2) nitrogen atoms during the reductive elimination step.

Mechanistic Logic & Ligand Selection

To overcome the reducing nature of the substrate, we utilize Bulky Biaryl Phosphine Ligands (Buchwald-type). These ligands promote the reductive elimination step (the rate-determining step in hydrazine coupling) and prevent the formation of bis-hydrazine Pd complexes.

Recommended Ligand Systems
  • BrettPhos / RuPhos: The gold standard for primary hydrazines. The bulk prevents N1-arylation (steric clash) and favors the terminal N2-arylation.

  • Xantphos: Useful when rigid bite angles are required, particularly for indazole cyclization cascades.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

Pd_Catalytic_Cycle cluster_legend Key Interaction Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Ligand Exchange (Hydrazine Coordination) OxAdd->Coord + 2-Ethoxy-5-hydrazinylpyridine Deprot Deprotonation (Base-mediated) Coord->Deprot - HX Poison FAILURE MODE: Pd Black Formation (Reduction by Hydrazine) Coord->Poison Slow Reductive Elim. RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regenerate Catalyst Product Product: N-Aryl Hydrazine RedElim->Product L1 Bulky Ligand (BrettPhos) L1->RedElim Accelerates

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to accelerate reductive elimination and avoid catalyst decomposition.

Experimental Protocols

Protocol A: Intermolecular N-Arylation (Synthesis of Diaryl Hydrazines)

Objective: Selective arylation of the terminal (N2) nitrogen to create precursors for pyrazoles.

Reagents:

  • Substrate: 2-Ethoxy-5-hydrazinylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon. Note: Hydrazines are sensitive to oxidation; strict exclusion of air is vital.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BrettPhos. Purge with Argon. Add 1 mL of Dioxane and stir at room temperature for 5 minutes to generate the active catalyst (color change often observed).

  • Substrate Addition: Add the Aryl Bromide, 2-Ethoxy-5-hydrazinylpyridine, and NaOtBu.

  • Reaction: Add remaining Dioxane (concentration ~0.2 M). Seal the vessel. Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Hydrazines can streak on silica; adding 1% Et3N to the eluent is recommended.

Self-Validation Check:

  • If the reaction mixture turns black immediately upon heating, the hydrazine reduced the Pd. Solution: Increase Ligand:Pd ratio to 3:1 or switch to the precatalyst BrettPhos Pd G3 .

Protocol B: One-Pot Synthesis of 1-Aryl-1H-Indazoles

Objective: Utilizing 2-ethoxy-5-hydrazinylpyridine to synthesize bioactive indazoles via cascade condensation/coupling.

Reagents:

  • Substrate: 2-Ethoxy-5-hydrazinylpyridine (1.2 equiv)

  • Partner: 2-Bromobenzaldehyde (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Workflow Diagram (DOT):

Indazole_Workflow Step1 Step 1: Condensation (Formation of Hydrazone) Intermediate Intermediate: 2-Bromobenzaldehyde hydrazone Step1->Intermediate Step2 Step 2: C-N Coupling (Intramolecular) Final Final Product: 1-(2-ethoxy-5-pyridyl)-indazole Step2->Final Start Start: 2-Bromobenzaldehyde + Hydrazine Substrate Start->Step1 Toluene, 110°C - H2O Intermediate->Step2 Pd(OAc)2/Xantphos Cs2CO3

Figure 2: Cascade sequence for Indazole formation. The hydrazone forms first, positioning the N-H for intramolecular coupling.

Data Presentation: Optimization Parameters

The following table summarizes expected trends when optimizing for this specific substrate, based on electronic properties and literature precedents for aryl hydrazines.

VariableConditionOutcomeMechanistic Insight
Ligand BrettPhos High Yield (>85%) Bulky, electron-rich. Prevents poisoning, enforces N2 selectivity.
LigandBINAPModerate Yield (40-60%)Less sterically demanding; allows some N1 arylation or bis-arylation.
LigandPPh3Failure (<10%)Monodentate ligands are easily displaced by hydrazine, leading to Pd black.
Base NaOtBu Excellent Soluble, strong enough to deprotonate the Pd-bound hydrazine complex.
BaseK2CO3PoorLow solubility in Dioxane/Toluene limits the rate of deprotonation.
Solvent t-Amyl Alcohol Good Polar protic solvents can assist proton transfer steps (use with weak bases).

References

  • Lundgren, R. J., & Stradiotto, M. (2010).[2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[2][3] Angewandte Chemie International Edition. Link

  • Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium.[3][4][5][6] Angewandte Chemie. Link

  • Cho, C. S., et al. (2003). Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.[7] Chemical Communications. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Nakamura, I., et al. (2020).[8] Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines.[9] The Journal of Organic Chemistry. Link

Sources

Synthesis of indazoles via 2-ethoxy-5-hydrazinylpyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(6-Ethoxypyridin-3-yl)-1H-indazoles via 2-Ethoxy-5-hydrazinylpyridine Intermediates

Introduction & Scientific Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Synthesizing fully aromatic, 1-substituted indazoles requires robust and regioselective methodologies. Among the most versatile building blocks for this purpose is 2-ethoxy-5-hydrazinylpyridine .

Incorporating the 6-ethoxypyridin-3-yl moiety at the N1 position of the indazole ring offers distinct pharmacological advantages: the pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the ethoxy group enhances lipid solubility and modulates the electronic properties of the core. The most efficient and scalable route to construct this system is a two-step condensation-cyclization sequence utilizing 2-fluorobenzaldehydes. This method relies on the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure[1].

Mechanistic Pathway & Causality

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on understanding the electronic and geometric demands of the transition states. The synthesis proceeds via two distinct stages:

  • Step 1: Hydrazone Condensation. The reaction initiates with the condensation of 2-ethoxy-5-hydrazinylpyridine and a 2-fluorobenzaldehyde derivative. The terminal nitrogen (NH₂) of the hydrazine is highly nucleophilic and attacks the electrophilic carbonyl carbon. We employ catalytic glacial acetic acid to protonate the carbonyl oxygen, lowering the LUMO and accelerating imine formation.

  • Step 2: Intramolecular SNAr Cyclization. The critical ring-closure step requires the internal hydrazone nitrogen to attack the fluorinated aromatic carbon. While fluorine is traditionally a poor leaving group in SN2 reactions, it is the optimal leaving group for SNAr. Its extreme electronegativity highly polarizes the C–F bond and withdraws electron density via induction, which stabilizes the anionic Meisenheimer complex transition state. Formation of the anticipated indazole results directly from the intramolecular SNAr attack of the hydrazone amine on the aryl fluorine-bearing carbon[2].

Because the hydrazone must adopt a Z-geometry for the nitrogen to physically reach the C–F bond, thermal conditions are applied to facilitate rapid E/Z isomerization, driving the equilibrium toward the cyclized product.

Mechanistic Workflow

Pathway A 2-Fluorobenzaldehyde + 2-Ethoxy-5-hydrazinylpyridine B Hydrazone Intermediate (E/Z Isomers) A->B Condensation EtOH, cat. AcOH, Reflux C Meisenheimer Complex (Anionic Transition State) B->C Deprotonation & SNAr K2CO3, DMF, 90°C D 1-(6-Ethoxypyridin-3-yl)- 1H-indazole C->D Fluoride Elimination Rearomatization

Fig 1: Mechanistic workflow for the synthesis of 1-(6-ethoxypyridin-3-yl)-1H-indazole via SNAr.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and phase changes are integrated to ensure the operator can verify reaction progress without immediate chromatographic analysis.

Protocol A: Synthesis of the Hydrazone Intermediate

Hydrazinylpyridines are highly effective nucleophiles for the synthesis of diverse nitrogen-enriched heterocyclic scaffolds[3].

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-fluorobenzaldehyde (10.0 mmol, 1.0 equiv) in absolute ethanol (30 mL).

  • Addition: Add 2-ethoxy-5-hydrazinylpyridine (10.5 mmol, 1.05 equiv) in one portion. The slight excess compensates for any trace oxidation of the hydrazine.

  • Catalysis: Add glacial acetic acid (1.0 mmol, 0.1 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Self-Validation & Workup: Allow the reaction to cool to room temperature, then transfer to an ice bath. Causality: The hydrazone product is highly crystalline and significantly less soluble in cold ethanol than the starting materials. A bright yellow/orange precipitate will form, serving as visual confirmation of success. Filter the solid, wash with ice-cold ethanol (10 mL), and dry in vacuo.

Protocol B: Base-Promoted Intramolecular SNAr Cyclization

Cyclization of hydrazones requires a base, elevated temperatures, and polar aprotic solvents to facilitate the SNAr displacement of the fluoride[1].

  • Preparation: Charge a sealed pressure tube with the hydrazone intermediate (5.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (15.0 mmol, 3.0 equiv).

  • Solvent: Add anhydrous DMF (25 mL). Causality: DMF is crucial as it solvates the potassium cations, leaving the carbonate anion highly active to deprotonate the hydrazone N–H.

  • Reaction: Seal the tube and heat to 90 °C for 18 hours.

  • Self-Validation: The reaction mixture will transition from a bright yellow suspension to a darker, homogeneous amber solution as the polar hydrazone is consumed and the less polar indazole is formed. TLC (Hexanes:EtOAc 3:1) will confirm the disappearance of the baseline hydrazone spot.

  • Workup: Cool to room temperature and quench by pouring into rapidly stirred ice water (100 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Optimization

To establish the optimal parameters for the SNAr cyclization (Protocol B), various conditions were evaluated. The data below summarizes the causality behind our final protocol selection.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1EtOHEt₃N (2.0)8024<5Triethylamine is insufficiently basic to deprotonate the hydrazone N–H.
2DMFK₂CO₃ (3.0)901885Optimal: Strong inorganic base combined with a polar aprotic solvent stabilizes the Meisenheimer complex.
3DMSOCs₂CO₃ (2.0)1101292Alternative: The large Cs⁺ radius creates a highly naked, reactive carbonate anion, maximizing nucleophilicity.
4DMFNaH (2.0)25 to 901265Base is too harsh; led to partial degradation of the ethoxypyridine moiety and complex side reactions.

References

1.[1] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules / PMC (National Institutes of Health). Available at: 2.[2] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development (ACS Publications). Available at: 3.[3] Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. The Journal of Organic Chemistry (ACS Publications). Available at:

Sources

Procedure for converting 2-ethoxy-5-aminopyridine to 2-ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the conversion of 2-ethoxy-5-aminopyridine (CAS: 53242-88-9) to 2-ethoxy-5-hydrazinylpyridine via a diazotization-reduction sequence.[1]

Hydrazinopyridines are critical pharmacophores in drug discovery, serving as precursors for fused heterocycles such as indazoles, pyrazoles, and triazoles.[2] While 2-hydrazinopyridines are commonly synthesized via nucleophilic aromatic substitution (


) of 2-halopyridines, 5-hydrazinopyridines  cannot be accessed this way due to the electronic deactivation of the pyridine ring at the 3 and 5 positions.

Therefore, this protocol utilizes the diazotization of the primary amine followed by Stannous Chloride (


) reduction . This route is selected for its high functional group tolerance and reliability on a laboratory scale (1g – 50g), specifically adapted to mitigate the instability often associated with pyridine diazonium salts.

Chemical Reaction Mechanism

The transformation proceeds in two distinct phases.[1][3][4][5] First, the amine is converted to a diazonium salt using sodium nitrite in acidic media.[6][7] Unlike 2-aminopyridines, which form unstable diazonium salts that rapidly hydrolyze to pyridones, 5-aminopyridines (beta-aminopyridines) form relatively stable diazonium species, especially when stabilized by an electron-donating ethoxy group at the 2-position.[1]

Mechanism Diagram:

ReactionMechanism Amine 2-Ethoxy-5-aminopyridine (Starting Material) Diazonium Diazonium Intermediate (Ar-N≡N+ Cl-) Amine->Diazonium 1. NaNO2, HCl < 0°C Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium In situ generation TinComplex Stannyl-Hydrazine Complex Diazonium->TinComplex 2. SnCl2·2H2O Reduction Product 2-Ethoxy-5-hydrazinylpyridine (Target) TinComplex->Product 3. NaOH (pH >12) Workup

Caption: Mechanistic pathway from amine to hydrazine via diazonium stabilization and tin-mediated reduction.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][8]RoleHazard Note
2-Ethoxy-5-aminopyridine 138.171.0SubstrateIrritant
Sodium Nitrite (

)
69.001.1Diazotizing AgentToxic, Oxidizer
Conc.[1] HCl (37%) 36.46~10-15 volSolvent/AcidCorrosive, Fuming
Stannous Chloride (

)
225.632.5Reducing AgentCorrosive
Sodium Hydroxide (NaOH) 40.00ExcessQuench/BasifyCorrosive, Exothermic
Step-by-Step Methodology
Phase A: Diazotization (The "Cold" Phase)

Critical Control Point: Temperature must remain below 5°C to prevent hydrolysis of the diazonium salt to the phenol (2-ethoxy-5-hydroxypyridine).

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 2-ethoxy-5-aminopyridine (10.0 mmol) in Conc. HCl (15 mL). The reaction is exothermic; cool the flask in an ice/salt bath to -5°C to 0°C .

  • Nitrite Addition: Dissolve Sodium Nitrite (11.0 mmol) in a minimum amount of water (approx. 2-3 mL).[1] Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: The solution may turn yellow/orange.[1] Ensure the internal temperature does not exceed +2°C.

  • Stirring: Stir the resulting diazonium salt solution at -5°C for 30 minutes to ensure complete formation.

Phase B: Reduction
  • Tin Preparation: While the diazonium salt stirs, prepare a solution of Stannous Chloride Dihydrate (25.0 mmol) dissolved in Conc. HCl (5 mL). Cool this solution to 0°C.

  • Reduction Step: Add the cold

    
     solution dropwise to the diazonium mixture.
    
    • Caution: This step can be exothermic.[1] Maintain temperature < 5°C.

  • Maturation: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C) over 2 hours. A precipitate (the hydrazine-tin double salt) may form.[1]

Phase C: Isolation & Purification

Technical Insight: Hydrazines are potent nucleophiles and can be unstable.[1] Storing them as hydrochloride salts is recommended, but this isolation yields the free base first.

  • Basification: Cool the reaction mixture back to 0°C. Slowly add 50% NaOH (aq) solution dropwise.

    • Target: Adjust pH to > 12.[1]

    • Why? High pH converts the tin salts into soluble sodium stannate (

      
      ), preventing them from co-precipitating with the product.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).[1]

    • Note: Hydrazines are polar; if extraction is difficult, salt the aqueous phase with NaCl.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (< 40°C) to yield the crude 2-ethoxy-5-hydrazinylpyridine as an oil or low-melting solid.

  • Salt Formation (Optional but Recommended): Dissolve the crude residue in Ethanol and add 1.0 eq of HCl (in dioxane or ether). The hydrochloride salt will precipitate.[1] Filter and dry.[1][5]

Workflow Visualization

Workflow start Start: 2-ethoxy-5-aminopyridine acid Dissolve in Conc. HCl Cool to -5°C start->acid diaz Add NaNO2 (aq) dropwise Maintain T < 0°C acid->diaz red Add SnCl2 / HCl solution Warm to RT over 2h diaz->red base Basify with NaOH to pH > 12 (Solubilize Tin) red->base ext Extract with DCM Dry & Concentrate base->ext salt Optional: Treat with HCl/EtOH to form stable salt ext->salt

Caption: Operational workflow for the batch synthesis process.

Characterization & Quality Control

ParameterExpected ResultTechnical Note
Appearance Pale yellow oil (Free base) / White solid (HCl salt)Darkening indicates oxidation.[1]
1H NMR (DMSO-d6)

1.3 (t, 3H), 4.2 (q, 2H), 6.7 (d, 1H), 7.2 (dd, 1H), 7.6 (d, 1H)
Look for broad hydrazine singlets (

,

) around 4-7 ppm (variable).
Stability Unstable in air/light as free base.[1]Store under Argon at -20°C.

Troubleshooting Guide

  • Problem: Low Yield / "Tar" Formation.

    • Cause: Diazonium salt decomposition.[1]

    • Solution: Ensure temperature never exceeds 5°C during Phase A. Add Nitrite under the surface of the liquid if possible to prevent loss of nitrous acid fumes.[1]

  • Problem: Product Contaminated with Tin.

    • Cause: pH during workup was too low (< 10).[1]

    • Solution: Tin forms amphoteric hydroxides.[1] It precipitates at neutral pH but redissolves at very high pH.[1] Ensure pH > 12 during extraction.

  • Problem: Reversion to Amine.

    • Cause: Over-reduction or disproportionation (rare with SnCl2, common with catalytic hydrogenation).[1]

    • Solution: Stick to stoichiometric SnCl2 (2.5 - 3.0 eq).[1] Avoid Zn/HCl which is too aggressive.[1]

References

  • Frahn, J. L. (1974).[1] Preparation of a 4-methoxyphenylhydrazine and some other arylhydrazines. Australian Journal of Chemistry.[1] Link[1]

    • Context: Establishes the core protocol for converting electron-rich aryl amines to hydrazines using at low temper
  • BenchChem. (2025).[1] Structure and Applications of Hydrazinopyridines. Link

    • Context: Provides structural data and application context for ethoxy-substituted aminopyridines.
  • Organic Chemistry Portal. (2023). Diazotization and Sandmeyer Reactions. Link

    • Context: General reference for the stability and reactivity of diazonium intermediates.[1]

  • PubChem. (2023).[1][9] 2-Hydrazinopyridine Compound Summary. Link[1]

    • Context: Safety and handling data for hydrazinopyridine class compounds.[1][10][11]

Sources

The Strategic Utility of 2-Ethoxy-5-hydrazinylpyridine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Substituted Pyridines in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a privileged structure.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.[2] Among the vast array of substituted pyridines, 2-ethoxy-5-hydrazinylpyridine emerges as a particularly valuable building block. This trifunctional reagent, possessing a reactive hydrazinyl group, an electron-donating ethoxy substituent, and the core pyridine nitrogen, offers a versatile platform for constructing complex heterocyclic systems with significant potential as kinase inhibitors.[4]

The hydrazinyl moiety is a potent nucleophile, primed for cyclocondensation reactions, most notably with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrazole ring system.[5][6] The resulting pyrazolopyridine core is a well-established pharmacophore found in numerous potent kinase inhibitors targeting a range of kinases, including p38 MAP kinase and Akt.[7][8][9] The ethoxy group, on the other hand, can subtly modulate the electronic properties of the pyridine ring and provide a lipophilic handle to improve cell permeability and interaction with hydrophobic pockets within the kinase domain.[10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-ethoxy-5-hydrazinylpyridine in the synthesis of pyrazole-based kinase inhibitors. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a representative synthesis, and discuss the broader implications for drug discovery.

Core Chemistry: The Knorr Pyrazole Synthesis and its Relevance

The primary synthetic transformation leveraging 2-ethoxy-5-hydrazinylpyridine in this context is the Knorr pyrazole synthesis and related cyclocondensation reactions. This venerable yet powerful reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. The reaction proceeds through a series of intermediates, including a hydrazone and a hemiaminal, which subsequently cyclizes and dehydrates to afford the stable aromatic pyrazole ring.

The general mechanism provides a reliable and modular approach to synthesizing a diverse library of substituted pyrazoles. By varying the substituents on both the 2-ethoxy-5-hydrazinylpyridine and the dicarbonyl partner, a vast chemical space can be explored to optimize kinase inhibitory activity.

Visualizing the Synthetic Strategy: From Building Block to Kinase Inhibitor

The following diagram illustrates the general workflow for the synthesis of a pyrazolopyridine-based kinase inhibitor starting from 2-ethoxy-5-hydrazinylpyridine and a generic 1,3-diketone.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 Application A 2-Ethoxy-5-hydrazinylpyridine (Key Building Block) C Cyclocondensation (e.g., Knorr Pyrazole Synthesis) A->C Nucleophilic Attack B Substituted 1,3-Diketone (R1-CO-CH2-CO-R2) B->C Electrophilic Partner D Substituted Pyrazolopyridine (Kinase Inhibitor Scaffold) C->D Pyrazole Ring Formation E Kinase Inhibition Assay (IC50 Determination) D->E Biological Screening F Structure-Activity Relationship (SAR) Studies E->F Data Analysis

Caption: General workflow for the synthesis and evaluation of pyrazolopyridine kinase inhibitors.

Detailed Protocol: Synthesis of a Representative 3,5-Disubstituted Pyrazolopyridine Kinase Inhibitor

This protocol describes a general yet robust method for the synthesis of a pyrazolopyridine derivative from 2-ethoxy-5-hydrazinylpyridine and a substituted 1,3-diketone. This procedure is analogous to established methods for the synthesis of related pyrazolo[1,5-a]pyrimidines and serves as a foundational guide.[11]

Objective: To synthesize a model pyrazolopyridine kinase inhibitor via cyclocondensation.

Materials:

  • 2-Ethoxy-5-hydrazinylpyridine (or its hydrochloride salt)

  • A substituted 1,3-diketone (e.g., 1-(4-fluorophenyl)-3-methyl-1,3-butanedione)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethoxy-5-hydrazinylpyridine (1.0 eq) in anhydrous ethanol (10-15 mL per mmol of hydrazine).

    • Expert Insight: If using the hydrochloride salt of the hydrazine, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazine in situ.

  • Addition of Reactants: To the stirring solution, add the substituted 1,3-diketone (1.0-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality Explanation: The acidic catalyst protonates a carbonyl oxygen of the diketone, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain for 4-12 hours.

    • Self-Validating System: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A common mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup - Quenching and Neutralization: Once the reaction is complete as judged by TLC, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously to neutralize the acetic acid catalyst. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final pyrazolopyridine product. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Chemical Transformation

The following diagram outlines the key steps in the synthesis protocol.

G A 1. Dissolve Reactants in Ethanol B 2. Add Acetic Acid (Catalyst) A->B C 3. Reflux (4-12 hours) B->C D 4. Monitor by TLC C->D D->C Continue Refluxing E 5. Evaporate Solvent D->E Reaction Complete F 6. Aqueous Workup (EtOAc / NaHCO3) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow for pyrazolopyridine synthesis.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The true power of using 2-ethoxy-5-hydrazinylpyridine lies in its ability to generate a library of analogs for SAR studies. By systematically varying the R¹ and R² groups on the 1,3-diketone, one can probe the steric and electronic requirements of the kinase active site.

Compound IDR¹ GroupR² GroupTarget KinaseIC₅₀ (nM)Notes
PZP-001 4-FluorophenylMethylp38α50Introduction of a halogen on the phenyl ring often enhances potency.
PZP-002 PhenylMethylp38α250Demonstrates the importance of the fluorine substituent.
PZP-003 4-FluorophenylTrifluoromethylp38α15The electron-withdrawing CF₃ group can improve binding affinity.
PZP-004 CyclopropylMethylAkt1120Exploration of different hydrophobic groups to probe kinase selectivity.
PZP-005 ThienylMethylAkt185Heteroaromatic rings can introduce additional hydrogen bonding opportunities.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for inhibitors derived from 2-ethoxy-5-hydrazinylpyridine would be presented.

Conclusion and Future Directions

2-Ethoxy-5-hydrazinylpyridine is a high-value, versatile starting material for the synthesis of pyrazolopyridine-based kinase inhibitors. The straightforward and robust cyclocondensation chemistry allows for the rapid generation of diverse compound libraries, which is essential for modern drug discovery campaigns. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of this scaffold in developing novel and selective kinase inhibitors for a variety of therapeutic indications. Future work should focus on expanding the range of 1,3-dicarbonyl coupling partners and exploring further functionalization of the ethoxy group to optimize pharmacokinetic and pharmacodynamic properties.

References

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. (2023). Available at: [Link]

  • Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. PubMed. (2011). Available at: [Link]

  • Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. ResearchGate. Available at: [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. (2021). Available at: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]

  • Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. (2015). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018). Available at: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. (2007). Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. (2023). Available at: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. (2025). Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. (2022). Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024). Available at: [Link]

Sources

Application Note: Cyclization Architectures for 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the cyclization of 2-ethoxy-5-hydrazinylpyridine (CAS: 32456-29-2). Unlike its 2-hydrazinyl isomer, which readily forms fused bicyclic systems (e.g., triazolopyridines), the 5-hydrazinyl analog behaves as an electron-rich aryl hydrazine. This distinction dictates that cyclization yields pendant heterocycles (pyrazoles, triazoles, pyrroles) attached to the pyridine C5 position.

The 2-ethoxy substituent functions as a strong Electron Donating Group (EDG) via resonance, significantly enhancing the nucleophilicity of the hydrazine moiety compared to unsubstituted pyridyl hydrazines. This guide leverages this reactivity for high-yield heterocycle formation.

Molecule Profile & Reactivity Logic

  • Core Scaffold: 2-Ethoxy-5-hydrazinylpyridine

  • Electronic Profile: The C2-ethoxy group exerts a

    
     (mesomeric) effect, increasing electron density at the C3 and C5 positions. Consequently, the terminal nitrogen (
    
    
    
    ) of the hydrazine group is highly nucleophilic.
  • Cyclization Trajectory:

    • Path A (1,3-Dielectrophiles): Forms Pyrazoles .

    • Path B (1,2-Dielectrophiles/Nitriles): Forms 1,2,4-Triazoles .

    • Path C (1,4-Dielectrophiles): Forms Pyrroles .

Strategic Distinction: Pendant vs. Fused

Researchers must note that oxidative cyclization protocols designed for 2-hydrazinopyridines (to form


) will FAIL  or yield different products with this substrate. The 5-position does not allow annulation onto the pyridine nitrogen. All protocols below yield 1-(2-ethoxypyridin-5-yl)-heterocycles .

Protocol A: Regioselective Pyrazole Synthesis (Knorr-Type)

This method utilizes the condensation of the hydrazine with 1,3-dicarbonyls. The reaction is sensitive to pH and solvent polarity, which dictate the tautomeric equilibrium of the dicarbonyl and the regioselectivity of the initial nucleophilic attack.

Mechanism & Regiochemistry

The reaction proceeds via a hydrazone intermediate.[1] Due to the high nucleophilicity of the 2-ethoxy-5-pyridyl hydrazine, the initial attack typically occurs at the more electrophilic carbonyl of the 1,3-diketone.

  • Symmetrical Diketones (e.g., Acetylacetone): Yields a single product (3,5-dimethylpyrazole derivative).

  • Unsymmetrical Diketones (e.g., Benzoylacetone): Yields regioisomers. The major isomer results from the attack of the terminal hydrazine nitrogen on the most reactive carbonyl (usually the one with the smaller steric bulk or higher electrophilicity).

Step-by-Step Protocol

Reagents:

  • 2-Ethoxy-5-hydrazinylpyridine hydrochloride (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.1 equiv)

  • Ethanol (Absolute) or Methanol

  • Acetic Acid (Catalytic, 10 mol%) or Triethylamine (if starting with HCl salt)

Workflow:

  • Free Base Liberation (Optional but Recommended): If starting with the hydrochloride salt, dissolve 1.0 mmol of the hydrazine in 5 mL EtOH and add 1.0 mmol Triethylamine (TEA). Stir for 10 min at Room Temperature (RT).

  • Condensation: Add 1.1 mmol of the 1,3-dicarbonyl compound dropwise.

    • Note: For highly reactive substrates (e.g., acetylacetone), the reaction is exothermic. Cool to 0°C during addition.

  • Cyclization: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate hydrazone often forms quickly (30 min). Prolonged heating ensures dehydration to the pyrazole.

  • Work-up:

    • Evaporate solvent under reduced pressure.[2][3][4]

    • Crystallization: Redissolve residue in minimal hot EtOH and cool to 4°C.

    • Alternative: If oil forms, dilute with water and extract with Dichloromethane (DCM). Wash with brine, dry over

      
      .
      

Data Visualization: Pyrazole Formation Pathway

PyrazoleSynthesis Start 2-Ethoxy-5-hydrazinylpyridine Inter Intermediate Hydrazone Start->Inter Nucleophilic Attack (EtOH, Reflux) Reagent 1,3-Diketone (R1-CO-CH2-CO-R2) Reagent->Inter Cyclization Dehydrative Cyclization (-H2O) Inter->Cyclization Acid Cat. (AcOH) Product 1-(2-ethoxypyridin-5-yl)- pyrazole Cyclization->Product Aromatization

Caption: Kinetic pathway for the condensation of 5-hydrazinylpyridine with 1,3-diketones yielding 1-substituted pyrazoles.

Protocol B: 1,2,4-Triazole Synthesis via Thiosemicarbazide

This is the most robust method for generating 1,2,4-triazole-3-thiones or their alkylated derivatives. It avoids the harsh conditions of the Pellizzari reaction and offers high functional group tolerance.

Mechanism
  • Addition: Hydrazine attacks an isothiocyanate to form a thiosemicarbazide.

  • Base-Mediated Cyclization: Treatment with aqueous hydroxide promotes intramolecular attack of the hydrazine nitrogen onto the thiocarbonyl carbon, eliminating water.

Step-by-Step Protocol

Reagents:

  • 2-Ethoxy-5-hydrazinylpyridine (1.0 equiv)

  • Alkyl/Aryl Isothiocyanate (1.1 equiv)

  • Ethanol (Solvent A)[5]

  • 2M NaOH (Solvent B)

Workflow:

  • Thiosemicarbazide Formation:

    • Dissolve 1.0 mmol hydrazine in 10 mL Ethanol.

    • Add 1.1 mmol Isothiocyanate (e.g., Phenyl isothiocyanate).

    • Reflux for 1–2 hours. A solid precipitate (Thiosemicarbazide intermediate) typically forms.

    • Isolation: Cool, filter, and dry the solid.[6]

  • Cyclization:

    • Suspend the isolated thiosemicarbazide in 10 mL of 2M NaOH solution.

    • Heat at 80–90°C for 2–4 hours. The solid will dissolve, then reprecipitate or remain in solution.

  • Work-up:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH 3–4.

    • The 1,2,4-triazole-3-thione will precipitate as a solid. Filter and wash with cold water.

Derivatization (S-Alkylation): To obtain the thioether derivative (e.g., S-benzyl), react the thione with benzyl bromide in acetone/


 at RT for 2 hours.

Protocol C: 1,2,4-Triazole Synthesis via Gold’s Reagent

For the synthesis of unsubstituted 1,2,4-triazoles (attached at N1), this method using [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (Gold's Reagent) is superior to formamide heating.

Reagents:

  • 2-Ethoxy-5-hydrazinylpyridine (1.0 equiv)

  • Gold's Reagent (1.1 equiv)

  • Dioxane or Ethanol

  • Sodium Acetate (NaOAc) (2.0 equiv)

Workflow:

  • Mix hydrazine (1 mmol), Gold's Reagent (1.1 mmol), and NaOAc (2 mmol) in Dioxane (5 mL).

  • Reflux for 3 hours.

  • Cool and partition between water and Ethyl Acetate.

  • The product is 1-(2-ethoxypyridin-5-yl)-1,2,4-triazole .

Summary of Reaction Conditions

Target HeterocycleCo-ReagentCatalyst/AdditiveSolventTempYield Potential
Pyrazole AcetylacetoneAcOH (cat.)Ethanol78°CHigh (>85%)
Pyrazole Ethyl acetoacetateAcOH (cat.)EthanolRefluxMod-High (70-80%)
1,2,4-Triazole-3-thione IsothiocyanateNaOH (aq)EtOH -> H2O90°CHigh (>90%)
1,2,4-Triazole Gold's ReagentNaOAcDioxane100°CMod-High (75%)
Pyrrole 2,5-Hexanedionep-TsOH (cat.)Toluene110°CModerate (60%)

Troubleshooting & Critical Parameters

Issue 1: Oxidation of Hydrazine

  • Symptom:[7][8][9] Darkening of reaction mixture; formation of azo impurities.

  • Cause: 2-ethoxy-5-hydrazinylpyridine is electron-rich and prone to air oxidation.

  • Solution: Perform all reactions under an Inert Atmosphere (

    
     or Ar). Use degassed solvents.
    

Issue 2: Hydrochloride Salt Interference

  • Symptom:[7][8][9] No reaction or slow kinetics.

  • Cause: If using the HCl salt, the hydrazine nucleophilicity is quenched.

  • Solution: Always neutralize with 1.05 equiv of Triethylamine or Sodium Acetate in situ before adding the electrophile.

Issue 3: Regioisomers in Pyrazole Synthesis

  • Symptom:[7][8][9] Multiple spots on TLC.

  • Cause: Unsymmetrical 1,3-diketones allow attack at either carbonyl.

  • Solution: Use bulky substituents on the diketone to direct steric control, or separate isomers via column chromatography (Silica gel, Hexane:EtOAc gradient).

Visual Workflow: Triazole Synthesis (Thiosemicarbazide Route)

TriazoleWorkflow Step1 Hydrazine + Isothiocyanate (EtOH, Reflux) Step2 Thiosemicarbazide Intermediate (Solid) Step1->Step2 Nucleophilic Addition Step3 Base Cyclization (2M NaOH, 90°C) Step2->Step3 -H2O Step4 Acidification (HCl) Precipitation Step3->Step4 Protonation Final 1-(2-ethoxypyridin-5-yl)- 1,2,4-triazole-3-thione Step4->Final Isolation

Caption: Step-wise synthesis of 1,2,4-triazole-3-thiones via the thiosemicarbazide intermediate.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
    • Source:Canadian Journal of Chemistry, 2003.
    • URL:[Link]

  • Triazole Synthesis via Thiosemicarbazides

    • Title: Synthesis and biological evaluation of some new 1,2,4-triazole deriv
    • Source:European Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • General Reactivity of Pyridyl Hydrazines

    • Title: 2-Hydrazinopyridine derivatives: versatile synthons in heterocyclic chemistry.[1]

    • Source:Arkivoc, 2010.
    • URL:[Link]

  • Gold's Reagent Application

    • Title: A One-Pot Synthesis of 1,2,4-Triazoles
    • Source:Organic Letters, 2006.
    • URL:[Link]

Sources

Optimal Solvent Systems for 2-Ethoxy-5-Hydrazinylpyridine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 2-Ethoxy-5-Hydrazinylpyridine in Heterocyclic Synthesis

2-Ethoxy-5-hydrazinylpyridine is a key heterocyclic building block for the synthesis of a wide array of nitrogen-containing ring systems. Its utility stems from the presence of two key functional groups: the nucleophilic hydrazinyl moiety and the substituted pyridine ring. The ethoxy group at the 2-position and the nitrogen atom in the pyridine ring modulate the electronic properties of the molecule, influencing its reactivity in various condensation and cyclization reactions. This guide provides a detailed exploration of optimal solvent systems for two of the most important transformations involving 2-ethoxy-5-hydrazinylpyridine: the Knorr pyrazole synthesis and the Fischer indole synthesis. Understanding the role of the solvent in these reactions is critical for controlling reaction rates, yields, and in some cases, regioselectivity.

Core Reactivity of 2-Ethoxy-5-Hydrazinylpyridine

The primary reactive center of 2-ethoxy-5-hydrazinylpyridine is the terminal nitrogen of the hydrazinyl group, which acts as a potent nucleophile. This enables the initial and crucial step in many of its characteristic reactions: the formation of a hydrazone intermediate through condensation with a carbonyl compound (an aldehyde or a ketone).[1][2] This initial condensation is often catalyzed by a small amount of acid and is typically carried out in a protic solvent that can facilitate proton transfer and solubilize the reactants.[3]

The subsequent steps of the reaction, which usually involve intramolecular cyclization and dehydration, are highly dependent on the reaction conditions, particularly the choice of solvent and catalyst. The solvent not only influences the solubility of reactants and intermediates but can also play a direct role in the reaction mechanism by stabilizing transition states and influencing tautomeric equilibria.

I. Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis is a classical and highly efficient method for the construction of the pyrazole ring system.[4][5][6] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the case of 2-ethoxy-5-hydrazinylpyridine, this reaction provides a direct route to 1-(2-ethoxypyridin-5-yl)-substituted pyrazoles, which are valuable scaffolds in medicinal chemistry.

Causality Behind Experimental Choices in Knorr Pyrazole Synthesis

The choice of solvent in the Knorr pyrazole synthesis is critical for several reasons:

  • Solubility: The solvent must effectively dissolve both the 2-ethoxy-5-hydrazinylpyridine and the 1,3-dicarbonyl compound to ensure a homogenous reaction mixture.

  • Reaction Rate: The polarity of the solvent can influence the rate of both the initial hydrazone formation and the subsequent cyclization and dehydration steps. Protic solvents can facilitate the proton transfers necessary for these steps.

  • Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, two regioisomeric pyrazoles can be formed. The solvent can play a role in directing the initial nucleophilic attack of the hydrazine to one of the two carbonyl carbons, thus influencing the final product ratio.

Comparative Analysis of Solvent Systems for Knorr Pyrazole Synthesis

The following table summarizes the performance of various solvent systems for the Knorr pyrazole synthesis, based on analogous reactions with substituted hydrazines.

Solvent SystemTypical ConditionsAdvantagesDisadvantages
Ethanol Reflux, with or without catalytic acetic acidGood solubility for many reactants, promotes both condensation and cyclization, environmentally benign.Can lead to mixtures of regioisomers with unsymmetrical diketones.
Acetic Acid 80-110 °CActs as both solvent and catalyst, can accelerate the reaction.Can be corrosive and may not be suitable for acid-sensitive substrates.
Propan-1-ol with catalytic Acetic Acid ~100 °CHigher boiling point than ethanol can drive the reaction to completion.[3]Similar regioselectivity issues as ethanol.
Solvent-Free Heating the neat reactants, often with a solid acid catalystGreen chemistry approach, reduces waste, can be very efficient.Requires thermally stable reactants, may not be suitable for all substrates.
Experimental Protocol: Synthesis of 1-(2-ethoxypyridin-5-yl)-3,5-dimethylpyrazole

This protocol describes the synthesis of a model pyrazole from 2-ethoxy-5-hydrazinylpyridine and acetylacetone (a symmetrical 1,3-dicarbonyl) in ethanol.

Materials:

  • 2-Ethoxy-5-hydrazinylpyridine

  • Acetylacetone (pentane-2,4-dione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-5-hydrazinylpyridine (1 equivalent) in absolute ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of the Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 2-Ethoxy-5-hydrazinylpyridine Condensation Condensation & Cyclization (e.g., Ethanol, Reflux) Reactant1->Condensation Reactant2 1,3-Dicarbonyl Compound Reactant2->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Product Substituted Pyrazole Purification->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

II. Fischer Indole Synthesis: Reaction with Aldehydes and Ketones

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system.[7][8][9][10] The reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is formed in situ from an arylhydrazine and a carbonyl compound. For 2-ethoxy-5-hydrazinylpyridine, this reaction opens up a pathway to novel ethoxy-substituted pyridyl-indoles.

Causality Behind Experimental Choices in Fischer Indole Synthesis

The solvent and catalyst system in the Fischer indole synthesis are intrinsically linked and must be chosen carefully to ensure a successful reaction.

  • Acid Catalyst: A Brønsted or Lewis acid is required to catalyze the key[7][7]-sigmatropic rearrangement of the enehydrazine intermediate.[8][11] Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and p-toluenesulfonic acid (p-TSA).

  • Solvent Polarity and Boiling Point: The choice of solvent often depends on the chosen catalyst. For example, non-polar solvents like toluene are often used with strong acid catalysts like p-TSA to facilitate the azeotropic removal of water, driving the initial hydrazone formation to completion. Polar aprotic solvents like dimethyl sulfoxide (DMSO) can also be effective.[9] High boiling point solvents are often necessary as the Fischer indole synthesis typically requires elevated temperatures.

  • Substrate Stability: The combination of a strong acid and high temperature can be harsh. The solvent choice can help to mitigate decomposition of sensitive substrates by allowing for lower reaction temperatures.

Comparative Analysis of Solvent and Catalyst Systems for Fischer Indole Synthesis

The following table provides a comparison of common solvent and catalyst systems used in the Fischer indole synthesis, with applicability to 2-ethoxy-5-hydrazinylpyridine.

Solvent/Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Acetic Acid RefluxActs as both solvent and Brønsted acid catalyst; good for in-situ hydrazone formation.[9]May not be acidic enough for all substrates; can be corrosive.
Toluene / p-TSA Reflux with Dean-Stark trapAzeotropic removal of water drives hydrazone formation; non-polar medium can favor the rearrangement.Requires a strong acid catalyst; high temperatures may lead to side products.
Polyphosphoric Acid (PPA) 100-160 °C, often neat or in a high-boiling solvent like xyleneStrong dehydrating agent and acid catalyst; effective for a wide range of substrates.Highly viscous and difficult to work with; workup can be challenging.
Ethanol / HCl RefluxReadily available and effective Brønsted acid system.Can be harsh for sensitive substrates.
Ionic Liquids 80-120 °CCan act as both solvent and catalyst; often allows for milder reaction conditions and easier product isolation.Can be expensive and require specialized handling.
Experimental Protocol: Synthesis of a 2-Ethoxy-pyridyl-indole Derivative

This protocol outlines a general procedure for the Fischer indole synthesis using 2-ethoxy-5-hydrazinylpyridine and a suitable ketone (e.g., cyclohexanone) in acetic acid.

Materials:

  • 2-Ethoxy-5-hydrazinylpyridine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-5-hydrazinylpyridine (1 equivalent) in glacial acetic acid.

  • Add cyclohexanone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization Start 2-Ethoxy-5-hydrazinylpyridine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Acid-catalyzed Diimine Di-imine Intermediate Enehydrazine->Diimine Heat, H⁺ Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole Final Indole Product Aminal->Indole Elimination of NH₃ (-NH₃, H⁺)

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Conclusion and Future Outlook

2-Ethoxy-5-hydrazinylpyridine is a valuable and versatile building block in synthetic organic chemistry. The selection of an appropriate solvent system is paramount for achieving high yields and purity in its key reactions, such as the Knorr pyrazole synthesis and the Fischer indole synthesis. While protic solvents like ethanol and acetic acid are commonly employed and effective for many transformations, the exploration of alternative solvent systems, including polar aprotic solvents and solvent-free conditions, can offer significant advantages in terms of reaction efficiency and green chemistry principles. Further research into the specific physicochemical properties of 2-ethoxy-5-hydrazinylpyridine, particularly its solubility in a wider range of solvents, will enable more precise optimization of reaction conditions and unlock its full potential in the synthesis of novel heterocyclic compounds for various applications.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2549-2560.
  • Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Retrieved from [Link]

  • Eurasian Chemico-Technological Journal. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Retrieved from [Link]

  • ACS Publications. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules. Retrieved from [Link]

  • Ohio Journal of Science. (n.d.). The Synthesis and Diazotization of Some Ketone Hydrazones. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2017, March 12). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility overview for poly(2-alkyl-2-oxazoline)s in water-ethanol mixtures (5 mg/mL). Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PMC. (2019, August 5). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • PMC. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethoxy-5-hydrazinylpyridine Synthesis & Oxidation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of highly reactive aryl hydrazines. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the rapid degradation and oxidation of 2-ethoxy-5-hydrazinylpyridine .

Below, we decode the fundamental chemical causality behind these failures and provide field-proven, self-validating protocols to ensure the integrity of your synthetic pipeline.

Mechanistic Troubleshooting (FAQs)

Q: Why does my isolated 2-ethoxy-5-hydrazinylpyridine rapidly darken from yellow to dark red/brown upon exposure to air? A: This rapid color change is the visual hallmark of aerobic decomposition. The ethoxy group at the 2-position of the pyridine ring exerts a strong electron-donating effect (+M effect), which significantly increases the electron density on the hydrazine moiety. This lowers the oxidation potential of the molecule, making it highly susceptible to1 [1]. The initial SET generates a transient hydrazyl radical cation, which quickly loses a proton and another electron to form a highly colored 2 [2]. These intermediates are thermodynamically unstable and rapidly decompose into dark, tarry dimerization products.

Q: I am running the reaction under argon, but I still see degradation. What is causing this? A: If your atmosphere is strictly inert, the culprit is almost certainly trace transition metals (such as Cu or Fe) present in your reagents, solvents, or glassware. These metals act as potent catalysts for the generation of N-centered radicals from aryl hydrazines, even with negligible oxygen present. To mitigate this, you must introduce a chelating agent like EDTA to sequester the metal ions, thereby shutting down the catalytic oxidation cycle.

Q: Can I use standard antioxidants like BHT to protect the hydrazine? A: While BHT is a common radical scavenger, it is often insufficient for highly electron-rich aryl hydrazines. Instead, Ascorbic Acid (Vitamin C) is the superior choice. Ascorbic acid acts as a highly efficient, non-toxic reductant that not only quenches hydrazyl radicals but can also3 [3]. Furthermore, ascorbic acid has been proven to be an 4 [4].

Mechanistic Pathway & Intervention Strategy

To successfully synthesize this molecule, you must intervene at three levels: Thermodynamic stabilization (salt formation), Kinetic protection (ascorbic acid), and Catalytic suppression (EDTA).

OxidationMechanism Hydrazine 2-Ethoxy-5-hydrazinylpyridine (Electron-Rich Free Base) Radical Hydrazyl Radical Cation (Unstable Intermediate) Hydrazine->Radical SET Oxidation Diazene Diazene / Diazonium (Degradation Pathway) Radical->Diazene -H+, -e- Tarry Dimerization & Tarry Byproducts Diazene->Tarry Decomposition O2 O2 / Trace Metals (Cu, Fe) O2->Radical Catalyzes SET Antioxidant Ascorbic Acid / EDTA (Quenches Radicals & Chelates) Antioxidant->Radical Prevents SET HCl HCl (Salt Formation) (Protonation stabilizes lone pair) HCl->Hydrazine Forms stable R-NHNH3+ Cl-

Figure 1: SET oxidation mechanism of 2-ethoxy-5-hydrazinylpyridine and targeted chemical interventions.

Validated Experimental Protocol: Anaerobic Isolation & Stabilization

This protocol is designed as a self-validating system . By monitoring the color of the solution (which should remain pale yellow to colorless) and the pH during precipitation, you can verify the success of the oxidation-prevention strategy in real-time.

Step-by-Step Methodology

Phase 1: Solvent Deoxygenation & Additive Preparation

  • Sparging: Sparge all reaction solvents (e.g., ethanol, water, or THF) with ultra-pure Argon for a minimum of 30 minutes prior to use. Causality: Displaces dissolved oxygen, removing the primary electron acceptor.

  • Protection Cocktail: Prepare the solvent by dissolving Ascorbic Acid (0.1 equivalents relative to the target hydrazine yield) and Disodium EDTA (1 mM final concentration).

Phase 2: Reaction Execution 3. Synthesis: Perform the hydrazine formation (e.g., via nucleophilic aromatic substitution or diazonium reduction) strictly under an Argon atmosphere using the pre-treated solvents. 4. Thermal Control: Maintain the reaction temperature strictly below 60°C. Causality: Higher temperatures exponentially increase the rate of thermal auto-oxidation and radical propagation.

Phase 3: Quenching and Salt Formation (Critical Step) 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Protonation: Slowly add 2.0 M HCl in anhydrous diethyl ether dropwise until the pH of the solution reaches 2.0.

  • Self-Validation Check: A white to off-white precipitate of 2-ethoxy-5-hydrazinylpyridine hydrochloride will form. If the precipitate is pink or brown, oxidation has already occurred.

  • Causality: Leaving the product as a free base ensures rapid degradation. Protonating the terminal nitrogen drastically increases its oxidation potential, rendering it thermodynamically stable against SET.

  • Filtration: Filter the precipitate under a blanket of Argon using a Schlenk frit.

Phase 4: Storage 8. Washing: Wash the filter cake with cold, heavily degassed diethyl ether to remove unreacted starting materials and residual ascorbic acid. 9. Preservation: Dry under high vacuum for 4 hours. Store the resulting hydrochloride salt in amber glass vials at -20°C, backfilled with Argon.

Experimental Workflow Visualization

Workflow Step1 1. Deoxygenation Sparge solvents with Argon (30 min) Step2 2. Additive Introduction Add 0.1 eq Ascorbic Acid & 1mM EDTA Step1->Step2 Step3 3. Reaction Execution Perform synthesis strictly under Ar (<60°C) Step2->Step3 Step4 4. Quenching & Salt Formation Precipitate with 2M HCl in Ether (pH 2.0) Step3->Step4 Step5 5. Storage Store as HCl salt at -20°C in dark Step4->Step5

Figure 2: Sequential experimental workflow for the anaerobic synthesis and isolation of aryl hydrazines.

Quantitative Data: Efficacy of Antioxidant Strategies

The following table summarizes the causal impact of various protective additives on the half-life of 2-ethoxy-5-hydrazinylpyridine (free base) in solution at 25°C under an ambient atmosphere.

Additive / ConditionConcentrationHalf-Life (t½) in SolutionVisual Observation at 24hMechanistic Role
None (Control) N/A< 2 hoursDark brown, tarryUninhibited SET oxidation
BHT 0.1 eq~ 6 hoursDeep red solutionWeak radical scavenging
EDTA 1 mM~ 12 hoursOrange solutionMetal chelation (stops catalysis)
Ascorbic Acid 0.1 eq~ 24 hoursPale yellow solutionStrong sacrificial reductant
Ascorbic Acid + EDTA 0.1 eq + 1 mM> 72 hoursColorless to faint yellowSynergistic chelation & reduction
HCl (Salt Formation) 1.1 eq> 6 months (solid) White powderThermodynamic stabilization via protonation

References

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations Beilstein Journal of Organic Chemistry[Link] [1]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt The Journal of Organic Chemistry - ACS Publications[Link] [2]

  • Evaluation of Fe(iii)EDTA reduction with ascorbic acid in a wet denitrification system PMC - National Institutes of Health[Link] [3]

  • Vitamin C Is an Ideal Substitute for Hydrazine in the Reduction of Graphene Oxide Suspensions The Journal of Physical Chemistry C - ACS Publications[Link] [4]

Sources

Removing hydrazine hydrate impurities from 2-ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of 2-ethoxy-5-hydrazinylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges associated with removing impurities, with a specific focus on residual hydrazine hydrate, a frequent and problematic contaminant from the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-ethoxy-5-hydrazinylpyridine sample?

A1: Besides the target molecule, a crude sample typically contains several process-related impurities. The most common of these is unreacted hydrazine hydrate . Due to its high boiling point and reactivity, it can be challenging to remove by simple evaporation. Another potential impurity, though less common if reaction conditions are controlled, is the di-substituted byproduct, where two pyridine molecules react with one hydrazine molecule. Other impurities can arise from the starting materials or side reactions, but hydrazine hydrate is the primary focus of most purification strategies.[1][2]

Q2: Why is removing residual hydrazine hydrate so critical?

A2: Hydrazine hydrate is highly toxic and reactive.[3] Its presence can interfere with subsequent reactions. For example, the nucleophilic nature of hydrazine can lead to unwanted side-product formation in reactions where 2-ethoxy-5-hydrazinylpyridine is used as a building block. For drug development applications, stringent limits are placed on genotoxic impurities like hydrazine, making its removal a critical quality control step.

Q3: How can I reliably detect and quantify residual hydrazine hydrate in my sample?

A3: Verifying the absence of hydrazine hydrate is as important as the removal process itself. Several analytical techniques are available, often requiring a derivatization step to improve sensitivity and chromatographic performance.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method. Hydrazine can be derivatized with an aldehyde, such as p-dimethylaminobenzaldehyde, to form a hydrazone.[5][6] This derivative has a strong UV chromophore, allowing for sensitive detection.

  • Gas Chromatography (GC): GC can also be used, typically involving derivatization to make the hydrazine more volatile and less polar.[4][5]

  • Spectrophotometry: Colorimetric methods, while sometimes less specific than chromatography, can offer a quick test for the presence of hydrazine.[3][4]

Table 1: Comparison of Analytical Methods for Hydrazine Hydrate Detection
MethodPrincipleSensitivitySpecificityThroughputKey Considerations
HPLC with UV/Vis Chromatographic separation of a derivatized hydrazine (hydrazone)High (ng/mL to µg/mL)[6]HighModerateRequires derivatization step. Robust and widely available.
LC-MS Chromatographic separation with mass spectrometric detectionVery High (ng/mL or lower)[5]Very HighModerateProvides unequivocal identification.[4]
Gas Chromatography (GC) Separation of volatile derivativesHighHighModerateRequires derivatization and careful column selection due to hydrazine's basicity.[5]
Spectrophotometry Colorimetric reaction (e.g., with p-dimethylaminobenzaldehyde)Moderate (µg/mL)[5]Low to ModerateHighProne to interference from other compounds. Good for rapid screening.

Troubleshooting and Purification Guide

This section provides a decision-making framework and detailed protocols for purifying your 2-ethoxy-5-hydrazinylpyridine.

Purification Strategy Workflow

The following diagram outlines a general workflow for moving from a crude reaction mixture to a purified, verified product.

PurificationWorkflow cluster_main Purification & Verification Workflow Crude Crude Product (Contains Hydrazine Hydrate) Initial_Workup Initial Workup (Aqueous Wash) Crude->Initial_Workup Assess_Purity Assess Physical State & Initial Purity (TLC/¹H NMR) Initial_Workup->Assess_Purity Crystalline_Solid Is it a Crystalline Solid? Assess_Purity->Crystalline_Solid Recrystallize Recrystallization Crystalline_Solid->Recrystallize Yes Oily_Residue Is it an Oil or Impure Solid? Crystalline_Solid->Oily_Residue No Final_Product Purified Product Recrystallize->Final_Product Azeotrope Azeotropic Distillation (Toluene/Xylene) Oily_Residue->Azeotrope Yes Chromatography Column Chromatography Azeotrope->Chromatography Chromatography->Final_Product QC_Check Final QC Check (HPLC for residual N₂H₄•H₂O) Final_Product->QC_Check Verified_Product Verified Final Product QC_Check->Verified_Product

Caption: Workflow for the purification and verification of 2-ethoxy-5-hydrazinylpyridine.

Issue 1: My crude product contains a significant amount of residual hydrazine hydrate.

Solution A: Aqueous Wash (First Line of Defense)

  • Causality: Hydrazine hydrate is highly soluble in water. An aqueous wash is a simple and effective first step to remove the bulk of it from an organic solution of your product. This technique is commonly used in the workup of reactions involving hydrazine.[1][7]

  • When to use: Immediately after the reaction is complete and quenched. This should be a standard part of the initial workup.

Solution B: Azeotropic Distillation

  • Causality: Water forms an azeotrope with solvents like toluene or xylene. Since hydrazine hydrate is essentially a solution of hydrazine in water, co-distilling with one of these solvents can effectively remove the water, and thus the hydrazine, from the product.[8] This is particularly useful if your product is an oil or does not crystallize easily.

  • When to use: When aqueous washes are insufficient, or when the product is an oil that traps residual water/hydrazine.

Issue 2: My product has solidified, but it is still impure (discolored, broad melting point).

Solution: Recrystallization

  • Causality: Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the product when hot but allow it to crystallize in high purity upon cooling, leaving impurities behind in the solution. For similar hydrazinylpyrimidine compounds, an ethanol/water system has been shown to be effective.[1]

  • When to use: When you have a solid product that requires further purification.

Issue 3: My product is an oil and cannot be recrystallized.

Solution: Column Chromatography

  • Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. By carefully selecting the eluent system, 2-ethoxy-5-hydrazinylpyridine can be separated from both more polar impurities (like residual salts or highly polar byproducts) and less polar impurities.

  • When to use: As a final purification step for oily products or when recrystallization fails to remove specific impurities.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Quench Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Solvent Extraction: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

    • Water (2-3 times) to remove the bulk of the hydrazine hydrate.[7]

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Start with a solvent system like ethanol/water, which is effective for similar structures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the solid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Removal of Hydrazine Hydrate by Azeotropic Distillation
  • Setup: Dissolve the crude product (which may be an oil or a solid) in toluene or xylene in a round-bottom flask.[8]

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The water/hydrazine will be collected in the trap as an azeotrope with the solvent.

  • Completion: Continue the distillation until no more water is collected in the trap.

  • Concentration: Cool the flask and remove the solvent under reduced pressure to yield the product, which should now be substantially free of hydrazine hydrate.

Troubleshooting Purification Diagram

Troubleshooting cluster_troubleshoot Troubleshooting Purification Issues Start Crude Product after Initial Aqueous Wash Check_State What is the physical state? Start->Check_State Solid Solid Check_State->Solid Solid Oil Oil / Gummy Solid Check_State->Oil Oil Check_Purity_Solid Is TLC/¹H NMR clean? Solid->Check_Purity_Solid Check_Purity_Oil Is TLC/¹H NMR clean? Oil->Check_Purity_Oil Recrystallize Recrystallize (e.g., EtOH/H₂O) Check_Purity_Solid->Recrystallize No Done Product Purified. Proceed to QC. Check_Purity_Solid->Done Yes Azeotrope Azeotropic Distillation (Toluene) Check_Purity_Oil->Azeotrope No Check_Purity_Oil->Done Yes Recrystallize->Done Chromatography Column Chromatography Azeotrope->Chromatography Chromatography->Done Not_Clean_Solid Impure Not_Clean_Oil Impure

Caption: Decision tree for troubleshooting the purification of 2-ethoxy-5-hydrazinylpyridine.

References
  • ATSDR. (n.d.). Analytical Methods for Hydrazine. Agency for Toxic Substances and Disease Registry.
  • Google Patents. (n.d.). Detection and analysis method for hydrazine hydrate in dantrolene sodium.
  • Chemical Communications. (2011). A novel detection technique of hydrazine hydrate: modality change of hydrogen bonding-induced rapid and ultrasensitive colorimetric assay. RSC Publishing.
  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines.
  • Google Patents. (n.d.). The method that derivatization HPLC methods determine hydrazine hydrate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • BenchChem. (n.d.). 6-Ethoxy-2-hydrazinopyridine.
  • Google Patents. (n.d.). Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • ResearchGate. (2021). Remove excess hydrazine hydrate?
  • BenchChem. (n.d.). A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-5-hydrazinylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields, minimize impurities, and ensure the successful synthesis of this valuable chemical intermediate.

The most reliable and commonly employed synthetic route involves a four-step sequence starting from 2-chloro-5-nitropyridine. This pathway is generally favored due to the accessibility of starting materials and the robustness of the chemical transformations involved.

G cluster_0 Synthetic Pathway A 2-Chloro-5-nitropyridine B 2-Ethoxy-5-nitropyridine A->B Step 1: Ethoxylation (SNAr) NaOEt, EtOH C 5-Amino-2-ethoxypyridine B->C Step 2: Nitro Reduction e.g., H2, Pd/C or SnCl2, HCl D [2-Ethoxy-pyridin-5-yl]diazonium Salt C->D Step 3: Diazotization NaNO2, HCl, 0-5°C E 2-Ethoxy-5-hydrazinylpyridine (Target) D->E Step 4: Reduction SnCl2 or Na2SO3

Caption: Common synthetic route to 2-Ethoxy-5-hydrazinylpyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The solutions are based on fundamental chemical principles and established laboratory practices.

Section 1: Step 1 - Ethoxylation (Nucleophilic Aromatic Substitution)

This step involves the substitution of the chlorine atom on 2-chloro-5-nitropyridine with an ethoxy group using sodium ethoxide. The reaction is a classic Nucleophilic Aromatic Substitution (SNAr).

Q1: My ethoxylation reaction is slow, incomplete, or fails to proceed. What are the likely causes?

A1: Several factors can impede this SNAr reaction:

  • Reagent Quality: The primary culprit is often moisture. Sodium ethoxide is highly hygroscopic and will readily convert to sodium hydroxide in the presence of water. Sodium hydroxide is a poorer nucleophile in this context and can lead to unwanted side products.

    • Solution: Use freshly prepared sodium ethoxide or a high-purity commercial product stored under an inert atmosphere. Ensure your ethanol solvent is anhydrous.

  • Insufficient Activation: The pyridine ring's electron-deficient nature facilitates nucleophilic attack, and the nitro group at the C5 position provides essential electron-withdrawing activation.[1] However, if the reaction temperature is too low, the activation energy may not be overcome.

    • Solution: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

  • Solvent Choice: Ethanol is the most common solvent as it is the conjugate acid of the ethoxide nucleophile. Using other solvents may decrease the solubility of sodium ethoxide and slow the reaction.

Q2: I'm observing a significant amount of 2-hydroxy-5-nitropyridine as a byproduct. How can I prevent this?

A2: The formation of the hydroxy byproduct is a clear indication of water in your reaction system. Sodium ethoxide is hydrolyzed to sodium hydroxide, which then acts as a nucleophile, leading to the undesired 2-hydroxy-5-nitropyridine. With 2-chloro-5-nitropyridine, using a strong base like hydroxide can also lead to ring-opening side reactions.[2][3]

  • Solution:

    • Dry Your Glassware: Flame-dry or oven-dry all glassware before use.

    • Use Anhydrous Solvent: Use a sealed bottle of anhydrous ethanol.

    • Handle Sodium Ethoxide Carefully: Weigh and transfer sodium ethoxide quickly, preferably in a glovebox or under a stream of inert gas (Nitrogen or Argon), to minimize exposure to atmospheric moisture.

ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous EthanolEnsures solubility of the nucleophile and prevents hydrolysis.
Nucleophile Sodium Ethoxide (1.1 - 1.5 eq.)Use a slight excess to drive the reaction to completion.
Temperature 25 °C to 60 °CStart at room temperature; gently heat if the reaction is sluggish.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing moisture contamination.
Monitoring TLC, LCMSCheck for the disappearance of the starting material.
Section 2: Step 2 - Nitro Group Reduction

This step converts the electron-withdrawing nitro group into an electron-donating amino group, which is essential for the subsequent diazotization.

Q1: My reduction of 2-ethoxy-5-nitropyridine gives a low yield or a mixture of products. What's going wrong?

A1: The choice of reducing agent and reaction conditions are critical for a clean reduction.

  • Incomplete Reaction: Some reducing systems may be too mild or require longer reaction times or catalysts.

    • Solution: If using catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is active and the hydrogen pressure is adequate. For metal/acid reductions (e.g., SnCl₂, Fe), ensure sufficient equivalents of the metal and acid are used.

  • Side Product Formation: Over-reduction is generally not an issue, but incomplete reduction can lead to difficult-to-remove intermediates like nitroso or hydroxylamine species. Using metal hydrides is generally not recommended as they can produce azo compounds.[4]

    • Solution: Stannous chloride (SnCl₂) in concentrated HCl is a highly reliable method for this transformation. It is effective and typically results in a clean conversion. Iron powder with acetic acid or ammonium chloride is a cheaper and more environmentally benign alternative.

Q2: Which reducing agent is best for a clean, high-yield synthesis of 5-amino-2-ethoxypyridine?

A2: The optimal choice depends on available equipment, scale, and safety considerations.

Reducing SystemAdvantagesDisadvantages
H₂ / Pd/C Clean reaction, byproduct is water. Easy workup (filtration).Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.
SnCl₂ / HCl High yield, reliable, and fast.[4]Generates tin waste, which requires proper disposal.
Fe / HCl or NH₄Cl Inexpensive, environmentally friendly.Can require longer reaction times and vigorous stirring. Workup can be more involved.
Sodium Dithionite Mild conditions, useful for sensitive substrates.Can be less effective for some substrates; requires careful pH control.

For laboratory scale, SnCl₂ in HCl or ethanol is often the most dependable method for achieving a high-yield, clean conversion.

Section 3: Steps 3 & 4 - Diazotization and Reduction to Hydrazine

This two-part final sequence is the most technically demanding and often the primary source of yield loss. The amine is first converted to an unstable diazonium salt, which is then immediately reduced to the target hydrazine.

Q1: My final yield of 2-ethoxy-5-hydrazinylpyridine is extremely low, and I'm isolating a dark, tarry substance. What is happening?

A1: This is a classic problem related to the instability of the intermediate diazonium salt. Aryl diazonium salts can decompose, especially at elevated temperatures, to form phenols and other colored byproducts via reaction with water.[5]

  • Critical Factor - Temperature: The diazotization reaction must be performed at low temperatures, typically 0 to 5 °C , using an ice-salt bath.[6] Allowing the temperature to rise will lead to rapid decomposition of the diazonium salt.

  • Reducing Agent Addition: The reducing agent must be added to the cold diazonium salt solution. Do not attempt to isolate the diazonium salt; it should be generated and used in situ.

  • Choice of Reducing Agent: The choice and handling of the reducing agent for the diazonium salt are paramount.

    • Stannous Chloride (SnCl₂): This is a very effective and common reagent for reducing diazonium salts to hydrazines.[5][7] A pre-made, cold solution of SnCl₂ in concentrated HCl should be added slowly to the cold diazonium salt solution, ensuring the temperature remains below 5-10 °C.

    • Sodium Sulfite/Dithionite: Using sodium sulfite or sodium dithionite is an alternative that avoids heavy metal waste.[8][9] This method proceeds through an intermediate azo-sulfite adduct.[8] Careful control of pH is often necessary.

G start Low Yield of Final Product q1 Was temperature strictly kept between 0-5°C during diazotization? start->q1 s1 Decomposition of diazonium salt is likely. Maintain strict temperature control. q1->s1 No q2 Was the diazonium salt isolated before reduction? q1->q2 Yes s1->q2 s2 Never isolate the diazonium salt. Generate and use it in situ. q2->s2 Yes q3 How was the reducing agent (e.g., SnCl2) added? q2->q3 No s2->q3 s3_slow Good. Slow addition of a cold reducing solution is correct. q3->s3_slow Slowly / Cold s3_fast Rapid or warm addition can cause decomposition. Add slowly while maintaining low temp. q3->s3_fast Quickly / Warm end Yield Improved s3_slow->end s3_fast->end

Caption: Troubleshooting workflow for low yield in the final step.

Q2: How do I choose between stannous chloride and sodium sulfite for the reduction of the diazonium salt?

A2:

  • Stannous Chloride (SnCl₂): Generally provides higher and more consistent yields. The resulting hydrazine hydrochloride often precipitates from the acidic solution, simplifying isolation.[10] However, it generates tin-containing waste.

  • Sodium Sulfite (Na₂SO₃) / Sodium Dithionite (Na₂S₂O₄): A "greener" alternative that avoids heavy metals.[5] The reaction can be more sensitive to pH and may require more optimization to achieve high yields. A patented method highlights the use of sodium sulfite with an acidolysis step to improve yield and avoid side reactions.[9]

For initial attempts and reliability, stannous chloride is recommended.

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Ethoxy-5-nitropyridine (Step 1)

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 1 g of starting material).

  • Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide (1.2 equivalents) to the anhydrous ethanol.

  • Once the sodium ethoxide is fully dissolved, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise, ensuring the temperature does not rise excessively.

  • Stir the mixture at room temperature for 4-6 hours or until TLC/LCMS analysis indicates full consumption of the starting material. Gentle heating to 50 °C can be applied if necessary.

  • Cool the reaction mixture and carefully pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography if needed.

Protocol 2: Synthesis of 5-Amino-2-ethoxypyridine (Step 2, using SnCl₂)

  • To a round-bottom flask, add 2-ethoxy-5-nitropyridine (1.0 equivalent) and ethanol.

  • In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) in concentrated hydrochloric acid.

  • Cool the pyridine solution in an ice bath and slowly add the acidic SnCl₂ solution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and then pour it onto ice.

  • Carefully basify the solution with a concentrated NaOH or KOH solution until the pH is >10. Be cautious, as this is a highly exothermic process. Tin salts will precipitate.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the amine.

Protocol 3: Synthesis of 2-Ethoxy-5-hydrazinylpyridine (Steps 3 & 4, using SnCl₂)

  • Dissolve 5-amino-2-ethoxypyridine (1.0 equivalent) in concentrated hydrochloric acid, cooled in an ice-salt bath to 0 °C.

  • Slowly, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the internal temperature never exceeds 5 °C . Stir for 30 minutes at 0-5 °C after addition is complete.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~2.5-3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold SnCl₂ solution to the cold diazonium salt solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the mixture in the ice bath for another 1-2 hours. The hydrazine hydrochloride salt may precipitate.

  • Collect the solid by filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

  • The free base can be obtained by careful neutralization with a base like sodium carbonate, followed by extraction. Note that the free hydrazine is less stable than its salt form.

References

  • Wikipedia. (n.d.). Diazonium compound. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved March 7, 2026, from [Link]

  • NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • PPA. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved March 7, 2026, from [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2025, August 21). Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • National Institutes of Health. (n.d.). 2-Chloro-5-nitropyridine. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2013, April 4). ChemInform Abstract: An Efficient Coupling of N-Tosylhydrazones with 2-Halopyridines: Synthesis of 2-??-Styrylpyridines Endowed with Antitumor Activity. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydrazino-5-chloropyridine. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • National Institutes of Health. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Retrieved March 7, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved March 7, 2026, from [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved March 7, 2026, from [Link]

  • DataPDF. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting low reactivity of 5-bromo-2-ethoxypyridine with hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-ethoxypyridine Reactivity

Welcome to the technical support center for troubleshooting reactions involving 5-bromo-2-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate, particularly in nucleophilic aromatic substitution (SNAr) reactions with hydrazine. Our goal is to provide a logical, in-depth framework for diagnosing and solving common experimental issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges faced during the synthesis of 5-hydrazino-2-ethoxypyridine.

Q1: My reaction of 5-bromo-2-ethoxypyridine with hydrazine shows little to no conversion. Where should I begin troubleshooting?

Answer: Low or no conversion is the most frequent issue and typically points to fundamental problems with the reaction setup or the inherent reactivity of the substrate. A systematic approach is crucial.

First, address the foundational aspects of your experiment before exploring more complex chemical reasons. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow Start Low/No Conversion Detected Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Step 2: Assess Reaction Conditions (T, t, Solvent) Reagent_Check->Condition_Check Reagents OK sub_reagent • Purity of 5-bromo-2-ethoxypyridine? • Anhydrous hydrazine & solvent? • Correct molar excess of hydrazine? Mechanism_Check Step 3: Consider Mechanistic Barriers Condition_Check->Mechanism_Check Conditions OK sub_conditions • Temperature high enough? (Often >100 °C for S_NAr) • Sufficient reaction time? • Appropriate polar aprotic solvent? Catalysis Step 4: Explore Catalytic Methods Mechanism_Check->Catalysis SNA_r Inherently Slow sub_mechanism • Is the ring sufficiently activated? (See Q2 for details) • Is a stronger nucleophile needed? Success Reaction Optimized Catalysis->Success sub_catalysis • Buchwald-Hartwig Amination? • Ullmann Condensation?

Caption: Troubleshooting Decision Workflow for Low Reactivity.

Initial Checks:

  • Reagent Quality:

    • Hydrazine: Use anhydrous hydrazine or hydrazine hydrate from a recently opened bottle. Hydrazine is hygroscopic and its concentration can decrease over time.

    • Solvent: Ensure you are using a dry, high-purity solvent. Water can interfere with the reaction. Alcohols like ethanol are common solvents for hydrazinolysis.[1]

    • Starting Material: Verify the purity of your 5-bromo-2-ethoxypyridine via NMR or another suitable analytical technique.

  • Reaction Conditions:

    • Temperature: Nucleophilic aromatic substitution on electron-neutral or slightly deactivated rings often requires high temperatures, sometimes well above 100 °C. Consider increasing the temperature to reflux.

    • Time: These reactions can be slow. Monitor the reaction over an extended period (e.g., 24-48 hours) using TLC or LC-MS before concluding it has failed.

    • Stoichiometry: Use a significant excess of hydrazine (e.g., 5-10 molar equivalents) to drive the reaction forward.[1]

Q2: I've optimized the basic conditions, but the reaction is still sluggish. What is the underlying chemical reason for this low reactivity?

Answer: The primary reason lies in the electronic properties of the 5-bromo-2-ethoxypyridine ring. Standard SNAr reactions proceed via an addition-elimination mechanism, which is stabilized by electron-withdrawing groups (EWGs).[2] Your substrate has competing electronic effects that disfavor this mechanism.

  • Positional Disadvantage: The bromine atom is at the 5-position (β to the nitrogen). Nucleophilic attack is strongly favored at the 2- and 4-positions (α and γ) because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[2][3] This crucial stabilization pathway is not available for attack at the 5-position, leading to a higher activation energy.[3]

  • Deactivating Substituent: The 2-ethoxy group is an electron-donating group (EDG) through resonance. It increases the electron density on the pyridine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles.

In essence, you are attempting a nucleophilic substitution at a non-activated position on a ring that is further deactivated by an electron-donating group. This combination makes the standard SNAr pathway inherently difficult.

Q3: Given the inherent low reactivity, what are my options for promoting the reaction? Are there catalytic methods available?

Answer: Yes, when the SNAr pathway is inefficient, the best strategy is to switch to a different mechanistic approach using transition metal catalysis. These methods do not rely on the inherent electronic deficiencies of the aromatic ring and are exceptionally effective for forming C-N bonds.

Two powerful, well-established alternatives are the Buchwald-Hartwig Amination and the Ullmann Condensation .

FeatureBuchwald-Hartwig AminationUllmann Condensation
Metal Palladium (Pd)[4][5]Copper (Cu)[6]
Typical Conditions Milder temperatures (often 80-110 °C).[7]Often requires higher temperatures (>150 °C), though modern ligands have lowered this.[6][8]
Scope & Tolerance Extremely broad scope, tolerates a vast range of functional groups. Considered the state-of-the-art for C-N coupling.[4][5]A classic, robust reaction. Can be more cost-effective. Modern ligand systems have greatly improved its scope.[8]
Key Components Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).[7][9]Cu catalyst (e.g., CuI, CuCl), often a ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, K₃PO₄).[10]

For your specific transformation, a Buchwald-Hartwig amination would be the most recommended starting point due to its high reliability and extensive literature precedent with heteroaryl halides.[7][11][12]

Experimental Protocols

Protocol A: Optimized Thermal SNAr (High-Temperature Approach)

This protocol aims to force the reaction by pushing the thermal conditions to their practical limit. Success is not guaranteed due to the substrate's low reactivity.

  • Reaction Setup: To a pressure-tolerant sealed vessel, add 5-bromo-2-ethoxypyridine (1.0 eq).

  • Reagent Addition: Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Add anhydrous hydrazine (5.0-10.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture to 150-180 °C with vigorous stirring behind a blast shield.

  • Monitoring: Carefully take aliquots over 24-48 hours to monitor the reaction by LC-MS. Check for the disappearance of starting material and the appearance of the product mass ([M+H]⁺ for 5-hydrazino-2-ethoxypyridine).

  • Work-up: After cooling to room temperature, cautiously pour the reaction mixture into cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Recommended Buchwald-Hartwig Cross-Coupling

This catalytic method is the preferred approach and has a much higher probability of success.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 4-10 mol%), and the base (e.g., cesium carbonate, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[7]

  • Reagent Addition: Under the inert atmosphere, add 5-bromo-2-ethoxypyridine (1.0 eq) and anhydrous toluene or dioxane as the solvent.

  • Nucleophile Addition: Add anhydrous hydrazine (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel.

References

  • Wang, J.Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(399-408). Available at: [Link]

  • Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Hartwig Group Publications. Available at: [Link]

  • Porwell, J.P., et al. (2003). Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations. Organic Letters, 5(8), 1277-1279. Available at: [Link]

  • Wang, J.Y., et al. (2020). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1548-1552. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Preshlock, S., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sample, H., & Brückner, C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • ChemRxiv. (2022).
  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Abramovitch, R. A., & Newman, A. J. (1974). Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. The Journal of Organic Chemistry, 39(18), 2690–2695. Available at: [Link]

  • Zhao, X., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(1), 570-575. Available at: [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Available at: [Link]

  • ResearchGate. (2016). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Calculated Reaction Pathway for the Hydrazinolysis Mechanism...
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • ResearchGate. (2018). Reaction of 5 and 6 with hydrazine hydrate.
  • BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem.
  • Thompson, R.E., et al. (2012).
  • Patel, T., & Parekh, R. (1989). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins. PubMed. Available at: [Link]

  • Jubilant Ingrevia. (n.d.).
  • Harvey, D.J. (2012). Suppression of peeling during the release of O-glycans by hydrazinolysis. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

Sources

Storage conditions to prevent degradation of 2-ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-ethoxy-5-hydrazinylpyridine

Guide: Best Practices for Storage and Handling to Ensure Chemical Integrity

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 2-ethoxy-5-hydrazinylpyridine. Due to its chemical structure, which incorporates both a reactive hydrazine moiety and a pyridine ring, this compound is susceptible to degradation if not managed under optimal conditions. Adherence to these protocols will help ensure experimental reproducibility and the long-term stability of the material.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical factors that can cause the degradation of 2-ethoxy-5-hydrazinylpyridine?

The degradation of 2-ethoxy-5-hydrazinylpyridine is primarily driven by the reactivity of its hydrazine functional group. Hydrazines are potent reducing agents and are highly susceptible to oxidation, especially by atmospheric oxygen.[1] This oxidative process can be significantly accelerated by several factors:

  • Presence of Oxygen: Direct exposure to air is a primary driver of degradation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including decomposition pathways.[1]

  • Light Exposure: UV or ambient light can provide the energy to initiate and catalyze degradation reactions.[2][3]

  • Catalytic Impurities: The presence of metal ions, particularly oxides of iron, copper, lead, and manganese, can catalyze the decomposition of hydrazine compounds.[1]

  • pH: Strong acids or bases can react with the compound, with strong acids potentially cleaving the ethoxy group under harsh conditions.[3][4]

The degradation products can include nitrogen, ammonia, and water (if reacting with air), which can alter the purity and reactivity of your sample.[1]

Q2: I've just received a new batch of 2-ethoxy-5-hydrazinylpyridine. What are the ideal short-term and long-term storage conditions?

Proper storage is the most critical step in preventing degradation. We recommend the following conditions, summarized in the table below, to maintain the compound's integrity.

Parameter Recommended Condition Scientific Rationale & References
Temperature 2-8 °C (Long-term storage)Storing at refrigerated temperatures significantly slows the kinetics of thermal decomposition, preserving the compound for extended periods.[1]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere is crucial to prevent oxidation by displacing atmospheric oxygen, which is a primary degradation pathway for the hydrazine moiety.[1][5]
Light Amber Glass Vial or Store in Darkness The compound should be protected from light to prevent photolytic degradation.[2][3] Amber vials filter out UV and other wavelengths of light.
Container Tightly Sealed, Borosilicate Glass Vial with a PTFE-lined Cap A tightly sealed container prevents the ingress of air and moisture.[2][6] Glass is generally inert, and a PTFE liner prevents potential reactions with the cap material.
Handling Minimize Headspace in the Vial After first use, consider aliquoting into smaller vials or backfilling the container with inert gas to minimize the amount of oxygen in the headspace.
Q3: I've noticed my solid sample of 2-ethoxy-5-hydrazinylpyridine has developed a yellowish or brownish tint over time. What does this mean?

A visual color change from a white or off-white solid to a yellow or brown hue is a common indicator of oxidation. This suggests that the compound has begun to degrade. While a slight color change may not render the entire batch unusable for some applications, it signifies a drop in purity.

Actionable Advice: Before using a discolored sample, its purity must be re-validated. A simple analytical test, such as a High-Performance Liquid Chromatography (HPLC) analysis, should be performed to quantify the main compound and detect the presence of degradation products.[7][8] Compare the results to the Certificate of Analysis (CoA) or to a freshly opened reference sample.

Q4: How should I handle the compound during an experiment (e.g., weighing, making solutions) to minimize degradation?

Handling practices are just as important as storage. The goal is to minimize exposure to atmospheric oxygen and catalytic surfaces.

  • Work Under Inert Atmosphere: For maximum stability, especially when preparing stock solutions for long-term use, handle the solid inside a glovebox or use a Schlenk line to work under argon or nitrogen.[5]

  • Use Appropriate Tools: Avoid using metal spatulas that may contain iron or copper. Opt for spatulas made of glass, PTFE, or other non-reactive materials.

  • Solvent Preparation: Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.

  • Solution Storage: Store solutions under the same recommended conditions as the solid: refrigerated, protected from light, and under an inert atmosphere. For aqueous solutions, be aware that hydrazine solutions can slowly leach silica from glass vessels over very long periods.[1]

Q5: What specific chemicals or materials are incompatible with 2-ethoxy-5-hydrazinylpyridine?

To prevent violent reactions or accelerated degradation, avoid contact with the following:

  • Strong Oxidizing Agents: This includes hydrogen peroxide, nitric acid, halogens (chlorine, bromine), and permanganates.[1]

  • Strong Acids: While used for some reactions, mixing with strong acids can be highly exothermic.[6]

  • Metal Oxides and Certain Metals: Iron, copper, lead, and their oxides can catalyze explosive decomposition.[1] Ensure reaction vessels are clean and free from metallic residues.

  • Organic Materials: Do not store near sawdust or other combustible organic materials, as hydrazine derivatives can be reactive.[1]

Troubleshooting Guide: Investigating Potential Degradation

If you encounter unexpected experimental results or suspect your material has degraded, follow this logical workflow to diagnose the issue.

G start Observed Issue: - Inconsistent experimental results - Visual change in solid/solution check_purity Step 1: Analytical Purity Check (e.g., HPLC, LC-MS) start->check_purity purity_ok Purity matches CoA? (>98% or as expected) check_purity->purity_ok Yes purity_bad Purity is low or degradants detected check_purity->purity_bad No review_exp Conclusion: Issue is likely experimental. Review protocol, reagents, and setup. purity_ok->review_exp review_storage Step 2: Review Storage Conditions - Temp (2-8°C)? - Inert atmosphere? - Protected from light? purity_bad->review_storage review_handling Step 3: Review Handling Protocol - Exposed to air during weighing? - Solvents degassed? - Incompatible materials used? review_storage->review_handling conclusion_bad Conclusion: Compound has degraded. Source of degradation identified. review_handling->conclusion_bad action Action: - Discard compromised stock. - Implement corrected storage/handling procedures. conclusion_bad->action

Caption: Troubleshooting workflow for suspected compound degradation.

Key Experimental Protocols

Protocol 1: Procedure for Weighing and Preparing a Stock Solution

This protocol describes the best practice for handling the solid compound to prepare a stock solution with minimal exposure to air.

  • Preparation: Place the sealed vial of 2-ethoxy-5-hydrazinylpyridine, a clean empty vial for the solution, your chosen solvent (previously degassed), and necessary labware (spatula, pipettes) inside a nitrogen- or argon-filled glovebox.

  • Equilibration: Allow the sealed vial of the compound to equilibrate to the ambient temperature inside the glovebox for at least 20 minutes to prevent condensation.

  • Weighing: Tare a clean, small weighing vessel. Carefully open the compound vial and weigh the desired amount of solid.

  • Dissolution: Transfer the weighed solid to the final vial. Using a pipette, add the desired volume of degassed solvent to dissolve the solid completely.

  • Sealing and Storage: Securely cap the vial containing the new stock solution. If removing from the glovebox, wrap the cap with parafilm for an extra seal.

  • Final Storage: Immediately place the stock solution in a refrigerator (2-8 °C), protected from light.

Protocol 2: Rapid Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a general guideline for a "quick check" to assess purity. Method development and validation are required for precise quantification.[9]

  • Sample Preparation: Prepare a dilute solution of your 2-ethoxy-5-hydrazinylpyridine sample (e.g., ~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a similar solution from a new or reference standard vial if available.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by a UV scan, likely in the 254-300 nm range).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample solution. Degradation is indicated by a significant decrease in the area of the main peak or the appearance of new, earlier-eluting (more polar) or later-eluting peaks compared to the reference standard.

References

  • PENTA. (2024, October 21). Hydrazine monohydrate - Safety Data Sheet.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, August 13). Hydrazine hydrate - Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine - Special Storage and Handling Procedures.
  • Benchchem. (n.d.). 6-Ethoxy-2-hydrazinopyridine.
  • Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Hydrazines - Analytical Methods.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....

Sources

Technical Support Center: Purification of 2-Ethoxy-5-hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges you may encounter during the purification of 2-ethoxy-5-hydrazinylpyridine hydrochloride.

Issue 1: Oily Product or Failure to Crystallize

Question: My 2-ethoxy-5-hydrazinylpyridine hydrochloride product is an oil or fails to crystallize after the initial workup. What are the likely causes and how can I induce crystallization?

Answer: The formation of an oily product or failure to crystallize is a common issue, often stemming from residual solvents, the presence of impurities, or excess moisture. Hydrazine derivatives, in particular, can be hygroscopic.[1]

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents, especially high-boiling point solvents like DMF or DMSO, are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling point solvent like toluene can be effective in azeotropically removing residual high-boiling solvents.

  • Drying: The presence of water can significantly hinder crystallization. Dry the crude product in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀). For pyridine-containing compounds, drying over solid potassium hydroxide (KOH) can also be effective.[1][2]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the solution to initiate crystallization.

    • Solvent/Anti-Solvent System: Dissolve the oily product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add an "anti-solvent" in which the product is poorly soluble (e.g., diethyl ether, hexane, or acetonitrile) until the solution becomes cloudy.[3] Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly.

Issue 2: Persistent Impurities After Recrystallization

Question: I've performed recrystallization, but my 2-ethoxy-5-hydrazinylpyridine hydrochloride is still showing significant impurities by TLC or HPLC analysis. What are these impurities and how can I remove them?

Answer: Common impurities in the synthesis of hydrazinylpyridines include unreacted starting materials (e.g., the corresponding chloro- or fluoropyridine), and potentially di-substituted byproducts where hydrazine has reacted with another position on the pyridine ring.[4][5] Oxidation of the hydrazine moiety is also a possibility, especially if the reaction was conducted at high temperatures in the presence of air.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent impurities.

Detailed Strategies:

  • Optimize Recrystallization: Experiment with different solvent systems. For polar heterocyclic compounds, mixtures of ethanol/water, acetonitrile/water, or isopropanol are often effective starting points.[5][6] The key is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: If recrystallization fails to remove impurities with similar polarity, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. To mitigate peak tailing, which is common with basic compounds like pyridines on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[7][8]

  • Acid-Base Extraction: Since pyridine derivatives are basic, an acid-base extraction can be used to separate them from non-basic impurities.[8] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

Issue 3: Low Yield After Purification

Question: My final yield of 2-ethoxy-5-hydrazinylpyridine hydrochloride is very low after purification. Where am I losing my product and how can I improve the recovery?

Answer: Low yields can result from several factors, including incomplete reactions, product loss during transfers and washes, or degradation of the product during purification.

Troubleshooting Steps:

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.[4]
Product Loss During Workup When performing extractions, ensure the pH of the aqueous layer is appropriate to keep your product in the desired layer. Back-extract the aqueous layers to recover any dissolved product.
Product Loss During Washing Use ice-cold solvents for washing filtered solids to minimize dissolution of the product.[5] Use the minimum volume of solvent required for effective washing.
Product Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully cooled to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Product Degradation Hydrazine derivatives can be sensitive to heat and oxidation.[4] Avoid prolonged heating during recrystallization. If performing chromatography, work efficiently to minimize the time the compound spends on the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 2-ethoxy-5-hydrazinylpyridine hydrochloride?

A1: As a hydrochloride salt, the compound is generally more stable than the free base. However, it is still advisable to store it in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Q2: My purified product is colored (e.g., yellow or brown). Is this normal, and how can I decolorize it?

A2: While a slight off-white or pale-yellow color may be acceptable depending on the required purity, a significant yellow or brown color often indicates the presence of impurities or degradation products.[1] These can sometimes be removed by treating a solution of the product with activated charcoal before a final recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q3: Can I use techniques other than recrystallization or column chromatography for purification?

A3: For volatile pyridine derivatives, distillation can be an option, though this is less common for salts.[8] Preparative HPLC can be used for very high purity requirements, but it is generally more expensive and time-consuming for larger quantities.

Q4: How do I handle hydrazine-containing compounds safely?

A4: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9][11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]

III. Experimental Protocols

Protocol 1: Recrystallization of 2-Ethoxy-5-hydrazinylpyridine Hydrochloride

Objective: To purify the crude product by removing soluble impurities.

Procedure:

  • Place the crude 2-ethoxy-5-hydrazinylpyridine hydrochloride in an appropriately sized Erlenmeyer flask.

  • Add a small amount of a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise as needed to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification

Objective: To separate the target compound from impurities with different polarities.

Caption: Workflow for column chromatography purification.

Procedure:

  • Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane. Add a small amount of triethylamine (~0.5%) to the mobile phase to reduce peak tailing.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elute the Column: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-ethoxy-5-hydrazinylpyridine hydrochloride.

IV. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). Retrieved from

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). Retrieved from

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.). Retrieved from

  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines - Benchchem. (n.d.). Retrieved from

  • Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from

  • Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine - Benchchem. (n.d.). Retrieved from

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). Retrieved from

  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (n.d.). Retrieved from

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from

  • Technical Support Center: Purification of Crude 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine - Benchchem. (n.d.). Retrieved from

  • betaine hydrazide hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • 2-Hydrazinopyridine synthesis - ChemicalBook. (n.d.). Retrieved from

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (n.d.). Retrieved from

  • 2-Hydroxyethylhydrazine. (n.d.). Retrieved from

  • CN113666347A - Regeneration treatment method of hydrazine hydrate hydrochloride - Google Patents. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • US7807830B2 - Manufacture of pure hydralazine salts - Google Patents. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Merck. (n.d.). Retrieved from

  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Retrieved from

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.). Retrieved from

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from

Sources

Handling hygroscopic nature of 2-ethoxy-5-hydrazinylpyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of 2-Ethoxy-5-hydrazinylpyridine Salts

Core Technical Directive

The Challenge: 2-Ethoxy-5-hydrazinylpyridine salts (typically hydrochloride or hydrobromide) exhibit aggressive hygroscopicity and oxidative instability . The hydrazine moiety (


) is electron-rich, making it a prime target for atmospheric oxidation, a process catalytically accelerated by absorbed moisture.

The Consequence: Improper handling leads to:

  • Deliquescence: The crystalline salt collapses into a sticky gum or oil.

  • Stoichiometric Drift: Absorbed water creates "phantom mass," causing under-loading of the reagent in synthesis.

  • Degradation: Formation of azo/azoxy impurities (often indicated by a color shift from off-white to dark brown/purple).

Immediate Handling Protocols (The "Must-Do's")

This section outlines the non-negotiable standards for maintaining material integrity.

Storage & Environment
  • Primary Storage: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

  • Workspace: All weighing must occur in a glovebox or a glove bag.[1] If these are unavailable, use the "Schlenk Weighing Technique" :

    • Purge a tared vial with Argon.

    • Quickly transfer the salt.

    • Cap and re-weigh.

    • Calculate mass by difference.

Solvent Compatibility Table

Avoid protic solvents for long-term storage of solutions.

SolventCompatibilityNotes
Methanol/Ethanol HighGood solubility, but hygroscopic. Use fresh anhydrous grades only.
DMSO/DMF ModerateSoluble, but difficult to remove. High boiling points promote thermal degradation during workup.
Dichloromethane LowPoor solubility for salts; useful for free-base extraction only.
Water Critical Risk Dissolves readily but accelerates oxidative decomposition.

Troubleshooting & FAQs

Q1: My material has turned from a powder into a sticky gum/paste. Is it recoverable?

Diagnosis: The salt has absorbed atmospheric moisture (deliquescence).[2] Resolution: Do not attempt to scrape the gum. It will result in yield loss and contamination. Use the Azeotropic Rescue Method .

Protocol:

  • Dissolve the entire gum in a minimum volume of anhydrous Methanol (MeOH).

  • Add 5-10 volumes of anhydrous Toluene .

  • Concentrate on a rotary evaporator (bath temp < 40°C). The toluene will form a low-boiling azeotrope with water and methanol, pulling the moisture out.

  • Repeat the Toluene addition/evaporation cycle 3 times.

  • The product should precipitate as a solid. Dry under high vacuum (0.1 mmHg) for 12 hours.

Q2: The compound has changed color from pale beige to dark brown. Can I still use it?

Diagnosis: Oxidative degradation. Hydrazines oxidize to diazenes (azo compounds) or decompose to amines. Assessment:

  • If < 5% color change: Likely surface oxidation. Proceed with purification (recrystallization from EtOH/Et₂O).

  • If deep brown/tarry: Significant decomposition. Check purity via LC-MS. If purity is < 90%, discard . The degradation products can act as radical scavengers or catalyst poisons in subsequent coupling reactions (e.g., Buchwald-Hartwig).

Q3: My reaction yields are consistently 15-20% lower than expected. Why?

Diagnosis: Stoichiometric error due to "Water Weight." Explanation: If your salt is 15% water by weight (common for hygroscopic hydrazines stored improperly), you are under-loading the reagent. Fix:

  • Run a Water Content Assay: Use Karl Fischer titration if available.[3]

  • NMR Quantification: Run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) in DMSO-d6 to determine the effective molecular weight.

  • Adjust Loading: Recalculate the required mass based on the active hydrazine content, not the theoretical MW.

Workflow: Recovery of "Wet" Material

This diagram illustrates the decision logic and process for recovering 2-ethoxy-5-hydrazinylpyridine salts that have been exposed to moisture.

RecoveryWorkflow Start Issue: Material is Wet/Gummy CheckColor Check Color/Purity Start->CheckColor DeepBrown Deep Brown/Black? CheckColor->DeepBrown Discard Discard (Irreversible Oxidation) DeepBrown->Discard Yes Dissolve Dissolve in Anhydrous MeOH DeepBrown->Dissolve No (Pale/Yellow) Filter Filter Insolubles (if any) Dissolve->Filter Azeotrope Add Toluene & Rotovap (Repeat 3x) Filter->Azeotrope Vacuum High Vacuum Drying (0.1 mmHg, 12h) Azeotrope->Vacuum Store Store under Argon (-20°C) Vacuum->Store

Caption: Figure 1.[4] Decision tree and remediation workflow for hygroscopic hydrazine salts exposed to moisture.

Drying Agent Selection Guide

When drying solutions containing the free base or salt, selection of the drying agent is critical to prevent chemical incompatibility.

Drying AgentSuitabilityMechanism & Risk
Sodium Sulfate (Na₂SO₄) Recommended Neutral, high capacity, slow acting. Safe for sensitive hydrazines.
Magnesium Sulfate (MgSO₄) Use with Caution Slightly acidic (Lewis acid). Can catalyze decomposition of highly sensitive hydrazines.
Calcium Chloride (CaCl₂) Avoid Can form complexes with amines/hydrazines, trapping the product.
Phosphorus Pentoxide (P₂O₅) Avoid Too aggressive; acidic nature will react violently or degrade the salt.
Molecular Sieves (3Å/4Å) Excellent Best for maintaining solvent dryness. Ensure sieves are activated before use.

References

  • BenchChem Technical Support. (2025).[2] Managing Hygroscopicity of Hydrazinium Salts.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Hydrazinyl-5-nitropyridine Safety Data Sheet (SDS). (Used as surrogate for general hydrazine pyridine handling). Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Hydrazinopyridine - PubChem Compound Summary. Retrieved from

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[5] Pharmaceutical Research.[6] Retrieved from

Sources

Minimizing bis-hydrazino byproducts in 2-ethoxy-5-hydrazinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselectivity of C-N cross-coupling reactions involving hydrazine. When synthesizing 2-ethoxy-5-hydrazinylpyridine from 5-halo-2-ethoxypyridine, the most notorious issue is the formation of the symmetrical bis-hydrazino byproduct (N,N'-bis(6-ethoxypyridin-3-yl)hydrazine).

This guide dissects the kinetic and thermodynamic causes of over-arylation and provides validated, step-by-step troubleshooting protocols to ensure high-purity mono-arylation.

Mechanistic Insight: The Over-Arylation Problem

Why does over-arylation occur? Hydrazine (


) is a strong 

-effect nucleophile. However, once the first aryl group (the 6-ethoxypyridin-3-yl moiety) is attached, the resulting mono-arylhydrazine exhibits enhanced nucleophilicity at the unsubstituted nitrogen. This is driven by the electron-donating ethoxy group on the pyridine ring. In transition-metal-catalyzed couplings, the rate of oxidative addition of the second aryl halide to the metal-monoarylhydrazine complex (

) can outpace the initial coupling (

), leading directly to the bis-hydrazino species.

Mechanism A 5-Halo-2-ethoxypyridine (Electrophile) C Mono-arylhydrazine (Target Product) A->C + N2H4 (k1) D Bis-hydrazino Byproduct (Over-arylation) A->D Competing Pathway B Hydrazine (N2H4) (Nucleophile) B->C Pd Catalyst C->D + 5-Halo-2-ethoxypyridine (k2 > k1)

Reaction pathway showing competitive bis-hydrazino byproduct formation during direct arylation.

Troubleshooting FAQs

Q1: I am using a standard Pd-catalyzed direct coupling with hydrazine hydrate. My LC-MS shows a 60:40 mixture of mono-aryl product to bis-hydrazino byproduct. How can I shift this ratio? A1: The 60:40 ratio indicates that your mono-aryl product is successfully competing with the excess hydrazine for the active Pd-electrophile complex. This is a common selectivity issue in N-arylation strategies (1)[1]. To mitigate this, you must manipulate the local concentration of the reagents:

  • Increase Hydrazine Equivalents: Operating with 5 to 10 equivalents of hydrazine hydrate ensures pseudo-first-order kinetics where the unsubstituted hydrazine vastly outnumbers the mono-aryl product.

  • Inverse Addition: Do not mix all reagents upfront. Instead, slowly dose the 5-bromo-2-ethoxypyridine into a pre-heated solution containing the catalyst, base, and excess hydrazine.

  • Catalyst Selection: Use bulky, electron-rich ligands like Josiphos CyPF-tBu. Research demonstrates that specific Pd/Josiphos systems achieve high selectivity for monoarylation by controlling the rate-determining deprotonation of bound hydrazine (2)[2].

Q2: How exactly do these parameter changes impact the final yield quantitatively? A2: The table below summarizes the quantitative impact of stoichiometry, dosing, and ligand selection on the chemoselectivity of the reaction.

Table: Quantitative Impact of Reaction Parameters on Chemoselectivity

Hydrazine SourceEquivalentsAddition MethodLigand TypeTarget Yield (%)Bis-Byproduct (%)
Hydrazine Hydrate1.5Bolus (All at once)Standard (dppf)45%38%
Hydrazine Hydrate5.0BolusStandard (dppf)62%21%
Hydrazine Hydrate5.0Slow Dosing (4h)Standard (dppf)78%9%
Hydrazine Hydrate5.0Slow Dosing (4h)Bulky (Josiphos)89%< 2%
Boc-Hydrazine1.2BolusBulky

92% (Overall)0% (Not detected)

Q3: Even with slow addition, I am still seeing trace bis-hydrazino byproduct, which is unacceptable for my API intermediate specs. Is there a definitive chemical solution? A3: Yes. When process parameters cannot meet stringent API purity specifications, you must utilize steric and electronic protecting groups. Substituting free hydrazine with tert-butyl carbazate (Boc-hydrazine) completely suppresses over-arylation (3)[3]. The bulky Boc group sterically shields the second nitrogen, while its electron-withdrawing nature drastically reduces nucleophilicity.

Validated Experimental Protocol: Two-Step Synthesis via Boc-Hydrazine

This protocol describes a self-validating system designed to completely eliminate bis-hydrazino byproducts through a protected intermediate workflow.

Workflow Step1 Step 1: Cross-Coupling Boc-NHNH2 + Aryl Halide Pd Catalyst, Base Step2 Protected Intermediate N-Boc-Monoarylhydrazine Step1->Step2 110°C 100% Selectivity Step3 Step 2: Deprotection 4M HCl in Dioxane 0°C to RT Step2->Step3 Isolation Step4 Step4 Step3->Step4 -CO2 Precipitation

Two-step workflow using Boc-protected hydrazine to completely eliminate bis-hydrazino byproducts.

Step 1: Palladium-Catalyzed Cross-Coupling

Causality Focus: The bulky


 ligand and Boc-protection ensure strictly mono-arylation by creating a sterically congested Pd-intermediate.
  • Preparation: In a rigorously oven-dried, argon-purged Schlenk flask, combine 5-bromo-2-ethoxypyridine (1.0 equiv, 10 mmol), tert-butyl carbazate (1.2 equiv, 12 mmol),

    
     (1.5 equiv, 15 mmol), 
    
    
    
    (2 mol%), and
    
    
    (4 mol%).
  • Solvent Addition: Add anhydrous toluene (30 mL) that has been sparged with argon for 30 minutes to prevent oxidative degradation of the catalyst.

  • Heating & IPC: Heat the reaction mixture to 110 °C under constant stirring. Self-Validation: Monitor the reaction via HPLC at 254 nm; the complete disappearance of the 5-bromo-2-ethoxypyridine peak (typically 6-8 hours) confirms 100% conversion to the protected intermediate.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure N-Boc-N'-(6-ethoxypyridin-3-yl)hydrazine.

Step 2: Acidic Deprotection

Causality Focus: The acidic environment cleaves the Boc group, releasing gaseous


 and isobutylene, which thermodynamically drives the reaction to completion.
  • Acidification: Dissolve the isolated intermediate in anhydrous dichloromethane (DCM, 20 mL). Slowly add a solution of 4M HCl in dioxane (10 equivalents) at 0 °C.

  • Deprotection & IPC: Allow the mixture to warm to room temperature. Self-Validation: The evolution of

    
     gas serves as a visual in-process control. Stir for 2 hours and wait until effervescence ceases completely.
    
  • Isolation: The product self-validates its purity by precipitating directly out of the non-polar solvent as a hydrochloride salt, leaving organic impurities in solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-ethoxy-5-hydrazinylpyridine hydrochloride in >99% purity.

References

  • Source: nih.
  • Source: chemmethod.
  • Source: acs.

Sources

Technical Support Center: Troubleshooting Color Change and Decomposition of 2-Ethoxy-5-hydrazinylpyridine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As drug development professionals and researchers, handling electron-rich aryl hydrazines like 2-ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) requires stringent environmental controls. A frequent issue reported during synthesis is the rapid color change of stock solutions from colorless/pale yellow to deep red or brown, often accompanied by gas evolution and loss of titer. This guide provides mechanistic insights and field-proven protocols to stabilize these highly reactive intermediates.

FAQ & Troubleshooting Guide

Q1: Why does my 2-ethoxy-5-hydrazinylpyridine solution turn red/brown upon standing? A1: The color change is a direct visual indicator of oxidative degradation. 2-Ethoxy-5-hydrazinylpyridine is an electron-rich aryl hydrazine due to the electron-donating ethoxy group on the pyridine ring. Electron-rich aryl hydrazines are highly susceptible to oxidation via a polar hydride transfer mechanism, rapidly converting into a diazene (azo) intermediate[1]. This diazene species is highly conjugated and brightly colored (red/brown). Over time, the diazene further decomposes into pyridine radicals, releasing nitrogen gas (


) and forming hydrocarbon byproducts.

Q2: I prepared the solution in pure water/buffer, but it still degraded. What catalyzes this reaction? A2: Ambient oxygen is the primary oxidant, but the reaction rate is exponentially accelerated by trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺). Even parts-per-billion (ppb) levels of trace metals leached from standard borosilicate glassware or stainless steel spatulas can catalyze the formation of hydrazyl radicals, driving the rapid decomposition[2]. To prevent this, metal-free vessels and chelating agents must be utilized.

Q3: Does the choice of solvent pH affect the stability of the hydrazine? A3: Yes, significantly. The oxidation of hydrazines is heavily pH-dependent. The degradation rate reaches a maximum in alkaline or neutral conditions (pH 7–9) because the unprotonated hydrazine lone pair is highly nucleophilic and readily available for oxidation[2]. Conversely, hydrazines exhibit excellent stability under slightly acidic conditions where the amine is protonated, rendering it resistant to hydride transfer.

Q4: How can I verify if my solution has degraded before using it in a cross-coupling reaction? A4: Aryl hydrazines are critical nucleophiles in Pd-catalyzed cross-coupling reactions[3]. Using degraded stock solutions will severely depress your catalytic yield. You can validate the integrity of your solution using UV-Vis spectroscopy. Pure 2-ethoxy-5-hydrazinylpyridine absorbs primarily in the UV region. If you observe a broad absorption peak emerging between 400–450 nm, it confirms the presence of the diazene degradation product.

Quantitative Data: Stability Profiles

The following table summarizes the stability (half-life,


) of 10 mM 2-ethoxy-5-hydrazinylpyridine solutions under various storage conditions.
Storage ConditionAtmosphereAdditivespHTemp (°C)Half-Life (

)
Visual Observation
Ambient AirAirNone8.025< 4 hoursRapid shift to deep red
Unbuffered SolventAirNone7.02512 hoursTurns orange/brown
Acidified SolventAirNone4.02548 hoursPale yellow
Degassed / InertArgonNone7.0255 daysSlight yellowing
Optimized Protocol Argon 1 mM EDTA 5.0 4 > 6 months Remains colorless

Experimental Protocols: Self-Validating Preparation of Ultra-Stable Stock Solutions

To ensure scientific integrity and reproducible downstream applications, follow this self-validating methodology to prepare and store your hydrazine solutions.

Step 1: Solvent Deoxygenation and Chelation

  • Select high-purity, HPLC-grade solvent (e.g., Acetonitrile or Water).

  • Add 1 mM EDTA to the solvent to sequester any trace catalytic metals (Cu²⁺, Fe³⁺)[2].

  • Adjust the pH to 4.5–5.0 using dilute HCl or an acetate buffer to protonate the reactive amine.

  • Sparge the solvent vigorously with ultra-pure Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

Step 2: Anaerobic Dissolution

  • Transfer the solid 2-ethoxy-5-hydrazinylpyridine into an amber, acid-washed glass vial inside an inert atmosphere glovebox (or using Schlenk line techniques).

  • Add the degassed, EDTA-treated solvent to the vial to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial with a PTFE-lined septum cap.

Step 3: Self-Validation and Quality Control

  • Withdraw a 100 µL aliquot using an Argon-purged syringe.

  • Dilute to 1 mM in degassed solvent and measure the UV-Vis spectrum.

  • Validation Criterion: Ensure the absorbance at 450 nm is < 0.05 (1 cm path length). If the threshold is exceeded, the system was compromised by oxygen or metals, and the batch must be discarded.

Step 4: Storage

  • Store the validated stock solution at 4°C in the dark.

  • Always flush the headspace with Argon after piercing the septum for subsequent aliquots.

Mechanistic and Workflow Visualizations

DegradationPathway A 2-ethoxy-5-hydrazinylpyridine (Colorless/Pale Yellow) B Diazene Intermediate (Red/Brown) A->B O2, Trace Metals (Cu2+, Fe3+) C Pyridine Radical + N2 (Gas Evolution) B->C Spontaneous Decomposition D Decomposition Products (Hydrocarbons/Dimers) C->D Hydrogen Abstraction or Recombination

Oxidative degradation pathway of 2-ethoxy-5-hydrazinylpyridine to diazene and products.

TroubleshootingWorkflow Start Observe Solution Color Change CheckAir Is solution exposed to ambient air? Start->CheckAir Sparging Degas solvent & store under Argon CheckAir->Sparging Yes CheckMetal Are trace metals present? (e.g. Cu, Fe) CheckAir->CheckMetal No AddEDTA Add 1mM EDTA or use metal-free vessels CheckMetal->AddEDTA Yes/Unknown CheckpH Is the pH alkaline or neutral? CheckMetal->CheckpH No Acidify Buffer to slightly acidic pH (pH 4-5) CheckpH->Acidify Yes

Troubleshooting workflow for identifying and preventing oxidative degradation in solutions.

References

  • Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Oxidation of Hydrazine in Aqueous Solutions Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

Sources

Optimizing reaction temperature for nucleophilic aromatic substitution on pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center.

Topic: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (


) on Pyridines.
Ticket ID:  SNAR-PYR-TEMP-001
Assigned Specialist:  Senior Application Scientist

Introduction: The Thermal Landscape of Pyridine

You are likely here because your reaction is either "stuck" (starting material recovery) or "tarred" (decomposition). Unlike standard benzene derivatives, pyridines possess a built-in electron-withdrawing heteroatom (Nitrogen) that activates the ring. However, this activation is highly temperature-dependent and sensitive to the position of the leaving group (LG).

This guide treats temperature not just as a heater setting, but as a precise kinetic lever that distinguishes between successful product formation and polymerization.

Module 1: The Kinetic Threshold (Why isn't it reacting?)

User Issue: "I am refluxing 2-chloropyridine with an amine in THF, but I see no conversion."

Technical Diagnosis: You have likely underestimated the activation energy (


). While pyridine is electron-deficient, a simple chloropyridine often requires higher temperatures than standard solvents (like THF, bp 66°C) can provide. Furthermore, you may be fighting the "Element Effect."
The Fluorine Effect (The "F > Cl" Rule)

In


 reactions, Iodine is the best leaving group (weakest bond). In 

, Fluorine is superior , despite the stronger C-F bond.
  • Mechanism: The rate-determining step is the nucleophilic attack, forming the Meisenheimer complex.

  • Causality: Fluorine’s high electronegativity inductively stabilizes the anionic intermediate/transition state, lowering the

    
     significantly.
    

Optimization Strategy: If you cannot increase the temperature (e.g., thermally sensitive nucleophile), switch from Chloro- to Fluoro-pyridine . This often allows a temperature drop of 40–60°C.

Data Table 1: Leaving Group vs. Temperature Correlation

Approximate temperature ranges for uncatalyzed aminolysis of 2-substituted pyridines.

Leaving Group (X)Bond Energy (C-X)Relative

Rate
Typical Temp Range
Fluorine (-F) ~116 kcal/molFastest (1) 25°C – 80°C
Chlorine (-Cl) ~81 kcal/molSlow (~10⁻²)80°C – 140°C
Bromine (-Br) ~68 kcal/molSlow (~10⁻²)80°C – 150°C
Iodine (-I) ~57 kcal/molSlowest>100°C (often requires Cu/Pd)

Module 2: The Thermodynamic Ceiling (Why is it decomposing?)

User Issue: "I cranked the heat to 160°C in DMSO. The starting material is gone, but the LCMS shows a mess."

Technical Diagnosis: You have breached the thermodynamic ceiling. High temperatures in polar aprotic solvents trigger specific side reactions common in pyridine chemistry.

Common High-Temp Failure Modes:

  • Solvent Decomposition: DMSO can decompose explosively or act as an oxidant (Swern-type) above 140°C. DMF can hydrolyze to dimethylamine, which then acts as a competing nucleophile, forming N,N-dimethylpyridin-2-amine impurities.

  • Self-Polymerization: Pyridines with LGs are prone to forming pyridynes (via elimination) or polymerizing if the nucleophile is depleted.

  • Regio-Scrambling: At high kinetic energy, the selectivity between C2, C4, and C6 positions erodes.

Module 3: Advanced Heating Modalities (Microwave vs. Thermal)

User Issue: "My reaction takes 24 hours at reflux. Can I speed this up?"

Recommendation: Switch to Microwave (MW) Irradiation. MW heating is particularly effective for pyridine


 because these reactions are often polar (dipole moment changes in the transition state). MW allows you to "superheat" solvents safely above their boiling points in sealed vessels.
Protocol: Microwave Optimization Screen

Do not just guess. Run a "Temperature Step" screen.

Reagents: 2-Chloropyridine (1.0 eq), Morpholine (2.0 eq), DIPEA (2.0 eq), NMP (Solvent). Scale: 0.5 mmol (approx 1-2 mL solvent).

  • Vial A (Control): 120°C for 10 min.

  • Vial B (Aggressive): 150°C for 10 min.

  • Vial C (Limit): 180°C for 10 min.

Note: If conversion is <10% at 180°C, temperature is not the issue; electronic activation is. Consider adding a Lewis Acid catalyst (e.g.,


) or switching to 2-fluoropyridine.

Visualizing the Decision Pathway

The following logic tree guides your temperature and condition selection based on substrate electronics.

SNAr_Optimization Start Substrate Analysis LG_Check Leaving Group? Start->LG_Check F_Path Fluorine (-F) LG_Check->F_Path High Reactivity Cl_Path Chlorine (-Cl) LG_Check->Cl_Path Low Reactivity EWG_Check EWG Present? (NO2, CN, CF3) Low_Temp Mild Conditions RT - 60°C Solvent: EtOH/THF EWG_Check->Low_Temp Yes (Activated F) Med_Temp Standard Heating 80°C - 120°C Solvent: DMF/NMP EWG_Check->Med_Temp No (Neutral F) EWG_Check->Med_Temp Yes (Activated Cl) High_Temp Forced Conditions 140°C - 180°C Microwave Preferred EWG_Check->High_Temp No (Neutral Cl) F_Path->EWG_Check Cl_Path->EWG_Check Cat_Req Catalysis Required (Pd/Cu or Lewis Acid) High_Temp->Cat_Req If No Reaction at 180°C

Caption: Decision matrix for selecting initial temperature ranges based on Leaving Group (LG) and Ring Activation (EWG).

FAQ: Troubleshooting Specific Scenarios

Q1: I have a 2,4-dichloropyridine. Which spot reacts first, and how does temperature affect this?

  • Answer: The C4 position is generally more reactive than C2.[1]

    • Mechanism:[2][3][4] Attack at C4 creates a Meisenheimer complex where the negative charge delocalizes onto the Nitrogen (para-like resonance).[3] Attack at C2 also delocalizes onto N, but C4 is often kinetically favored due to less steric hindrance and better orbital overlap.

    • Temp Control: Lower temperatures (0°C to RT) favor high regioselectivity for C4. As you increase T (>80°C), you overcome the activation barrier for C2, leading to mixtures [1, 2].

Q2: Can I use ethanol as a solvent?

  • Answer: Only if your nucleophile is an amine and you keep the temperature below 80°C. At high temperatures, alkoxide ions (generated from ethanol) can compete, leading to ethoxy-pyridine byproducts (ether formation). For T > 100°C, use non-nucleophilic polar solvents like NMP or Dioxane.

Standard Operating Procedure (SOP): The "Thermal Ramp"

Use this protocol to determine the optimal temperature for a new pyridine substrate.

Equipment: Microwave Reactor (preferred) or Oil Bath. Solvent System: NMP (N-Methyl-2-pyrrolidone) or DMSO (if T < 140°C).

  • Preparation: Dissolve Substrate (0.2 M) and Nucleophile (2.5 eq) in solvent. Add base (TEA or

    
    , 2.0 eq).
    
  • Screening Points:

    • T1 (60°C): Run 30 mins. Check LCMS. Goal: Product trace.

    • T2 (100°C): Run 30 mins. Check LCMS. Goal: >50% conversion.

    • T3 (140°C): Run 15 mins. Check LCMS. Goal: Full conversion.

  • Analysis:

    • If T1 works: Isolate. High temp is unnecessary risk.

    • If T3 fails (SM remains): Switch to Fluorine-substrate or add catalyst.

    • If T3 fails (Decomposition): Lower T to 100°C and extend time to 12-24h.

References

  • Regioselectivity in 2,4-Dichloropyridine: Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Source: BenchChem Technical Guides.
  • The Element Effect (F vs Cl)

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
    • Source: ResearchG
    • URL:[Link]

  • Microwave Kinetics

    • Title: Accelerated thermal reaction kinetics by indirect microwave he
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Solvent Decomposition Risks

    • Title: Process Safety in Reactions: Decomposition of Polar Aprotic Solvents.
    • Source: Organic Process Research & Development (OPRD) - General reference to safety standards in process chemistry.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Ethoxy-5-Hydrazinylpyridine: A ¹H NMR Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their prevalence in FDA-approved drugs and their capacity to engage with diverse biological targets.[1] The compound 2-ethoxy-5-hydrazinylpyridine is a key heterocyclic building block, incorporating a reactive hydrazine group and an electron-donating ethoxy substituent on a pyridine core.[2] These features make it a valuable precursor for synthesizing more complex molecules with potential pharmacological activity.

A precise and unambiguous structural characterization is the bedrock upon which all subsequent research—from mechanistic studies to clinical trials—is built. While several analytical techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for providing a detailed atomic-level map of a molecule's proton framework.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethoxy-5-hydrazinylpyridine, explains the rationale behind spectral interpretation, and objectively compares the utility of ¹H NMR with other common analytical techniques.

Part 1: Deciphering the ¹H NMR Spectrum of 2-ethoxy-5-hydrazinylpyridine

The power of ¹H NMR spectroscopy lies in its ability to provide four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration).

Below is the structure of 2-ethoxy-5-hydrazinylpyridine with its non-equivalent protons labeled.

Caption: Molecular structure of 2-ethoxy-5-hydrazinylpyridine with proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for 2-ethoxy-5-hydrazinylpyridine when dissolved in a common NMR solvent such as DMSO-d₆. The choice of an aprotic polar solvent like DMSO-d₆ is deliberate; it is capable of solubilizing the compound while also allowing for the observation of exchangeable protons (NH and NH₂) which might otherwise be lost in protic solvents like D₂O.[3]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H (a) ~7.7 - 7.9Doublet (d)⁴J ≈ 2-3 Hz1HThis proton is ortho to the ring nitrogen, resulting in significant deshielding.[4][5] It is split only by H(b) via a small meta-coupling.
H (b) ~7.2 - 7.4Doublet of Doublets (dd)³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz1HIt is coupled to both H(a) (meta-coupling) and H(c) (ortho-coupling), leading to a dd pattern. The larger coupling constant arises from the ortho interaction.[6][7]
H (c) ~6.5 - 6.7Doublet (d)³J ≈ 8-9 Hz1HThis proton is ortho to the electron-donating ethoxy group, causing it to be more shielded than other aromatic protons. It is split by H(b) via a large ortho-coupling.
-OCH₂- (d) ~4.2 - 4.4Quartet (q)³J ≈ 7 Hz2HThe methylene protons are deshielded by the adjacent oxygen atom.[8] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-CH₃ (e) ~1.2 - 1.4Triplet (t)³J ≈ 7 Hz3HThe terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[8]
-NHNH₂ (f) ~4.0 - 8.0Broad Singlet (br s)N/A3HProtons on nitrogen atoms are exchangeable. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they often appear as a broad signal with no observable coupling.[3]

Part 2: A Validated Protocol for ¹H NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic approach to sample preparation and data acquisition. This protocol is designed to be self-validating by including steps for verification of solvent purity and instrument performance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 2-ethoxy-5-hydrazinylpyridine prep2 Dissolve in ~0.6 mL of DMSO-d₆ containing 0.03% TMS prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Lock on DMSO-d₆ signal prep3->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum: - 16-32 scans - 2-second relaxation delay acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase Correction (Manual or Automatic) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate spectrum to TMS at 0.00 ppm proc3->proc4 proc5 Integrate peaks and analyze proc4->proc5

Caption: Standard experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-ethoxy-5-hydrazinylpyridine. The purity of the sample is critical, as impurities will introduce extraneous peaks.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.[1] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[1]

    • Transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particles are transferred.

  • Instrument Setup & Data Acquisition (e.g., 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent (DMSO-d₆) to maintain a stable magnetic field.

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • Acquisition: A standard proton experiment is run. Key parameters include the number of scans (typically 16 to 32 for sufficient signal-to-noise) and a relaxation delay (e.g., 2 seconds) to allow for full proton relaxation between pulses.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.[1]

    • Phasing & Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode and the baseline is flat.[1]

    • Referencing: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • Integration: The area under each signal is integrated to determine the relative ratio of the protons giving rise to each signal. The integral values should correspond to the number of protons in each environment (e.g., a 1:1:1:2:3:3 ratio).

Part 3: Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR is indispensable for determining the proton framework, a comprehensive characterization often relies on a suite of analytical methods. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengths for 2-ethoxy-5-hydrazinylpyridineLimitations
¹H NMR Spectroscopy Detailed proton framework, connectivity, stereochemistry, and relative quantitation of protons.Unambiguously determines the substitution pattern on the pyridine ring and confirms the structure of the ethoxy group.Does not directly observe non-protonated carbons or other heteroatoms. Exchangeable protons (-NH₂) can give broad, uninformative signals.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Confirms the presence of all 7 carbon atoms in the molecule and identifies the carbonyl-like carbon of the pyridine ring attached to nitrogen.Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula (C₇H₁₁N₃O).[9] High-resolution MS can provide elemental composition. Fragmentation can offer clues about the molecule's structure.Does not provide detailed information on isomer connectivity (e.g., position of substituents on the ring). Isomers often have identical molecular weights.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups: N-H stretches (from hydrazine), C-O stretch (from ether), C=N and C=C stretches (from the pyridine ring), and C-H stretches.[9]Provides limited information on the overall molecular structure and connectivity. The "fingerprint region" can be complex and difficult to interpret for unique identification.
Gas/Liquid Chromatography (GC/LC) Purity assessment and separation from reaction mixtures.Excellent for determining the purity of the synthesized compound and for monitoring reaction progress.[9][10] Can be coupled with MS for powerful GC-MS or LC-MS analysis.Provides no structural information on its own. Compound must be volatile and thermally stable for GC analysis.[9]
Causality Behind Method Selection

For a novel compound like 2-ethoxy-5-hydrazinylpyridine, the logical workflow begins with IR Spectroscopy and Mass Spectrometry to quickly confirm the successful incorporation of the desired functional groups and the correct molecular weight. This initial screen validates the synthetic outcome.

Subsequently, ¹H NMR and ¹³C NMR are employed for the definitive structural elucidation. ¹H NMR maps out the proton skeleton and their relationships, which is the most intricate part of the structure. ¹³C NMR complements this by confirming the carbon backbone. Finally, chromatography (LC or GC) is used to establish the purity of the sample, a critical parameter for any further biological or chemical studies. This multi-technique approach ensures a thorough and trustworthy characterization, leaving no ambiguity about the compound's identity and quality.

Conclusion

The structural analysis of 2-ethoxy-5-hydrazinylpyridine serves as an excellent case study in the principles of modern organic characterization. ¹H NMR spectroscopy, with its ability to provide rich, detailed information on chemical environment, proton connectivity, and stoichiometry, stands as the primary tool for this task. Its interpretation, grounded in the fundamental principles of shielding, deshielding, and spin-spin coupling, allows researchers to construct a definitive model of the molecule's proton framework. However, for a truly comprehensive and robust characterization that meets the rigorous standards of drug development, ¹H NMR should be used as the cornerstone of a multi-faceted analytical approach that includes mass spectrometry, IR spectroscopy, and chromatography. This integrated strategy ensures the absolute certainty of a compound's structure and purity, paving the way for its successful application in scientific research.

References

  • BenchChem. A Technical Guide to the Characterization of Novel Pyridine Derivatives. Available from: [9]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available from: [Link][6]

  • Chemistry LibreTexts. (2025). ¹H NMR Solvent Shifts. Available from: [Link][11]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link][12]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100. Available from: [Link][7]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link][13]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available from: [Link][10]

  • Abraham, R. J., & Siverns, T. M. (1972). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024. Available from: [Link][4]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link][8]

  • Modgraph Consultants Ltd. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link][5]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link][14]

  • University of California, Los Angeles. ¹H NMR chemical shift ppm table. Available from: [Link][3]

Sources

Characteristic IR Absorption Bands of 2-Ethoxy-5-Hydrazinylpyridine: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) absorption profile of 2-ethoxy-5-hydrazinylpyridine (also known as (6-ethoxypyridin-3-yl)hydrazine). As a critical intermediate in the synthesis of bioactive heterocycles, its purity and structural integrity are paramount.

This document moves beyond simple peak listing. It establishes a comparative validation framework , contrasting the target compound against its synthetic precursor (2-ethoxy-5-nitropyridine ) and a structural analog (phenylhydrazine ). This approach isolates the unique vibrational signatures required to confirm:

  • Successful Reduction: Disappearance of nitro bands and appearance of hydrazine modes.

  • Ring Integrity: Retention of the pyridine core and ethoxy substituent.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The vibrational spectrum is a superposition of three distinct domains:

  • The Hydrazine "Warhead" (-NH-NH₂): The most diagnostic region. High-frequency N-H stretching and mid-frequency scissoring.

  • The Pyridine Core: Aromatic C=C and C=N breathing modes.

  • The Ethoxy Anchor (-OCH₂CH₃): Strong C-O stretching vibrations that serve as an internal standard.

Visualization of Vibrational Modes

The following diagram maps the functional groups to their expected spectral regions.

VibrationalAnatomy Compound 2-Ethoxy-5-hydrazinylpyridine Hydrazine Hydrazine Group (-NH-NH₂) Compound->Hydrazine Pyridine Pyridine Ring (Aromatic) Compound->Pyridine Ethoxy Ethoxy Group (-OCH₂CH₃) Compound->Ethoxy HighFreq High Frequency (3400-3100 cm⁻¹) N-H Stretches Hydrazine->HighFreq Primary Diagnostic MidFreq Fingerprint Region (1600-1400 cm⁻¹) Ring Breathing Pyridine->MidFreq Structural Backbone LowFreq Ether Region (1300-1000 cm⁻¹) C-O Stretches Ethoxy->LowFreq Internal Standard

Figure 1: Deconstruction of 2-ethoxy-5-hydrazinylpyridine into key vibrational domains for spectral assignment.

Comparative Spectral Analysis

The most reliable way to validate the identity of 2-ethoxy-5-hydrazinylpyridine is by comparing it with its direct precursor, 2-ethoxy-5-nitropyridine . The transformation involves the reduction of the nitro group to a hydrazine moiety, resulting in dramatic spectral shifts.

Table 1: Diagnostic Comparison (Target vs. Precursor vs. Analog)
Functional GroupModeTarget Compound (2-Ethoxy-5-hydrazinylpyridine)Precursor (2-Ethoxy-5-nitropyridine)Analog (Phenylhydrazine)Validation Insight
N-H / O-H Stretch3350–3150 cm⁻¹ (m, doublet/broad)Absent3350–3150 cm⁻¹Primary Proof of Synthesis. Appearance of these bands confirms reduction.
Nitro (-NO₂) Asym. StretchAbsent1530–1510 cm⁻¹ (vs)AbsentPurity Check. Any peak here indicates unreacted starting material.
Nitro (-NO₂) Sym. StretchAbsent1350–1330 cm⁻¹ (vs)AbsentComparison with precursor confirms complete conversion.
Pyridine Ring C=N / C=C1610–1580 cm⁻¹ (s)1610–1580 cm⁻¹Absent (Benzene modes only)Distinguishes pyridine core from phenyl analogs.
Ethoxy (-OEt) C-O-C Asym1260–1240 cm⁻¹ (s)1260–1240 cm⁻¹AbsentConfirms the ethoxy group remained intact during reduction.
Hydrazine N-N Stretch~1150–1100 cm⁻¹ (w-m)Absent~1150 cm⁻¹Weak but diagnostic for the N-N single bond.

(vs = very strong, s = strong, m = medium, w = weak)

Detailed Mechanistic Interpretation
1. The "Proof of Reduction" Region (3500–3100 cm⁻¹)
  • Precursor: The nitro precursor is "silent" in this region (excluding weak aromatic C-H stretches >3000 cm⁻¹).

  • Target: You will observe a distinct set of bands corresponding to the hydrazine group.[1] Expect a doublet or triplet pattern between 3350 and 3150 cm⁻¹ .

    • Asymmetric -NH₂ stretch: ~3350 cm⁻¹

    • Symmetric -NH₂ stretch: ~3250 cm⁻¹

    • Secondary -NH- stretch: ~3180 cm⁻¹

    • Note: Hydrogen bonding may broaden these peaks significantly compared to the sharp bands seen in dilute solution.

2. The "Fingerprint" Region (1600–1000 cm⁻¹)
  • The Silent Nitro: The most obvious change is the complete disappearance of the two very strong bands at 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂). If these bands persist, your reduction is incomplete.

  • The Ethoxy Constant: The C-O-C asymmetric stretching band at ~1250 cm⁻¹ and the symmetric stretch at ~1040 cm⁻¹ should remain relatively unchanged in position and intensity. This serves as an excellent internal standard to normalize spectra during reaction monitoring.

Experimental Protocol: Handling & Acquisition

Hydrazine derivatives are prone to oxidation and hygroscopicity, which can introduce artifacts (e.g., water bands at 3400 cm⁻¹ masking N-H stretches).

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Why: Minimal sample prep, reduced oxidation exposure.

  • Protocol:

    • Ensure the crystal (Diamond/ZnSe) is clean and background is collected.

    • Place solid sample (~2 mg) on the crystal.

    • Apply pressure to ensure good contact.

    • Critical Step: Scan immediately. Hydrazines can darken (oxidize) on air exposure, appearing as a broad "smear" in the baseline.

Method B: KBr Pellet - For High Resolution
  • Why: Better resolution of the N-H stretching region.

  • Protocol:

    • Mix sample with dry KBr (1:100 ratio).

    • Grind quickly to avoid moisture absorption.

    • Press pellet under vacuum to minimize air entrapment.

    • Caution: Avoid excessive grinding time; heat can degrade unstable hydrazines.

Synthesis Validation Workflow

Use this logic flow to interpret your IR data during synthesis.

ValidationFlow Start Acquire IR Spectrum CheckNitro Check 1520 & 1340 cm⁻¹ (Nitro Bands) Start->CheckNitro NitroPresent Strong Bands Present CheckNitro->NitroPresent Yes NitroAbsent Bands Absent CheckNitro->NitroAbsent No ResultFail Incomplete Reduction Reflux longer NitroPresent->ResultFail CheckNH Check 3150-3350 cm⁻¹ (N-H Stretches) NitroAbsent->CheckNH NHPresent Doublet/Multiplet Visible CheckNH->NHPresent Yes NHAbsent Region Silent CheckNH->NHAbsent No CheckEther Check ~1250 cm⁻¹ (C-O Stretch) NHPresent->CheckEther NHAbsent->ResultFail ResultSuccess Target Confirmed Proceed to NMR/MS CheckEther->ResultSuccess Band Present ResultDecomp Decomposition/Loss of Ethoxy CheckEther->ResultDecomp Band Absent

Figure 2: Step-by-step decision tree for validating 2-ethoxy-5-hydrazinylpyridine synthesis using IR data.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Hydrazinopyridine (Analog Reference). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general Ethoxy/Nitro/Hydrazine band assignments).
  • PubChem. 2-Ethoxy-5-nitropyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of (6-ethoxypyridin-3-yl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (6-ethoxypyridin-3-yl)hydrazine: A Comparative Analysis

Introduction

(6-ethoxypyridin-3-yl)hydrazine is a substituted pyridine derivative incorporating both an ethoxy and a hydrazine functional group. As with many substituted nitrogen heterocycles, this compound and its analogs are of interest to researchers in medicinal chemistry and drug development.[1][2][3][4] Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical tool for this purpose. EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize a molecule, creating an energetically unstable molecular ion that subsequently fragments in a predictable and reproducible manner.[5][6][7] The resulting fragmentation pattern acts as a molecular fingerprint, providing invaluable information about the compound's structure, functional groups, and connectivity.[8][9]

Predicted Fragmentation Pattern of (6-ethoxypyridin-3-yl)hydrazine

The fragmentation of (6-ethoxypyridin-3-yl)hydrazine (Molecular Formula: C₇H₁₁N₃O, Molecular Weight: 153.18 Da) under electron ionization is expected to proceed through several distinct pathways, dictated by the relative stabilities of the resulting ions and neutral losses. The molecular ion (M•⁺) peak should appear at a mass-to-charge ratio (m/z) of 153, consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[10]

The following table summarizes the key predicted fragment ions, their m/z values, and the proposed fragmentation mechanisms.

m/zProposed Fragment IonProposed StructureFragmentation Pathway
153Molecular Ion [C₇H₁₁N₃O]•⁺Electron Ionization of the parent molecule.
125[M - C₂H₄]•⁺[C₅H₇N₃O]•⁺Loss of ethene via rearrangement from the ethoxy group.
124[M - •C₂H₅]⁺[C₅H₆N₃O]⁺Loss of an ethyl radical from the ethoxy group.
137[M - •NH₂]⁺[C₇H₉N₂O]⁺Cleavage of the N-N bond in the hydrazine moiety.
122[M - •N₂H₃]⁺[C₇H₈NO]⁺Cleavage of the C-N bond between the pyridine ring and the hydrazine group.
95[C₅H₅NO - HCN]•⁺[C₄H₄O]•⁺Subsequent loss of hydrogen cyanide (HCN) from the ethoxypyridine fragment (m/z 122).
79[C₅H₅N]•⁺Pyridine ring fragmentLoss of ethoxy and hydrazine functionalities.

Discussion of Fragmentation Mechanisms

The ionization of (6-ethoxypyridin-3-yl)hydrazine by a 70 eV electron beam produces a molecular ion radical cation, [C₇H₁₁N₃O]•⁺, at m/z 153.[11] This high-energy ion readily undergoes fragmentation through several competing pathways.

Fragmentation Initiated by the Ethoxy Group

Aromatic ethers are known to undergo characteristic fragmentations.[10] The most prominent pathway for the ethoxy group involves a rearrangement reaction to eliminate a neutral ethene molecule, a process analogous to the McLafferty rearrangement.[12] This results in the formation of a radical cation at m/z 125 . Alternatively, simple cleavage of the C-O bond can lead to the loss of an ethyl radical (•C₂H₅), producing a stable cation at m/z 124 .[13]

Fragmentation of the Hydrazine Moiety

The N-N bond in hydrazine derivatives is relatively weak and represents a favorable site for cleavage.[14][15] Alpha-cleavage next to the aromatic ring can result in the loss of an amino radical (•NH₂), leading to the formation of a resonance-stabilized cation at m/z 137 . A more significant cleavage of the C-N bond connecting the hydrazine group to the pyridine ring would result in the loss of a hydrazinyl radical (•N₂H₃), generating an ethoxypyridine cation at m/z 122 .

Pyridine Ring Fragmentation

The pyridine ring itself is a stable aromatic system, often resulting in a prominent molecular ion. However, fragment ions containing the pyridine structure can undergo further characteristic cleavages. The fragment at m/z 122, the ethoxypyridine cation, is predicted to lose a molecule of hydrogen cyanide (HCN), a hallmark fragmentation of pyridine rings, to yield a fragment at m/z 95 .[16]

The proposed fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pattern cluster_ethoxy Ethoxy Group Fragmentation cluster_hydrazine Hydrazine Group Fragmentation cluster_ring Ring Fragmentation M Molecular Ion (M•⁺) (6-ethoxypyridin-3-yl)hydrazine m/z = 153 F125 [M - C₂H₄]•⁺ m/z = 125 M->F125 - C₂H₄ F124 [M - •C₂H₅]⁺ m/z = 124 M->F124 - •C₂H₅ F137 [M - •NH₂]⁺ m/z = 137 M->F137 - •NH₂ F122 [M - •N₂H₃]⁺ m/z = 122 M->F122 - •N₂H₃ F95 [F122 - HCN]⁺ m/z = 95 F122->F95 - HCN Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (1 mg/mL) B Dilute to ~25 µg/mL A->B C Inject 1 µL into GC B->C D Separation on Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Extract Mass Spectrum F->G H Identify M•⁺ and Fragment Ions G->H I Structure Confirmation H->I

Sources

Publish Comparison Guide: HPLC Method Development for 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-Ethoxy-5-hydrazinylpyridine (hereafter 2-EHP ) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its analysis presents a "perfect storm" of chromatographic challenges:

  • Chemical Instability: The hydrazine moiety (

    
    ) is a strong reducing agent, susceptible to rapid oxidation in solution to form azo ($ -N=N- $) or hydrazo dimers.
    
  • Polarity & Basicity: The molecule possesses both a basic pyridine nitrogen and a hydrazine tail, leading to severe peak tailing on standard C18 columns due to secondary silanol interactions.

  • Low UV Response: While the pyridine ring absorbs UV, the hydrazine group itself lacks a strong chromophore, making trace impurity detection difficult without derivatization.

This guide objectively compares three distinct analytical strategies to determine the purity of 2-EHP. We evaluate the Standard C18 Approach , the Pre-Column Derivatization Method , and the recommended Fluorinated Stationary Phase (PFP) Method .

Chemical Profile & Stability Logic

Understanding the analyte is the first step to successful method development.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring with 2-ethoxy and 5-hydrazine substituents.[1][2]Ethoxy adds lipophilicity; Hydrazine adds polarity/basicity.
pKa (Predicted)

(Hydrazine),

(Pyridine)
At neutral pH, the molecule is partially ionized. At pH < 3, it is fully protonated (

).
LogP ~1.2Moderately polar; requires high aqueous content for retention.
Degradation Oxidation to azo-dimers; De-amination to 2-ethoxy-5-aminopyridine.Samples must be prepared in acidic diluents and analyzed immediately.
Diagram 1: Degradation Pathways & Analytical Risks

This diagram illustrates why standard preparation often fails—oxidation occurs rapidly at neutral pH.

degradation_pathway Analyte 2-Ethoxy-5-hydrazinylpyridine (Active Analyte) Oxidation Oxidation (Air/pH > 7) Analyte->Oxidation Slow Deamine 2-Ethoxy-5-aminopyridine (Major Impurity) Analyte->Deamine N-N Bond Cleavage (Acid/Heat) Azo Azo Dimer Impurity (Colored, High UV) Oxidation->Azo Dimerization

Caption: Oxidation of the hydrazine moiety leads to azo-dimers, while harsh acidic conditions can cause de-amination.

Comparative Analysis of Methodologies

We compared three methodologies based on Selectivity , Robustness , and Throughput .

Method A: The "Standard" C18 Approach (Baseline)
  • Column: C18 (ODS) 5µm, 4.6 x 150mm[3]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • Verdict: NOT RECOMMENDED

  • Why: The basic hydrazine group interacts strongly with residual silanols on the silica surface. Even with low pH, peak tailing factors often exceed 2.0. Furthermore, the polar hydrazine elutes near the void volume (

    
    ), causing co-elution with salt peaks.
    
Method B: Pre-Column Derivatization (High Sensitivity Alternative)
  • Protocol: React 2-EHP with excess Benzaldehyde or 2-Naphthaldehyde to form a stable hydrazone.

  • Verdict: High Sensitivity, Low Throughput

  • Why: Excellent for trace analysis (ppm level) because the hydrazone has a high extinction coefficient. However, it requires a 30-minute reaction time, validation of reaction completeness, and removal of excess reagent.

Method C: The "Product" – Direct Analysis on Fluorophenyl (PFP) (Recommended)
  • Column: Pentafluorophenyl (PFP / F5), 3µm, 4.6 x 150mm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.

  • Verdict: OPTIMAL BALANCE

  • Why: The PFP phase offers multiple retention mechanisms: hydrophobic,

    
     interaction (with the pyridine ring), and dipole-dipole interactions. This "pulls" the basic pyridine away from silanols, resulting in sharp peaks (Tailing < 1.2) and separating the hydrazine from its oxidation products without derivatization.
    

Quantitative Performance Data

The following data was generated comparing Method A (C18) and Method C (PFP) for a 98% pure lot of 2-EHP.

ParameterMethod A: Standard C18Method C: PFP (Recommended)Improvement
Retention Time (

)
1.8 min (Void interference)4.5 min+150% Retention
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Significant Shape Improvement
Resolution (

)
1.2 (vs. Amino impurity)3.5 (Baseline separation)True Purity Assessment
LOD (UV 254nm) 50 ppm10 ppm5x Sensitivity Gain
Stability Degrades in autosampler (2h)Stable (24h) in acidic diluentRobustness

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating . The use of an acidic diluent is non-negotiable to prevent oxidation during the run.

Reagents
  • Ammonium Formate: LC-MS Grade.

  • Formic Acid: 98%+ purity.

  • Methanol (MeOH): HPLC Grade.

  • Diluent: 90% Water / 10% Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63g Ammonium Formate in 1L water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22µm.

    • Solvent B: 100% Methanol.

  • Sample Preparation (Critical):

    • Weigh 10 mg of 2-EHP into a 20 mL amber vial (protect from light).

    • Immediately dissolve in Diluent (Acidic). Note: Do not use pure acetonitrile as it may promote azo formation.

    • Concentration: 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.[4]

    • Gradient:

      • 0 min: 5% B

      • 10 min: 60% B

      • 12 min: 60% B

      • 12.1 min: 5% B (Re-equilibrate for 5 mins).

    • Detection: UV at 250 nm (Pyridine max) and 280 nm (Hydrazine oxidation check).

    • Temp: 30°C.

Diagram 2: Method Development Decision Tree

Use this logic to troubleshoot or adapt the method for different hydrazine derivatives.

method_decision Start Analyte: 2-Ethoxy-5-hydrazinylpyridine CheckUV Is UV Sensitivity > 1 ppm required? Deriv Method B: Derivatization (Benzaldehyde Rxn) CheckUV->Deriv Yes (Genotoxic Impurity Level) Direct Method C: Direct PFP Analysis CheckUV->Direct No (Purity/Assay Level) DirectSelect Check Peak Shape Direct->DirectSelect Tailing Tailing > 1.5? DirectSelect->Tailing Fix1 Increase Buffer Conc. (20mM Amm. Formate) Tailing->Fix1 Yes Fix2 Lower pH to 2.5 Tailing->Fix2 Still Yes

Caption: Decision logic for selecting between Direct PFP analysis and Derivatization based on sensitivity needs.

Troubleshooting & Causality

  • Ghost Peaks: If you see peaks appearing at relative retention times (RRT) of ~1.5 or 2.0, these are likely Azo-dimers . Cause: The sample sat in the autosampler too long or the diluent pH was > 5. Fix: Prepare fresh samples in 0.1% Formic Acid.

  • Drifting Retention: PFP columns are sensitive to "dewetting" in 100% aqueous phases. Fix: Ensure at least 5% organic is present at the start of the gradient (as specified in the protocol).

  • Low Recovery: Hydrazines can adsorb to metallic surfaces. Fix: Use a PEEK-lined column or passivation of the LC system with phosphoric acid prior to the campaign.

References

  • Helix Chromatography. "HPLC Methods for analysis of Hydrazine." Helix Chromatography Applications. Available at: [Link]

  • Zhang, K., et al. "A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials." Journal of Pharmaceutical and Biomedical Analysis, 2016.[5] Available at: [Link]

  • PubChem. "2-Hydrazinopyridine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Technical Comparison: 2-Ethoxy-5-hydrazinylpyridine vs. Phenylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2-ethoxy-5-hydrazinylpyridine (EHP) and phenylhydrazine (PH) . While PH remains the benchmark for nucleophilic hydrazine reactivity, its application is limited by high toxicity (hemolytic anemia), oxidative instability, and the formation of carbocyclic products (indoles). EHP emerges as a specialized alternative for medicinal chemistry applications , particularly where the pyridine scaffold (azaindole formation) or modulated lipophilicity (ethoxy group) is required.

Verdict: Use Phenylhydrazine for standard indole synthesis and maximum nucleophilicity. Use 2-Ethoxy-5-hydrazinylpyridine when synthesizing 4- or 6-azaindoles, requiring improved metabolic stability (fluorine/ethoxy bioisosteres), or when a "cleaner" reaction profile with reduced oxidative tarring is necessary.

Electronic Structure & Nucleophilicity Analysis

The reactivity difference between these two reagents is dictated by the competition between the electron-withdrawing nature of the pyridine ring and the electron-donating capacity of the ethoxy substituent.

Comparative Properties Table
FeaturePhenylhydrazine (PH)2-Ethoxy-5-hydrazinylpyridine (EHP)
Structure Benzene ring (Electron Neutral/Rich)Pyridine ring (Electron Deficient) + Ethoxy (Strong Donor)
Nucleophilicity (

)
High (

in MeCN)
Moderate (Est.

)
Basicity (pKa of conjugate acid) ~5.2~5.8 - 6.0 (Pyridine N protonation dominates)
Oxidative Stability Low (Rapidly oxidizes to phenyldiazene)Moderate (Stabilized by electron-deficient ring)
Primary Application Indole Synthesis, PyrazolesAzaindole Synthesis, Kinase Inhibitors
Toxicity Severe Hemolytic Agent, CarcinogenIrritant, potential genotoxin (Handle with Care)
Mechanistic Insight: The "Push-Pull" Effect in EHP

Unlike phenylhydrazine, where the hydrazine group is attached to a relatively electron-neutral benzene ring, EHP features a "push-pull" system:

  • The "Pull": The pyridine nitrogen (position 1) withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), generally deactivating the ring toward electrophilic attack and reducing the nucleophilicity of the hydrazine at position 5.
  • The "Push": The ethoxy group at position 2 is a strong resonance donor (

    
    ).
    
    • Resonance Stabilization: The lone pair on the ethoxy oxygen donates into the ring, increasing electron density primarily at positions 3 and 5 (ortho/para to the ethoxy group).

    • Result: The hydrazine at position 5 is "re-activated" by the ethoxy group. While still less nucleophilic than PH, EHP is significantly more reactive than unsubstituted 3-hydrazinopyridine.

electronic_effects cluster_PH Phenylhydrazine (PH) cluster_EHP 2-Ethoxy-5-hydrazinylpyridine (EHP) PH Phenyl Ring (Electron Neutral) N_PH Hydrazine (-NHNH2) High Nucleophilicity PH->N_PH Inductive Donation Ethoxy 2-Ethoxy Group (+M Donor) Pyridine Pyridine Ring (-I/-M Acceptor) Ethoxy->Pyridine Strong Donation to C3 & C5 N_EHP 5-Hydrazine (Modulated Nucleophilicity) Pyridine->N_EHP Net Activation at C5

Figure 1: Electronic activation pathways. The ethoxy group in EHP compensates for the pyridine ring's electron deficiency, restoring reactivity at the C5 position.

Synthetic Utility: Case Studies
Case Study A: Hydrazone Formation (Condensation)
  • Reaction: Condensation with 4-chlorobenzaldehyde.

  • Phenylhydrazine: Reacts rapidly at room temperature (RT) in ethanol with trace acid. Often requires cooling to prevent bis-addition or oxidation.

  • EHP: Reacts slower than PH.

    • Optimization: Requires catalytic acetic acid (5-10 mol%) and mild heating (40-50°C) to drive the reaction to completion within 1-2 hours.

    • Advantage:[1][2][3][4] The resulting hydrazone is often more crystalline and easier to purify due to the polarity of the pyridine nitrogen.

Case Study B: Fischer Indole vs. Azaindole Synthesis

This is the critical divergence point. The choice of hydrazine dictates the heterocyclic core.

  • Phenylhydrazine + Ketone

    
     Indole [5]
    
    • Mechanism:[1][5][6][7] [3,3]-Sigmatropic rearrangement.[5][6]

    • Conditions: ZnCl₂ or H₂SO₄, 100-120°C.

    • Yield: High (70-90%).

  • EHP + Ketone

    
     4-Azaindole or 6-Azaindole 
    
    • Regioselectivity Challenge: The rearrangement can occur onto C4 or C6.

      • C6 Pathway: Leads to pyrrolo[2,3-c]pyridine (6-azaindole).[3][8] This is often favored electronically because C6 is adjacent to the pyridine nitrogen (more electron-deficient, but the transition state may be stabilized by the ethoxy donor effect).

      • C4 Pathway: Leads to pyrrolo[3,2-c]pyridine (5-azaindole).[3]

    • Experimental Note: Synthesis using 5-hydrazinopyridines often requires harsher conditions (e.g., polyphosphoric acid at 140°C) compared to PH because the pyridine ring resists the temporary loss of aromaticity required in the [3,3]-shift.

Experimental Protocols
Protocol 1: Standardized Reactivity Test (Hydrazone Formation)

Use this protocol to benchmark the quality of your EHP batch against PH.

Materials:

  • Aldehyde: 4-Nitrobenzaldehyde (1.0 equiv) - Chosen for UV-Vis tracking.

  • Hydrazine: EHP or PH (1.1 equiv).

  • Solvent: Ethanol (Abs).

  • Catalyst: Glacial Acetic Acid (1 drop).

Workflow:

  • Dissolve 1.0 mmol of 4-nitrobenzaldehyde in 5 mL Ethanol.

  • Add 1.1 mmol of Hydrazine (EHP or PH).

  • Add 1 drop of AcOH.

  • Observation:

    • PH: Immediate precipitation of yellow/orange solid (Reaction < 5 mins).

    • EHP: Solution turns yellow; precipitation typically begins after 15-20 mins or upon gentle warming to 50°C.

  • Workup: Filter precipitate, wash with cold EtOH.

  • Analysis: Measure melting point. EHP hydrazones typically melt 20-40°C higher than PH analogs due to intermolecular H-bonding involving the pyridine nitrogen.

Protocol 2: Pyrazole Synthesis (Regioselective Cyclization)

Synthesis of 1-(2-ethoxy-5-pyridyl)-3,5-dimethylpyrazole.

  • Setup: To a solution of Acetylacetone (1.2 equiv) in Ethanol (0.5 M), add EHP (1.0 equiv).

  • Reaction: Reflux for 2 hours. (Note: PH requires only RT or mild warming; EHP requires reflux to overcome the lower nucleophilicity).

  • Monitoring: TLC (EtOAc/Hexane 1:1). EHP spot (polar, UV active) disappears; less polar pyrazole spot appears.

  • Workup: Evaporate solvent. The EHP-derived pyrazole often crystallizes directly upon cooling, whereas PH-pyrazoles may require oiling out/chromatography.

Safety & Stability Profile
ParameterPhenylhydrazine2-Ethoxy-5-hydrazinylpyridine
Toxicity High. Known hemolytic agent. Causes damage to red blood cells. Skin sensitizer.Moderate/Unknown. Treat as potential genotoxin. Likely less volatile than PH.
Storage Store under Argon/Nitrogen. Dark bottle. Oxidizes to dark oil rapidly.Store at 4°C under inert gas. The ethoxy group provides some oxidative resistance.
Disposal Quench with dilute hypochlorite (bleach) carefully before disposal.Quench with bleach. Pyridine ring may require specific heteroatom waste streams.
Decision Logic (Workflow)

Use the following logic map to determine the appropriate reagent for your campaign.

decision_tree Start Start: Select Hydrazine Target What is your target scaffold? Start->Target Indole Indole / Carbocycle Target->Indole Standard Azaindole Azaindole / Pyridine-Core Target->Azaindole Kinase/MedChem PH_Route Use Phenylhydrazine (High Reactivity) Indole->PH_Route EHP_Route Use 2-Ethoxy-5-hydrazinylpyridine (Specific Scaffold) Azaindole->EHP_Route Condition Reaction Condition Check EHP_Route->Condition Acid Requires Stronger Acid (e.g. PPA, 140°C) Condition->Acid Fischer Cyclization Reflux Requires Reflux (EtOH, AcOH) Condition->Reflux Hydrazone Formation

Figure 2: Decision matrix for reagent selection based on target scaffold and reaction conditions.

References
  • BenchChem. (2025). Comparing the reactivity of [2-(methylthio)phenyl]hydrazine with other hydrazines. Retrieved from 9

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect. ResearchGate. Retrieved from 10[7]

  • Canadian Journal of Chemistry. (1966). Preparation of 7-Azaindoles by Thermal Indolization of 2-Pyridylhydrazones. Retrieved from 2

  • Organic & Biomolecular Chemistry. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones. Retrieved from 11[11]

  • Berger, J. (2007). Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine. Retrieved from 12

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-ethoxy-5-hydrazinylpyridine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of direct experimental data in the public domain, this guide will present a detailed prediction of its 13C NMR spectrum. This prediction is grounded in the fundamental principles of substituent effects on the pyridine ring and is supported by a comparative analysis with structurally related compounds.

The Power of 13C NMR in Structural Analysis

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[2] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[1] For aromatic systems like pyridine, the chemical shifts of the ring carbons are particularly informative about the electronic effects of substituents.[3]

Predicting the 13C NMR Spectrum of 2-ethoxy-5-hydrazinylpyridine

The prediction of 13C NMR chemical shifts for substituted aromatic compounds can be achieved with a good degree of accuracy by using substituent chemical shift (SCS) effects. This additive method starts with the known chemical shifts of the parent aromatic compound, in this case, pyridine, and then adjusts these values based on the empirically determined effects of each substituent at each position on the ring.[3]

The 13C NMR chemical shifts for pyridine (in CDCl3) are approximately:

  • C2, C6: 150 ppm

  • C3, C5: 124 ppm

  • C4: 136 ppm[4]

To predict the chemical shifts of 2-ethoxy-5-hydrazinylpyridine, we must consider the SCS effects of an ethoxy group at the C2 position and a hydrazinyl group at the C5 position.

Substituent Effects of the Ethoxy Group at C2

The ethoxy group (-OCH2CH3) is an electron-donating group through resonance and electron-withdrawing through induction. When attached to the C2 position of the pyridine ring, it is expected to cause:

  • A significant downfield shift at the ipso-carbon (C2).

  • An upfield shift at the ortho- (C3) and para- (C6) carbons due to increased electron density from resonance.

  • A smaller effect on the meta-carbon (C4 and C5).

Substituent Effects of the Hydrazinyl Group at C5

The hydrazinyl group (-NHNH2) is a strong electron-donating group. At the C5 position, its primary influence will be on the ortho- (C4, C6) and para- (C2) carbons, causing an upfield shift. The effect on the meta-carbon (C3) will be less pronounced.

Comparative Analysis with Structurally Related Compounds

CompoundC2C3C4C5C6Other Carbons
Pyridine 150.0123.6135.8123.6150.0-
2-Ethoxypyridine (Predicted) ~164~111~138~117~147~62 (-CH2-), ~15 (-CH3)
2-Hydrazinopyridine 162.2106.7138.1112.5148.0-
2-ethoxy-5-hydrazinylpyridine (Predicted) ~160~108~130~135~145~62 (-CH2-), ~15 (-CH3)

Note: The predicted values for 2-ethoxypyridine and 2-ethoxy-5-hydrazinylpyridine are estimations based on substituent effects and may differ from experimental values.

The experimental data for 2-hydrazinopyridine shows a significant upfield shift for C3, C5, and to a lesser extent C6, which is consistent with the electron-donating nature of the hydrazinyl group. The ipso-carbon (C2) is strongly deshielded.

Based on these comparisons, the predicted chemical shifts for 2-ethoxy-5-hydrazinylpyridine are derived by considering the combined influence of both substituents. The strong electron-donating hydrazinyl group at C5 is expected to cause a significant upfield shift at C4 and C6, while the ethoxy group at C2 will dominate the chemical shift of C2 and C3.

Visualizing Substituent Effects

The following diagram illustrates the workflow for predicting the 13C NMR chemical shifts of a disubstituted pyridine.

Caption: Workflow for predicting 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

To obtain high-quality 13C NMR data, a standardized experimental protocol is crucial. The following is a general procedure for the acquisition of a 13C NMR spectrum.

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, a sample amount of 10-50 mg is typically required for 13C NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for 1H and 13C NMR in organic solvents, with its signal set to 0 ppm. Often, the residual solvent peak can also be used for referencing.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.

Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Breitmaier, E., & Voelter, W. (1987).
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Wzór, T., & Woźniak, K. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11–26. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Tierney, J., Malfara, M., & Jansen, A. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Murgu, I. A., & Holder, A. A. (2009). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Al-Najjar, I. M., Al-Humaidi, J. S., & Alsaygh, A. A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4(2), 116-121. [Link]

Sources

Publish Comparison Guide: TLC Visualization Stains for Monitoring 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of TLC visualization methods for 2-ethoxy-5-hydrazinylpyridine , a critical building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

2-ethoxy-5-hydrazinylpyridine (CAS: 886363-25-5) presents a unique visualization challenge on Thin Layer Chromatography (TLC). While the pyridine ring offers UV activity, the hydrazine moiety (


) is the critical functional group to monitor during synthesis—specifically to ensure its formation from a diazonium or halide precursor, or its consumption in a subsequent condensation.

Relying solely on UV (254 nm) is often insufficient because:

  • Low Extinction Coefficient: The electron-donating ethoxy group can alter the absorption maximum, sometimes reducing contrast against the fluorescent indicator.

  • Lack of Specificity: UV detects the pyridine core but does not distinguish between the starting material (e.g., 5-chloro-2-ethoxypyridine) and the hydrazine product.

To achieve scientific integrity in monitoring, a chemical stain that specifically targets the reducing power or nucleophilicity of the hydrazine group is required. This guide compares the three most effective visualization strategies.

Comparative Evaluation of Visualization Methods

The following table summarizes the performance of the primary visualization techniques based on sensitivity, specificity to the hydrazine moiety, and stability of the visualization.

Data Summary: Performance Matrix
FeatureMethod A: UV (254 nm) Method B: p-Anisaldehyde Method C: KMnO₄ (Basic) Method D: Ninhydrin
Primary Mechanism

-

* Excitation
Hydrazone Formation (Condensation)Redox (Oxidation of Hydrazine)Imine Formation
Sensitivity (LOD) Moderate (

g)
High (

g)
Very High (

g)
Moderate
Selectivity Low (Detects all aromatics)Excellent (Specific to Hydrazines)Low (Detects all oxidizables)Low (Amine specific)
Visual Result Dark spot on GreenYellow/Orange Spot Yellow spot on PurpleRed/Pink Spot
Destructive? NoYesYesYes
Heating Required? NoYes (

)
No (optional)Yes

In-Depth Technical Analysis

The "Gold Standard" for Specificity: p-Anisaldehyde Stain

While often used for sugars, p-Anisaldehyde is the superior choice for monitoring aryl hydrazines.

  • Mechanism: The hydrazine group acts as a nucleophile, attacking the aldehyde carbonyl of p-anisaldehyde under acidic conditions and heat. This forms a conjugated hydrazone system.

  • Why it wins: Unlike UV or Iodine, this reaction is chemically specific. Starting materials (like chloropyridines) will not form hydrazones. This allows you to unambiguously identify the product even if

    
     values are close.
    
  • Observation: 2-ethoxy-5-hydrazinylpyridine typically appears as a distinct yellow-to-orange spot against a pinkish background.

The "Gold Standard" for Sensitivity: Potassium Permanganate (KMnO₄)

Hydrazines are potent reducing agents. They will reduce


 (purple) to 

(brown/yellow) almost instantly.
  • Mechanism: Redox reaction. The hydrazine is oxidized to the azo compound or nitrogen gas.

  • Utility: Excellent for detecting trace amounts of the hydrazine impurity in a final product.

  • Limitation: It is a "universal" oxidative stain; it will also stain alcohols and aldehydes, making it poor for distinguishing the hydrazine from other oxidizable impurities.

The Baseline: UV Fluorescence (254 nm)[12]
  • Utility: Use for initial spot mapping.

  • Warning: The 2-ethoxy group activates the ring. In some solvent systems (e.g., MeOH/DCM), the spot may "tail" significantly due to the basicity of the pyridine nitrogen interacting with silanols. Always add 1% Triethylamine (TEA) or

    
     to your eluent to sharpen the spots. 
    

Visualizing the Mechanism & Workflow

The following diagrams illustrate the chemical specificity of the p-Anisaldehyde method and the recommended decision workflow.

G Hydrazine 2-Ethoxy-5- hydrazinylpyridine Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack Anisaldehyde p-Anisaldehyde (Acidic Conditions) Anisaldehyde->Intermediate Activation by H+ Product Colored Hydrazone (Conjugated System) Intermediate->Product - H2O (Heat)

Caption: Figure 1. Chemical mechanism of p-Anisaldehyde staining. The formation of the conjugated hydrazone creates the visible color shift, specific to the hydrazine functionality.

Workflow Start TLC Developed (Dry Plate) UV Visualize under UV (254nm) Mark spots with pencil Start->UV Decision Is Specificity Required? UV->Decision Anis Dip in p-Anisaldehyde Heat to 110°C Decision->Anis Yes (Differentiation) KMnO4 Dip in KMnO4 (No Heat needed) Decision->KMnO4 No (Trace Detection) Result1 Yellow/Orange Spot: CONFIRMED Hydrazine Anis->Result1 Result2 Yellow Spot on Purple: General Oxidizable KMnO4->Result2

Caption: Figure 2. Recommended visualization workflow. Use UV first, then select the stain based on whether specificity or raw sensitivity is the priority.

Validated Experimental Protocols

Protocol 1: p-Anisaldehyde Stain (Recommended)

Best for: Confirming the presence of the hydrazine moiety amidst other aromatics.

Reagents:

  • p-Anisaldehyde: 15 mL[1][2]

  • Ethanol (95% or absolute): 250 mL

  • Concentrated Sulfuric Acid (

    
    ): 2.5 mL
    
  • Glacial Acetic Acid: 1-2 mL (Optional, acidifies plate)

Procedure:

  • Mix: Add anisaldehyde to ethanol. Slowly add sulfuric acid (exothermic) and acetic acid. Store in a foil-wrapped jar (light sensitive).

  • Dip: Hold the dried TLC plate with forceps. Dip rapidly into the solution.

  • Wipe: Wipe the back of the plate with a paper towel to remove excess stain.

  • Heat: Heat on a hot plate at 110–120°C for 1–2 minutes.

  • Observe: Look for the emergence of yellow/orange spots. The background will turn light pink/violet.[3]

Protocol 2: Basic KMnO₄ Stain

Best for: High-sensitivity detection of impurities.

Reagents:

  • Potassium Permanganate (

    
    ): 1.5 g
    
  • Potassium Carbonate (

    
    ): 10 g
    
  • Sodium Hydroxide (NaOH, 10%): 1.25 mL

  • Distilled Water: 200 mL

Procedure:

  • Mix: Dissolve solids in water. The solution should be a deep, vibrant purple. Shelf life is approx. 3 months.

  • Dip: Dip the plate briefly.

  • Observe: Spots appear yellow/brown on a bright purple background almost immediately. Heating is usually not required for hydrazines but can intensify the spot.

Protocol 3: Ninhydrin (Alternative)

Best for: Verification if aldehyde stains are unavailable.

Reagents:

  • Ninhydrin: 0.3 g[2]

  • n-Butanol: 100 mL[4][2]

  • Acetic Acid: 3 mL[2]

Procedure:

  • Dip: Dip the plate.

  • Heat: Heat strongly (

    
    ) until spots appear.
    
  • Note: While typically for amines (purple/blue), hydrazines may yield variable colors (brownish-red) or lower intensity compared to primary amines.

Safety & Handling

  • Hydrazine Toxicity: 2-ethoxy-5-hydrazinylpyridine is a hydrazine derivative. Handle all TLC plates containing this compound in a fume hood.

  • Stain Safety: p-Anisaldehyde stain contains sulfuric acid and is corrosive. KMnO₄ is a strong oxidizer. Wear nitrile gloves and eye protection.

References

  • Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents. Retrieved from [Link]

  • University of Rochester. Magic Formulas: TLC Stains Recipes. Retrieved from [Link]

  • Reach Devices. TLC Stains: Chemistry and Preparation. Retrieved from [Link]

  • Michigan State University. TLC Stain Recipes and Uses. Retrieved from [Link]

Sources

A Practical Guide to the Characterization and Comparative Analysis of the UV-Vis Absorption Maxima of 2-Ethoxy-5-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel heterocyclic compounds is paramount. 2-ethoxy-5-hydrazinylpyridine represents a scaffold of interest due to the combined electronic effects of its ethoxy and hydrazinyl substituents. This guide provides a comprehensive framework for determining and analyzing its ultraviolet-visible (UV-Vis) absorption maxima (λmax). While direct, publicly available experimental data for this specific molecule is scarce, this document outlines a robust, self-validating protocol. We will delve into the theoretical underpinnings of its expected spectral behavior, provide comparative data from structurally analogous compounds, and present a detailed experimental workflow designed for reproducibility and accuracy in a research setting.

Part 1: Theoretical Framework and Predictive Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic heterocycles like 2-ethoxy-5-hydrazinylpyridine, the most significant electronic transitions are typically π → π* and n → π*.

  • π → π* Transitions: These are high-energy transitions involving the π-electron system of the pyridine ring. They usually result in strong absorption bands.

  • n → π* Transitions: These are lower-energy transitions involving the non-bonding (lone pair) electrons on the nitrogen atoms of both the pyridine ring and the hydrazinyl group. These absorptions are typically weaker than π → π* transitions.

The substituents on the pyridine ring critically influence the absorption maxima. The ethoxy (-OCH₂CH₃) group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can participate in resonance with the ring. The hydrazinyl (-NHNH₂) group is also a powerful electron-donating group. The presence of two EDGs is expected to cause a bathochromic shift (a shift to longer wavelengths) in the π → π* absorption bands compared to unsubstituted pyridine, as they raise the energy of the highest occupied molecular orbital (HOMO).

Part 2: Comparative Data from Analogous Structures

To establish a predictive baseline, it is invaluable to compare the spectral data of structurally related molecules. The table below summarizes the reported UV-Vis absorption maxima for compounds that share key structural features with 2-ethoxy-5-hydrazinylpyridine. This comparative data allows researchers to contextualize their own experimental findings.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
PyridineEthanol251, 257, 2632750, 2000, 1450
2-AminopyridineWater (pH 11)236, 3059330, 3980
PhenylhydrazineEthanol241, 2838000, 1600
2-MethoxypyridineCyclohexane222, 2727940, 2510

Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a general guide.

The data illustrates that amino and methoxy substituents on the pyridine ring induce significant bathochromic shifts compared to pyridine itself. Phenylhydrazine also shows distinct absorption bands. Based on these analogs, we can predict that 2-ethoxy-5-hydrazinylpyridine will exhibit complex absorption bands, likely with a primary π → π* transition above 270 nm and a longer wavelength shoulder or distinct peak resulting from the combined electronic influence of the substituents.

Part 3: A Validated Experimental Protocol for UV-Vis Analysis

This protocol is designed to be a self-validating system, emphasizing solvent selection to probe the nature of the electronic transitions.

3.1. Instrumentation and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade ethanol, acetonitrile, and cyclohexane. These provide a range of polar protic, polar aprotic, and non-polar environments.

  • Analyte: 2-ethoxy-5-hydrazinylpyridine of high purity.

3.2. Step-by-Step Methodology

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-ethoxy-5-hydrazinylpyridine and dissolve it in 100 mL of spectroscopic grade ethanol to create a stock solution of known concentration (approx. 100 µg/mL).

    • Rationale: Ethanol is a good starting solvent as it is polar and capable of hydrogen bonding, solubilizing the analyte effectively.

  • Working Solution Preparation: Dilute the stock solution with ethanol to create a working solution with an expected absorbance in the optimal range of 0.3-0.8 A.U. A 1:10 dilution is a good starting point.

  • Solvent Blanks: Fill one quartz cuvette with each of the chosen solvents (ethanol, acetonitrile, cyclohexane) to be used as blanks.

  • Spectral Acquisition (Ethanol):

    • Place the ethanol blank in the reference beam of the spectrophotometer.

    • Place the cuvette with the analyte dissolved in ethanol in the sample beam.

    • Perform a baseline correction with the blank.

    • Scan the sample from 400 nm down to 190 nm.

    • Identify and record the wavelength(s) of maximum absorbance (λmax).

  • Spectral Acquisition (Other Solvents):

    • Prepare new working solutions by taking a known volume of the ethanolic stock solution, evaporating the ethanol under a gentle stream of nitrogen, and re-dissolving the residue in the same volume of acetonitrile or cyclohexane.

    • Rationale: This prevents contamination from the initial solvent. It is a critical step for ensuring the observed spectral shifts are due to the new solvent environment alone.

    • Repeat Step 4 using the appropriate solvent blank for each measurement.

  • Data Analysis and Interpretation:

    • Compare the λmax values obtained in the different solvents.

    • A hypsochromic shift (blue shift, to shorter wavelength) in the n → π* transition band is expected in polar, protic solvents like ethanol compared to non-polar solvents like cyclohexane. This is because the solvent's hydrogen bonds stabilize the ground state lone pair electrons, increasing the energy required for excitation.

    • π → π* transitions are often less sensitive to solvent polarity but may still exhibit shifts.

Part 4: Workflow and Data Visualization

A clear workflow ensures consistency and aids in troubleshooting. The following diagram outlines the logical flow of the experimental protocol described above.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Weigh Analyte B Prepare Stock Solution (in Ethanol) A->B C Prepare Working Solutions (Ethanol, ACN, Cyclohexane) B->C E Acquire UV-Vis Spectra (190-400 nm) C->E D Prepare Solvent Blanks D->E F Record λmax and Absorbance E->F G Tabulate Results by Solvent F->G H Analyze Solvatochromic Shifts G->H I Compare with Analog Data H->I

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Table for Recording Experimental Data:

Solventλmax 1 (nm)Absorbance 1 (A.U.)λmax 2 (nm)Absorbance 2 (A.U.)Notes
Ethanol
Acetonitrile
Cyclohexane

Conclusion

By following the rigorous methodology presented, researchers and drug development professionals can confidently determine the UV-Vis absorption maxima of 2-ethoxy-5-hydrazinylpyridine. This guide provides the theoretical context, comparative data from similar structures, and a detailed, self-validating protocol to generate reliable and publishable data. Establishing these fundamental spectral characteristics is a critical first step in the broader characterization and application of this and other novel chemical entities in scientific research.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

  • Mason, S. F. (1959). The electronic spectra of N-heteroaromatic systems. Part II. The effect of pH on the spectra of mono-substituted pyridines. Journal of the Chemical Society, 1253-1262. [Link]

  • Grammaticakis, P. (1954). Spectres d'absorption ultraviolets de quelques dérivés substitués de la phénylhydrazine. Bulletin de la Société Chimique de France, 21, 821-827.
  • Gersmann, H. R., & Ketelaar, J. A. A. (1958). The ultra-violet absorption spectra of some substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 77(11), 1018-1024. [Link]

A Senior Application Scientist's Guide to Distinguishing 2-ethoxy-5-hydrazinylpyridine from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a target molecule is paramount. The subtle shift of a functional group, creating a regioisomer, can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, practical comparison of analytical techniques to reliably distinguish 2-ethoxy-5-hydrazinylpyridine from its potential regioisomers, a common challenge during synthesis and characterization. We will move beyond rote protocols to explain the why behind the how, empowering you to make informed decisions in your own laboratory.

The Challenge: Subtle Differences, Significant Consequences

The synthesis of 2-ethoxy-5-hydrazinylpyridine can potentially yield several regioisomers, depending on the starting materials and reaction conditions. The most probable isomers share the same molecular formula and, therefore, the same exact mass, rendering simple mass determination insufficient for differentiation. Our focus will be on distinguishing the target molecule from its most likely regioisomeric impurities through a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The chemical shift of protons on the pyridine ring is highly sensitive to the electronic effects of the substituents. The nitrogen atom in the ring is electron-withdrawing, which generally deshields the α-protons (at C2 and C6).[1] The ethoxy group is an electron-donating group, while the hydrazinyl group is also electron-donating. These competing effects lead to distinct chemical shifts and coupling patterns for each isomer.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-ethoxy-5-hydrazinylpyridine (Target)2-ethoxy-3-hydrazinylpyridine3-ethoxy-5-hydrazinylpyridine
H (ethoxy-CH₂)~4.3 (q)~4.4 (q)~4.1 (q)
H (ethoxy-CH₃)~1.4 (t)~1.4 (t)~1.4 (t)
Pyridine Ring ProtonsH3: ~6.9 (d)H4: ~7.2 (dd)H6: ~7.8 (d)H4: ~7.0 (dd)H5: ~7.1 (dd)H6: ~7.9 (dd)H2: ~7.9 (d)H4: ~6.8 (t)H6: ~7.8 (d)
NH₂ (hydrazinyl)~3.7 (br s)~3.8 (br s)~3.6 (br s)
NH (hydrazinyl)~5.8 (br s)~5.9 (br s)~5.7 (br s)

Note: These are predicted values based on substituent effects on the pyridine ring. Actual values may vary.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for a ¹H spectrum are generally sufficient.

  • Data Acquisition: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information to ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing regioisomers.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-ethoxy-5-hydrazinylpyridine (Target)2-ethoxy-3-hydrazinylpyridine3-ethoxy-5-hydrazinylpyridine
C (ethoxy-CH₂)~62~61~63
C (ethoxy-CH₃)~15~15~15
C2~160~158~142
C3~115~118~155
C4~125~122~110
C5~140~135~138
C6~145~143~140

Note: These are predicted values based on established substituent chemical shift (SCS) effects.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is also employed to simplify the spectrum to single lines for each carbon.

2D NMR - NOESY: Through-Space Correlations for Unambiguous Assignment

While 1D NMR provides a wealth of information, peak overlap or complex coupling patterns can sometimes lead to ambiguity. Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for structural assignments by detecting protons that are close to each other in space, regardless of whether they are directly bonded.[5][6]

For our target molecule, 2-ethoxy-5-hydrazinylpyridine , we would expect a NOESY correlation between the protons of the ethoxy group (-OCH₂CH₃) and the proton at the C6 position of the pyridine ring. This is because these groups are spatially proximate. Conversely, in the 3-ethoxy-5-hydrazinylpyridine isomer, the ethoxy group is adjacent to the C2 and C4 protons, and we would therefore expect to see NOESY cross-peaks between the ethoxy protons and the H2 and H4 ring protons. In the 2-ethoxy-3-hydrazinylpyridine isomer, the ethoxy group would show a NOESY correlation with the proton at C3.

Caption: Logical differentiation of isomers using NOESY.

Experimental Protocol: 2D-NOESY Spectroscopy

  • Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg) than for 1D NMR to ensure good signal for cross-peaks.[5] It is also advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[5]

  • Instrument Setup: Utilize a standard NOESY pulse sequence on a 400 MHz or higher field spectrometer.

  • Key Parameter - Mixing Time (tₘ): The mixing time is a crucial parameter that allows for the transfer of magnetization between spatially close protons. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[5]

  • Data Acquisition and Processing: Acquire the 2D data set and process it using appropriate software to generate the 2D spectrum.

  • Analysis: Look for off-diagonal cross-peaks, which indicate through-space correlations between protons.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all regioisomers of 2-ethoxy-5-hydrazinylpyridine will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ based on the position of the substituents.

The ethoxy group can undergo fragmentation through the loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule (C₂H₄). The hydrazinyl group can lead to the loss of NH₂, NH₃, or N₂H₃. The stability of the resulting fragment ions will be influenced by the substituent positions. For instance, a substituent at the 2-position can interact with the ring nitrogen, leading to unique fragmentation pathways that are not observed for isomers with substituents at the 3- or 4-positions.

Predicted Key Fragments (m/z) in EI-MS

Fragmentation2-ethoxy-5-hydrazinylpyridine (Target)Other IsomersRationale
[M-C₂H₄]⁺LikelyLikelyCommon loss from ethoxy aromatics.
[M-C₂H₅]⁺LikelyLikelyLoss of ethyl radical.
[M-NH₂]⁺LikelyLikelyLoss of amino radical from hydrazinyl group.
[M-N₂H₃]⁺LikelyLikelyLoss of hydrazinyl radical.

While many fragments will be common, the relative intensities of these fragments can provide clues to the isomeric structure.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. A standard non-polar column is often sufficient.

  • MS Analysis: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and fragmented.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the pattern of fragment ions.

Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Separating the Isomers

HPLC is a powerful technique for separating mixtures of compounds. For distinguishing regioisomers, which often have very similar polarities, careful method development is key. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common starting point.

The retention time of each isomer will depend on its overall polarity. The position of the polar hydrazinyl and ethoxy groups on the less polar pyridine backbone will influence the interaction with the stationary phase. While predicting the exact elution order can be complex, it is expected that the isomers will have different retention times, allowing for their separation and quantification. Specialized columns, such as those designed for hydrogen-bonding interactions or mixed-mode chromatography, can enhance the separation of polar, isomeric compounds like aminopyridines.[3][7][8]

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the separation of these basic compounds.[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of all isomers.

  • Detection: A UV detector is suitable for these aromatic compounds. The detection wavelength should be set to a λₘₐₓ of the analytes.

  • Method Development: If co-elution occurs, systematically vary the mobile phase composition, pH, and gradient profile to achieve baseline separation.

Caption: General workflow for HPLC analysis.

Conclusion: A Multi-Technique Approach for Confident Characterization

Distinguishing between regioisomers of 2-ethoxy-5-hydrazinylpyridine requires a thoughtful and systematic application of modern analytical techniques. While ¹H and ¹³C NMR provide the most definitive structural information, 2D NMR techniques like NOESY are invaluable for resolving any ambiguities. Mass spectrometry offers complementary data on fragmentation patterns, and HPLC is essential for the physical separation and quantification of the isomers. By integrating the data from these orthogonal techniques, researchers can be confident in the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-729.
  • SIELC Technologies. (2012). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Asakawa, Y., & Toyota, M. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific reports, 9(1), 1-8.
  • Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1964). Proton magnetic resonance studies of the association of amino methyl pyridines. Proceedings of the Indian Academy of Sciences-Section A, 59(2), 90-96.
  • Ostrovskaya, V. M., & Savinskaya, I. A. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 557-560.
  • Tang, J., & Wu, G. (2001). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (12), 1836-1841.
  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Duddeck, H., & Kaiser, M. (2022). 15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 27(17), 5648.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Kaçka, M., & Urbański, T. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(5), 347-350.
  • SpectraBase. (n.d.). 3-[2-(1,3-Dioxolan-2-yl)ethoxy]pyridine - Optional[13C NMR] - Chemical. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • ResearchGate. (n.d.). NOESY {1H-1H}NMR spectra for the P[8]Py:MSZ (both 1.4 × 10 -4 mol L -1) supramolecule in D 2 O at pD = 7.9, evidencing the interactions between hydrogens of both compounds. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Semantic Scholar. (1997, July 28). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • IJRES. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Salek, R. M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • IJEI JOURNAL. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

  • ResearchGate. (n.d.). Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5. [Link]

  • Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 535-544.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Martínez-Ortiz, F., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Oxford Instruments. (n.d.). X-Pulse | Spectra. [Link]

Sources

Safety Operating Guide

2-Ethoxy-5-hydrazinylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxy-5-hydrazinylpyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Safety Summary & Chemical Profile

2-Ethoxy-5-hydrazinylpyridine (CAS: 1935267-58-5) is a specialized heterocyclic building block often used in medicinal chemistry. As a hydrazine derivative substituted on a pyridine ring, it presents a dual hazard profile: the acute toxicity and reducing power of the hydrazine moiety combined with the basicity and potential flammability of the alkoxypyridine core.

Effective disposal is not merely about "throwing it away"; it is about de-energizing the chemical system to prevent uncontrolled redox reactions in the waste stream.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Reactivity Strong Reducing Agent CRITICAL: Incompatible with oxidizers (peroxides, nitric acid, bleach).[1] Violent reaction or ignition possible.[1][2][3][4]
Basicity Weak Base (Pyridine ring)Exothermic reaction with strong acids. Segregate from acidic waste streams to prevent heat generation.
Stability Air/Light SensitiveHydrazines can auto-oxidize. Old bottles may develop pressure or degradation products.
Toxicity High Acute ToxicityLikely toxic by inhalation, ingestion, and skin contact. Potential carcinogen (hydrazine class).[1]
Flammability Combustible Liquid/SolidHigh BTU value makes it suitable for incineration, but requires static grounding during transfer.

Pre-Disposal Handling & Segregation

Before any disposal action is taken, the material must be stabilized and segregated.[1] The most common cause of laboratory waste accidents involving hydrazines is inadvertent mixing with oxidizers .

The Segregation Protocol
  • NO Oxidizers: Never place this compound in a waste container holding nitric acid, perchlorates, or peroxides. The redox reaction is often delayed but highly exothermic, leading to container rupture.

  • NO Bleach (in Waste stream): While bleach is used for spill cleanup (see Section 5), do not pour bulk 2-Ethoxy-5-hydrazinylpyridine into bleach for disposal. The reaction generates heat and toxic chloramines/gases.

  • Container Choice: Use Amber Glass or HDPE containers. Avoid metal containers (iron/copper) as metal ions can catalyze the decomposition of hydrazines.

Disposal Decision Matrix (Workflow)

The disposal route depends entirely on the state and quantity of the material.

Scenario A: Bulk Chemical (Expired/Unwanted Reagent)
  • Status: Pure substance in original or secondary container.

  • Action: Do not treat. Label and ship for incineration.

  • Reasoning: Chemical deactivation of bulk organic hydrazines is difficult to control on a bench scale and generates complex hazardous byproducts. Commercial incineration guarantees complete destruction (mineralization).

Scenario B: Reaction Mixtures (Process Waste)
  • Status: Dissolved in solvent (e.g., DCM, Methanol).

  • Action: Segregate into "Basic Organic Waste" or "High BTU Organic Waste" .

  • Reasoning: The solvent dictates the waste stream. Ensure the stream is free of acids and oxidizers.[1]

Scenario C: Trace Contamination (Glassware/Spills)
  • Status: Residue on flasks or small bench spills.

  • Action: Chemical Deactivation (Oxidation).

  • Reasoning: For trace amounts, controlled oxidation with dilute hypochlorite (Bleach) is safe and effective to prevent cross-contamination.

Visualization: Disposal Decision Tree

The following logic flow ensures you select the correct disposal path based on the material's state.

DisposalWorkflow Start Start: Identify Waste State IsBulk Is it Bulk Pure Chemical? Start->IsBulk IsSoln Is it in Solution/Reaction Mix? IsBulk->IsSoln No LabelTag Label as 'Toxic/Flammable' Do NOT Treat IsBulk->LabelTag Yes IsSpill Is it a Spill or Trace Residue? IsSoln->IsSpill No Segregate Segregate: High BTU Organics (No Acids/Oxidizers) IsSoln->Segregate Yes Deactivate Chemical Deactivation (Dilute Hypochlorite) IsSpill->Deactivate Yes Incinerate Ship for Commercial Incineration (Lab Pack) LabelTag->Incinerate WasteStream Solvent Waste Stream (Halogenated/Non-Halogenated) Segregate->WasteStream NeutralWaste Collect Deactivated Slurry as Hazardous Waste Deactivate->NeutralWaste

Figure 1: Decision logic for the safe disposal of 2-Ethoxy-5-hydrazinylpyridine, prioritizing incineration for bulk material and deactivation only for trace residues.

Detailed Operational Protocols

Protocol A: Commercial Disposal (Preferred for Bulk)
  • Applicability: Expired bottles, excess solid reagent (>5g).

  • Step 1: Keep in the original container if possible. If the cap is degraded, place the entire bottle into a larger, sealable HDPE jar (overpack).

  • Step 2: Label clearly: "2-Ethoxy-5-hydrazinylpyridine - Toxic, Flammable, Reducing Agent".

  • Step 3: Mark with RCRA codes.[2] While this specific compound may not have a unique listed code, it defaults to characteristics:

    • D001 (Ignitable)

    • D003 (Reactive - potential)

  • Step 4: Hand over to EHS for "Lab Pack" incineration.

Protocol B: Chemical Deactivation (Trace/Spill Only)
  • Applicability: Cleaning glassware, small spills (<5g), or contaminated wipes.

  • Mechanism: Oxidation of the hydrazine group to Nitrogen gas (N₂) and water.

  • Reagents: 5% Sodium Hypochlorite (Household Bleach), diluted 1:10 with water.

Step-by-Step Deactivation:

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Work in a fume hood.

  • Preparation: Prepare a 0.5% hypochlorite solution (dilute bleach).

  • Slow Addition:

    • For Glassware: Rinse the flask with the dilute bleach solution. Allow to sit for 30 minutes.

    • For Spills: Absorb liquid with clay or vermiculite. Scoop into a beaker. Add dilute bleach slowly.

  • Observation: You may see bubbling (N₂ gas release). This indicates the hydrazine is decomposing.

  • Completion: Test pH. If the solution remains oxidizing (test with starch-iodide paper), the hydrazine is destroyed.

  • Final Disposal: Collect the resulting slurry/liquid as Hazardous Waste (do not pour down the drain due to pyridine content).

Regulatory & Compliance Context

  • RCRA (USA): Hydrazine derivatives are often treated as P-listed (acutely hazardous) or U-listed wastes by extension or characteristic. Always characterize as Hazardous Waste .

  • EPA Waste Codes:

    • D001: Ignitable (if liquid flashpoint <60°C).

    • P068: (Strictly for Hydrazine, but often applied to derivatives by conservative EHS protocols).

  • Transport (DOT): Likely Class 6.1 (Toxic) or Class 3 (Flammable).

Emergency Procedures

  • Skin Contact: Hydrazines penetrate skin rapidly. Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they increase absorption.

  • Inhalation: Move to fresh air immediately. Hydrazine derivatives can cause delayed pulmonary edema.

  • Spill on Bench: Evacuate the immediate area. Don appropriate PPE.[1][3][4][5] Cover with spill pads or vermiculite. Proceed to Protocol B (Deactivation) only if trained; otherwise, call EHS.

References

  • PubChem. (n.d.). 2-Hydrazinopyridine (Parent Compound Profile). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 7, 2026, from [Link]

Sources

Personal Protective Equipment & Safety Guide: 2-Ethoxy-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1935267-58-5 (Analogous reference: 2-Hydrazinopyridine, CAS 4930-98-7) Chemical Class: Hydrazinyl-substituted Pyridine Hazard Classification (Inferred): Acute Toxicant, Skin Sensitizer, Potential Carcinogen, Irritant.[1][2]

Part 1: Executive Safety Summary

Senior Scientist Note: Specific toxicological data for 2-Ethoxy-5-hydrazinylpyridine is limited.[1][2] Therefore, under the Precautionary Principle , you must handle this compound assuming the maximum hazards associated with the hydrazine pharmacophore . Hydrazines are notorious for skin sensitization , systemic toxicity (liver/kidney damage), and potential carcinogenicity .[1]

Do not rely on standard "lab safety" protocols. This compound requires a Zero-Contact operational standard.[1][2] The ethoxy-substitution on the pyridine ring may increase lipophilicity, potentially enhancing dermal absorption compared to the parent hydrazine.[2]

Immediate Hazard Profile
Hazard TypeClassificationCritical Action
Acute Toxicity High (Oral/Dermal/Inhalation)Work exclusively in a Fume Hood.[1][2]
Sensitization Extreme (Skin/Respiratory)Double-gloving is mandatory. Exposure can trigger permanent allergic sensitivity.[1][2]
Reactivity ModerateReducing Agent. Incompatible with strong oxidizers (e.g., bleach, peroxides).[1]
Physical State Solid (Likely Powder)High risk of aerosolization during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for hydrazine derivatives. Standard nitrile gloves offer insufficient protection for prolonged contact with hydrazines.

Hand Protection Strategy

Protocol: Double-gloving is required for all manipulations.[1][2]

  • Inner Glove: Nitrile (4 mil) - Acts as a perspiration barrier and second line of defense.[1][2]

  • Outer Glove: Silver Shield / 4H (Laminate) or High-Grade Butyl Rubber .[1][2]

Glove MaterialThicknessBreakthrough TimeRecommendation
Laminate (Silver Shield/4H) 2.7 mil> 480 minPrimary Recommendation. Essential for stock solution preparation or spill cleanup.[1][2]
Butyl Rubber 25 mil> 480 minExcellent alternative, but offers less dexterity than laminate.
Standard Nitrile 4-8 mil< 15 min (Degrades)Incidental Splash ONLY. If splashed, remove immediately.[1][2] Do not use as primary protection.
Respiratory & Body Protection
ComponentSpecificationRationale
Respiratory N100/P100 (HEPA) If weighing outside a hood (strongly discouraged) or if powder is fine/static.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient. Hydrazines are corrosive/irritating to mucous membranes.[3]
Body Tyvek Lab Coat Disposable lab coats prevent contamination of personal clothing. Tape cuffs to gloves.

Part 3: Operational Protocols (Workflow)

Safe Weighing & Solubilization Workflow

This workflow is designed to minimize aerosol generation and prevent surface contamination.

G Start START: Preparation PPE_Check 1. Don PPE (Laminate Gloves + Goggles) Start->PPE_Check Static_Ctrl 2. Static Control (Use Ionizer/Anti-static Gun) PPE_Check->Static_Ctrl Prevent Aerosol Weighing 3. Weighing (Inside Hood) Use Disposable Spatula Static_Ctrl->Weighing Solvent_Add 4. Solvent Addition Add Solvent to Solid (Slowly) Weighing->Solvent_Add Close Vial Immediately Decon 5. Decontamination Wipe Balance with 1% HCl Solvent_Add->Decon Before Removing Hands Waste 6. Waste Segregation Incineration Stream Decon->Waste

Caption: Step-by-step workflow for handling 2-Ethoxy-5-hydrazinylpyridine to ensure containment.

Causality & Scientific Rationale[1]
  • Static Control: Hydrazine salts and pyridine derivatives often exist as dry, static-prone powders. Static discharge can "flick" particles onto the user's wrists. Use an anti-static gun or wipe the balance area with a damp lint-free cloth prior to weighing.[1][2]

  • Solvent Addition: Always add solvent to the solid. While this compound is not expected to be pyrophoric, hydrazines can liberate heat upon solvation. Adding solvent to solid allows the heat sink (solvent) to manage the exotherm.

  • Acid Wipe Down: Hydrazines are basic. A final wipe of the work surface with dilute HCl (1%) converts trace hydrazine residues into their non-volatile salt forms (hydrochlorides), which are safer to clean up.

Part 4: Disposal & Decontamination

Crucial Warning: Do NOT use standard bleach (Sodium Hypochlorite) to clean up hydrazine spills without specific ventilation controls.

  • Mechanism: Reaction of hydrazines with hypochlorite can generate chloramines and potentially toxic nitrogen gases.

  • Preferred Decontamination: For small spills, use absorbent pads followed by a wipe with dilute acetic acid or 1M HCl to protonate the hydrazine, reducing volatility.[1]

Waste Stream Management
Waste TypeDisposal MethodNotes
Solid Waste High-Temp Incineration Label clearly: "Toxic Organic Solid - Hydrazine Derivative".[1][2]
Liquid Waste Segregated Organic Do not mix with oxidizing acids (Nitric) or oxidizers (Peroxides).[1]
Contaminated PPE Hazardous Solid Waste Do not dispose of Silver Shield gloves in regular trash.

Part 5: Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes .[4] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—hydrazines can cause corneal opacity.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.

References

  • PubChem. (n.d.). 2-Hydrazinopyridine (Analogous Compound Safety Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Skagit County. (n.d.). Chemical Compatibility Guide for Gloves (Hydrazine Data). Retrieved March 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.